Decyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanatodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWMFDVBLLXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403108 | |
| Record name | Decyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-69-1 | |
| Record name | Decyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Versatility of a Linear Alkyl Isocyanate
An In-depth Technical Guide to the Chemical Properties and Applications of Decyl Isocyanate
This compound (CAS No. 1191-69-1) is a linear alkyl isocyanate, a class of organic compounds characterized by the highly reactive isocyanate functional group (-N=C=O) attached to a ten-carbon alkyl chain.[1] This structure imparts a dual nature to the molecule: a long, hydrophobic alkyl tail and a highly electrophilic functional group. This combination makes this compound a valuable and versatile reagent in various fields, from polymer chemistry and materials science to the synthesis of biologically active molecules for drug development.[1][2] Its utility lies in the predictable and efficient reactions of the isocyanate moiety with a wide range of nucleophiles, allowing for the covalent modification of surfaces and the synthesis of complex molecular architectures.[3][4] This guide provides a comprehensive overview of its core chemical properties, reactivity, applications, and essential safety protocols for its handling and use in a research environment.
Part 1: Core Physicochemical Properties
The physical characteristics of this compound are primarily dictated by its C10 alkyl chain, resulting in a colorless to light yellowish liquid with negligible solubility in water but good solubility in common organic solvents.[2] It is sensitive to moisture and should be stored accordingly to prevent degradation.[2][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO | [6][7] |
| Molecular Weight | 183.29 g/mol | [6][7] |
| CAS Number | 1191-69-1 | [7] |
| Appearance | Colorless liquid | |
| Density | 0.880 g/mL at 25 °C | [8] |
| Boiling Point | 85-89 °C | [8] |
| Refractive Index (n20/D) | 1.4360 | [8] |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | |
| Water Solubility | Negligible | [2] |
| Purity | Typically ≥98% | [7] |
Molecular Structure
The structure of this compound is fundamental to its reactivity. The linear ten-carbon chain provides flexibility and hydrophobicity, while the N=C=O group is the site of its chemical transformations.
Caption: General reaction pathway of this compound with a nucleophile.
-
Reaction with Alcohols (Urethane Formation): The reaction with alcohols produces a stable urethane linkage. [3][9]This is one of the most fundamental reactions in polyurethane chemistry. [10][11]The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols being more reactive than secondary ones. [9]The process is often catalyzed by tertiary amines or organometallic compounds. [10][12] R-NCO + R'-OH → R-NH-C(O)-O-R' (Urethane)
-
Reaction with Amines (Urea Formation): Amines react very rapidly with isocyanates to form urea derivatives. [3][10]This reaction is generally much faster than the reaction with alcohols and typically does not require a catalyst. [10]Aliphatic amines are more reactive than aromatic amines due to their higher basicity. [10] R-NCO + R'₂NH → R-NH-C(O)-NR'₂ (Urea)
-
Reaction with Water (Hydrolysis): this compound is moisture-sensitive because it reacts with water. [2][5]This reaction initially forms an unstable carbamic acid, which then decomposes to yield a primary amine (decylamine) and carbon dioxide gas. [3]The newly formed amine can then react with another molecule of this compound to form a disubstituted urea. This reactivity is the basis for the formation of polyurethane foams, where the CO₂ acts as a blowing agent. [3] R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
Homopolymerization
Under certain conditions, particularly with anionic initiators, isocyanates can undergo homopolymerization to form polyisocyanates (1-nylons), which are rigid-rod polymers. [13]This process involves the opening of the C=N bond.
Part 3: Applications in Research and Development
The predictable reactivity of this compound makes it a valuable tool for chemical synthesis and modification.
-
Polymer and Materials Science: As a monofunctional isocyanate, this compound is used to introduce long alkyl chains onto polymer backbones, modifying surface properties such as hydrophobicity. It can act as a chain terminator in polyurethane synthesis or be used to create specific end-functionalized polymers. Its analogues, like dodecyl and octathis compound, are used in surface coatings, adhesives, and as modifiers for materials like cellulose nanocrystals to improve their compatibility with polymer matrices. [2][4]* Drug Development and Proteomics: this compound is used in the synthesis of potential proteasome inhibitors. It can be reacted with peptides to create urea-linked derivatives, which are explored for their biological activity. [1]This application highlights its utility in creating libraries of modified compounds for screening in drug discovery pipelines. [1]* Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds. For example, its reaction with phosphinimines is a route to producing carbodiimides, which are themselves important reagents in organic chemistry. [14]
Part 4: Experimental Protocols and Handling
Safety and Hazard Profile
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
GHS Hazard Statements: It is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). [6]It causes skin and serious eye irritation (H315, H319). [6]Critically, it may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction, classifying it as a respiratory and skin sensitizer (H334, H317). [6]* Handling Precautions: All work should be conducted in a well-ventilated chemical fume hood. [5]Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. [5]Avoid inhalation of vapors and any contact with skin or eyes. [5]Containers should be kept tightly closed under an inert gas (e.g., nitrogen or argon) to protect from moisture. [15]
Workflow for a Typical Urethane Synthesis
This protocol describes the synthesis of a simple urethane by reacting this compound with a primary alcohol (e.g., 1-butanol) as a model system.
Caption: Experimental workflow for urethane synthesis using this compound.
Materials & Equipment:
-
This compound (98%)
-
1-Butanol (anhydrous)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer, stir bar
-
Syringes, needles, and septa
-
Inert gas supply (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) plate or IR spectrometer
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude atmospheric moisture.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (e.g., 20 mL) and 1-butanol (1.0 equivalent). Seal the flask with a septum and purge with inert gas.
-
Reactant Addition: While stirring the solution at room temperature, slowly add this compound (1.0 equivalent) dropwise via a syringe. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure decyl butyl urethane.
References
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- Kuujia. 1191-69-1(this compound).
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- ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- PubMed Central. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019-09-22).
- Google Patents. Catalysts for reaction between an isocyanate and an alcohol.
- Journal of the American Chemical Society. THE HOMOPOLYMERIZATION OF MONOISOCYANATES.
- YouTube. Isocyanate. (2014-10-08).
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Decyl Isocyanate (CAS 1191-69-1)
Introduction: Understanding the Role of this compound
This compound (CAS No. 1191-69-1) is a linear alkyl isocyanate, a class of organic compounds characterized by the highly reactive isocyanate functional group (-N=C=O) attached to a ten-carbon alkyl chain.[1][2] This structure, combining a long, hydrophobic alkyl tail with a reactive electrophilic head, makes it a versatile chemical intermediate.[2] While it finds use in the synthesis of specialty polymers and coatings where flexibility and water resistance are desired, its primary significance for this guide's audience lies in its application as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.[2][3] Its ability to readily form stable covalent bonds with a variety of nucleophiles is a key attribute leveraged in bioconjugation, probe synthesis, and the construction of novel therapeutic agents.[4]
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This compound is a clear to pale yellow liquid whose properties are dominated by its long aliphatic chain and the polar isocyanate group.[2]
| Property | Value | Source(s) |
| CAS Number | 1191-69-1 | [1][5][6] |
| Molecular Formula | C₁₁H₂₁NO | [1][5][6] |
| Molecular Weight | 183.29 g/mol | [1][5][6] |
| Appearance | Clear to pale yellow liquid | [2] |
| Density | 0.880 g/mL at 25 °C | [1] |
| Boiling Point | 85-89 °C | [1] |
| Refractive Index | n20/D 1.4360 | [1] |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | [1] |
| IUPAC Name | 1-isocyanatodecane | [6] |
| SMILES String | CCCCCCCCCCN=C=O | [1] |
| InChI Key | XFEWMFDVBLLXFE-UHFFFAOYSA-N | [1] |
Synthesis and Core Reactivity
The utility of this compound is rooted in its synthesis and the predictable, yet powerful, reactivity of the isocyanate functional group.
Synthesis Pathways
Isocyanates are generally produced from primary amines. The most common industrial method is phosgenation, which involves treating the corresponding amine (in this case, decylamine) with phosgene (COCl₂).[7] This reaction proceeds through a carbamoyl chloride intermediate.[7] Due to the extreme toxicity of phosgene, alternative, laboratory-safe methods have been developed, such as using phosgene equivalents like triphosgene or oxalyl chloride.[7] Other synthetic routes include rearrangement reactions like the Curtius, Schmidt, or Lossen rearrangements, which involve nitrene intermediates.[7]
Caption: General synthesis of this compound via phosgenation of decylamine.
Core Reactivity: The Electrophilic Nature of the Isocyanate Group
The isocyanate group (-N=C=O) is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles.[7][8] This reactivity is the cornerstone of its application in synthesis. The reaction involves the nucleophilic attack on the central carbon atom of the isocyanate.[8]
Key reactions relevant to drug development and bioconjugation include:
-
Reaction with Alcohols: Forms a stable urethane (carbamate) linkage. This is fundamental to the synthesis of polyurethanes and for modifying molecules with hydroxyl groups.[7][8]
-
Reaction with Amines: Reacts readily with primary and secondary amines to yield substituted ureas. This is one of the most common applications in medicinal chemistry for linking molecular fragments.[7]
-
Reaction with Water: Isocyanates react with water, first forming an unstable carbamic acid which then decomposes to yield the corresponding primary amine (decylamine) and carbon dioxide gas.[7] This reaction is critical to consider for handling and storage, as the evolution of CO₂ can cause dangerous pressure buildup in sealed containers.[9]
The general order of reactivity with common nucleophiles is: primary amine > secondary amine > primary alcohol > water.[10][11]
Caption: Core reactions of this compound with common nucleophiles.
Applications in Drug Development and Research
The predictable reactivity of this compound makes it a valuable tool for medicinal chemists and drug development professionals.
Synthesis of Bioactive Compounds and Prodrugs
This compound is used to introduce a lipophilic decyl group onto a molecule of interest, which can modulate properties like solubility, membrane permeability, and pharmacokinetic profiles.
-
Proteasome Inhibitors: It has been used to synthesize potential proteasome inhibitors, where the this compound forms a urea linkage with peptide-based structures. Examples include decyl-urea-Val-Leu₂-VS (vinyl sulfones) and decyl-urea-Val-Leu₂-EK (epoxyketones).[1]
-
Antiviral Analogues: The compound serves as a key building block in the synthesis of analogues of antiviral drugs like AZT (Azidothymidine), aiming to improve efficacy and overcome resistance.[12]
-
Prodrug Design: The formation of carbamate linkages by reacting this compound with a hydroxyl group on a parent drug is a strategy to create prodrugs, potentially improving oral bioavailability or achieving targeted release.[3]
Isocyanate-Mediated Chemical Tagging (IMCT)
A significant application in modern drug discovery is the chemical modification of small molecules to create probes for target identification and validation.[4] Isocyanate-mediated strategies are highly effective for this purpose.
-
Probe Synthesis: A drug-like small molecule containing a nucleophilic handle (e.g., -OH, -NH₂, -SH) can be reacted with a bifunctional linker system, one end of which is an isocyanate. The other end can be a photoaffinity label, a fluorescent tag, or a biotin handle for pull-down experiments.[4]
-
Mechanism: The broad reactivity of the isocyanate ensures that a wide range of lead compounds can be modified. By performing the reaction on a solid support, a one-to-one stoichiometry is enforced, preventing over-modification of the small molecule.[4]
Analytical Methodologies
Accurate detection and quantification of isocyanates are crucial for both reaction monitoring and occupational safety. Due to their high reactivity, direct analysis is challenging. The standard approach involves derivatization followed by chromatography.
-
Derivatization: Airborne or residual isocyanates are reacted with a derivatizing agent that contains a chromophore or is easily ionizable. Common agents include 1-(2-methoxyphenyl)piperazine (MPP), tryptamine, or dibutyl amine (DBA).[13][14][15]
-
Analysis: The resulting stable urea derivatives are then quantified using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or more sensitively with liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS).[13][14][15][16]
Safety, Handling, and Storage Protocol
Isocyanates are hazardous chemicals that demand strict adherence to safety protocols.[8][9] The primary health risks are respiratory and skin sensitization.[6][17][18]
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity (Category 3/4): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][17][18]
-
Skin Irritation (Category 2): Causes skin irritation.[17][18]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[17][18]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][17]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[17][18]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[17][18]
CAUSALITY: The primary danger of isocyanates is sensitization. Initial exposure may cause irritation, but subsequent, even minimal, exposure can trigger a severe allergic reaction, including life-threatening asthma attacks. There is no safe exposure level for a sensitized individual.
Experimental Protocol: Safe Handling and Storage
This protocol is a self-validating system designed to minimize exposure.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear butyl rubber gloves (thickness ≥0.4 mm). Latex or nitrile gloves are NOT suitable as they offer insufficient protection. Check gloves for integrity before each use.
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[1][18]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a full-face respirator with an appropriate combination filter (e.g., type ABEK) is mandatory.[1] Do not use simple dust masks.
-
Skin Protection: Wear a chemically resistant apron or lab coat and closed-toe shoes.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and amines.[17][20]
-
Keep the container tightly closed.[20] The compound is moisture-sensitive.[12]
-
Trustworthiness Check: Water contamination leads to CO₂ formation, which can pressurize and rupture the container.[9] Store under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Spill and Waste Management:
-
Spills: Absorb small spills with a non-flammable absorbent material (e.g., sand, vermiculite).[17] Do not use materials that react with isocyanates. Ventilate the area thoroughly.
-
Decontamination: A decontaminant solution (e.g., water with 5-10% ammonia and a small amount of detergent) can be used to neutralize surfaces, but be aware that this reaction generates gas.
-
Disposal: All waste, including contaminated PPE and absorbent materials, must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[12][17] Do not dispose of with municipal waste.[17]
-
-
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[17]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]
-
References
-
Isocyanate. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Organic Chemistry/Isocyanate. (n.d.). In Wikibooks. Retrieved January 9, 2024, from [Link]
-
DOthis compound Safety Data Sheet. (2023). Georganics. [Link]
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Relative reactivity's of various functional groups towards isocyanates. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
This compound (Cas 1191-69-1). (n.d.). Kuujia.com. Retrieved January 9, 2024, from [Link]
-
Isocyanate Reactions. (n.d.). Poliuretanos. Retrieved January 9, 2024, from [Link]
-
This compound | C11H21NO. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
-
Reaction of isocyanates with alcohols. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
-
Isocyanate Component A Safety Data Sheet. (n.d.). Huntsman Building Solutions. [Link]
-
GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. [Link]
-
A laboratory comparison of analytical methods used for isocyanates. (2014). ResearchGate. [Link]
-
Laboratory Analysis of Octathis compound (112-96-9); Hexathis compound (1943-84-6). (n.d.). Analytice. [Link]
-
How to Safely Handle Isocyanates? (2025). LinkedIn. [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]
-
Safety Data Sheet: Octathis compound. (2024). Chemos GmbH & Co.KG. [Link]
-
APPLICATIONS OF ISOCYANATION FOR POLYMER SYSTEMS. (2001). Marcel Dekker, Inc. [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist. [Link]
-
Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS... (2017). ResearchGate. [Link]
-
The Role of Isocyanates in Modern Pharmaceuticals. (2025). Patsnap Eureka. [Link]
- Method of detecting isocyanates. (n.d.).
-
Understanding Isocyanates: The Backbone of High-Performance Polymeric Systems. (2025). Pflaumer. [Link]
-
A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023). PMC - NIH. [Link]
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Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to the Properties and Applications of Decyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. As a long-chain aliphatic isocyanate, its unique combination of a reactive isocyanate group and a hydrophobic ten-carbon tail makes it a valuable reagent in organic synthesis, polymer science, and critically, in the development of novel therapeutic agents. This document moves beyond a simple recitation of facts to explore the causality behind its reactivity, synthesis, and application, providing field-proven insights for the laboratory professional.
This compound, systematically named 1-isocyanatodecane, is an organic compound characterized by a ten-carbon alkyl chain attached to a highly reactive isocyanate (-N=C=O) functional group.[1] This structure imparts a dual nature to the molecule: the long alkyl chain provides hydrophobicity and solubility in nonpolar organic solvents, while the isocyanate group serves as a potent electrophile for a wide range of chemical modifications.
The precise determination of its molecular weight is fundamental to its use in quantitative chemical synthesis, ensuring accurate stoichiometry in reaction protocols. The molecular weight is derived from its chemical formula, C₁₁H₂₁NO.[1][2]
| Property | Value | Source(s) |
| Molecular Weight | 183.29 g/mol | [1][2] |
| Chemical Formula | C₁₁H₂₁NO | [2] |
| CAS Number | 1191-69-1 | [2][3] |
| IUPAC Name | 1-isocyanatodecane | [1] |
| Appearance | Colorless liquid | [4] |
| Density | 0.880 g/mL at 25 °C | [4] |
| Boiling Point | 85-89 °C | [4] |
| Refractive Index | n20/D 1.4360 | [4] |
The Chemistry of the Isocyanate Functional Group: A Hub of Reactivity
The utility of this compound is almost entirely dictated by the electrophilic nature of the central carbon atom in the isocyanate (-N=C=O) group. This carbon is susceptible to attack by a wide variety of nucleophiles, a characteristic that is foundational to its role in synthesis. The most common and synthetically important reactions involve nucleophiles such as alcohols, amines, and water.[5]
-
Reaction with Alcohols: When treated with an alcohol, the isocyanate group readily forms a urethane linkage. This is a cornerstone of polyurethane chemistry.
-
Reaction with Amines: The reaction with primary or secondary amines yields a urea derivative. This reaction is particularly relevant in pharmaceutical chemistry for modifying peptides or linking molecules.[5]
-
Reaction with Water: Isocyanates are sensitive to moisture. They react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.[5] This reactivity necessitates careful handling and storage under anhydrous conditions to maintain the compound's integrity.[6]
Caption: Reactivity of the isocyanate group with common nucleophiles.
Synthesis of this compound
The primary industrial method for producing isocyanates is through the phosgenation of the corresponding primary amine.[5][7] In the case of this compound, the precursor is decylamine. This process, while efficient, involves highly hazardous materials like phosgene and requires specialized equipment and stringent safety protocols.[5]
Alternative laboratory-scale methods aim to avoid the use of phosgene. One such approach is a modified Curtius rearrangement, which can generate isocyanates from carboxylic acids.[8]
Conceptual Protocol: Synthesis via Phosgenation
This protocol is a conceptual representation of the industrial synthesis process and is not intended for execution without specialized safety infrastructure.
-
Inert Solvent Introduction: An inert, high-boiling point solvent (e.g., o-dichlorobenzene) is charged into a reaction vessel equipped for handling toxic gases.
-
Phosgene Addition: Phosgene (COCl₂) is bubbled into the solvent at a low temperature (e.g., 0-10 °C) to create a solution.[7]
-
Amine Addition: A solution of decylamine in the same solvent is slowly added to the cold phosgene solution. This forms an intermediate carbamoyl chloride.[5]
-
Thermal Decomposition: The reaction mixture is then carefully heated. At elevated temperatures, the carbamoyl chloride eliminates hydrogen chloride (HCl) to yield the final product, this compound.
-
Purification: The crude product is purified, typically by fractional distillation under reduced pressure, to remove the solvent and any byproducts.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Proteomics
The precisely targeted reactivity of this compound makes it a valuable tool for drug development professionals and researchers. Its ability to form stable covalent bonds with biological nucleophiles, particularly amine groups on proteins, allows for its use as a chemical probe and a building block for complex bioactive molecules.[9]
A significant application is in the synthesis of potential proteasome inhibitors. The proteasome is a crucial protein complex involved in cellular protein degradation, and its inhibition is a validated strategy in cancer therapy. This compound can be used to cap the N-terminus of small peptides, introducing a hydrophobic tail that can enhance cell permeability or modify the molecule's interaction with the proteasome's active site. For example, it has been used to synthesize decyl-urea-peptide conjugates that act as proteasome inhibitors.
Conceptual Protocol: N-Terminal Peptide Modification
This protocol outlines the general steps for reacting this compound with a peptide to form a decyl-urea conjugate.
-
Peptide Dissolution: The target peptide, containing a free N-terminal amine, is dissolved in a suitable anhydrous aprotic solvent (e.g., dimethylformamide, DMF).
-
Base Addition: A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is added to the solution to ensure the N-terminal amine is deprotonated and thus maximally nucleophilic.
-
Isocyanate Addition: A stoichiometric amount of this compound, dissolved in the same anhydrous solvent, is added dropwise to the peptide solution at a controlled temperature (typically 0 °C to room temperature) with stirring.
-
Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to confirm the formation of the desired product.
-
Workup and Purification: Once the reaction is complete, the product is isolated and purified, often using preparative reverse-phase HPLC, to yield the pure decyl-urea-peptide conjugate.
Safety, Handling, and Storage
As with all isocyanates, this compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Toxicity: It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled.[1] It also causes serious skin and eye irritation.[1][10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of inadequate ventilation, respiratory protection should be worn.
-
Storage: this compound is highly sensitive to moisture.[6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation and polymerization.
Conclusion
This compound is more than a simple chemical reagent; it is a versatile molecular tool whose value is defined by its precise molecular weight and the predictable, targeted reactivity of its isocyanate functional group. For researchers in drug discovery and material science, a thorough understanding of its properties, from its core physicochemical data to its synthetic applications and handling requirements, is essential for leveraging its full potential in the laboratory.
References
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Dothis compound 4202-38-4 wiki. (n.d.). Molbase. Retrieved January 9, 2024, from [Link]
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Dothis compound. (n.d.). LookChem. Retrieved January 9, 2024, from [Link]
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Octathis compound. (n.d.). UpChem (USA) Co., LTD. Retrieved January 9, 2024, from [Link]
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This compound | C11H21NO | CID 4420451. (n.d.). PubChem, National Institutes of Health. Retrieved January 9, 2024, from [Link]
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The Role of Dothis compound in AZT Analogue Synthesis. (n.d.). DC Fine Chemicals. Retrieved January 9, 2024, from [Link]
- Process for the preparation of isocyanates. (1958, August 12). Google Patents. (U.S. Patent No. US2847440A).
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Safety Data Sheet: Octathis compound. (2024, February 28). Chemos GmbH & Co.KG. Retrieved January 9, 2024, from [Link]
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This compound (1191-69-1). (n.d.). Kuujia.com. Retrieved January 9, 2024, from [Link]
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Dothis compound (4202-38-4): Applications in Chemical Synthesis. (2026, January 6). Acme Bioscience. Retrieved January 9, 2024, from [Link]
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Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
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The Role of Isocyanates in Modern Pharmaceuticals. (2025, July 10). Patsnap Eureka. Retrieved January 9, 2024, from [Link]
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Isocyanate. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
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A Technical Guide to the Synthesis of Decyl Isocyanate from Decylamine: Mechanisms, Protocols, and Safety Considerations
Executive Summary: Decyl isocyanate is a valuable chemical intermediate characterized by a highly reactive isocyanate (-NCO) group. This functional group allows it to serve as a crucial building block in the synthesis of a wide array of materials, including polyurethanes, coatings, and specialized polymers for drug delivery systems.[1][2] Its utility in pharmaceutical and materials science stems from its ability to react with nucleophiles like amines and alcohols to form stable linkages.[1][3] This guide provides an in-depth examination of the primary synthetic routes to produce this compound from its corresponding primary amine, decylamine. It details both classical phosgenation-based methods and modern, safer phosgene-free alternatives, offering comprehensive protocols, mechanistic insights, and critical safety considerations for researchers and drug development professionals.
Introduction to Isocyanate Synthesis
The conversion of a primary amine to an isocyanate is a cornerstone transformation in organic chemistry. The resulting isocyanate group (R–N=C=O) is a powerful electrophile, making it a versatile handle for subsequent chemical modifications.
1.1 The Classical Phosgenation Route
Historically and industrially, the most dominant method for isocyanate production is the reaction of a primary amine with phosgene (COCl₂).[4][5][6] This process, while efficient and high-yielding, involves the use of extremely toxic phosgene gas, necessitating stringent safety precautions and specialized equipment.[4][7][8] The reaction proceeds through a two-step mechanism:
-
Carbamoyl Chloride Formation: The amine attacks the carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate and hydrogen chloride (HCl).[4][9]
-
Thermolysis: At elevated temperatures, the carbamoyl chloride eliminates another molecule of HCl to yield the final isocyanate product.[9]
Due to the hazards of phosgene, solid or liquid surrogates like triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) have been developed.[10] Triphosgene, a stable crystalline solid, is often preferred in laboratory settings as it is easier to handle than gaseous phosgene but decomposes to generate three equivalents of phosgene in situ.[7][10]
1.2 The Imperative for Phosgene-Free Synthesis
The significant toxicity and handling challenges associated with phosgene and its direct surrogates have driven the development of phosgene-free synthetic routes.[6][8][11] These methods aim to replace the hazardous carbonylating agent with safer alternatives. One prominent approach involves the use of reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP).[12][13] This reaction can effectively convert primary amines to isocyanates under milder conditions, although careful control of temperature is necessary to avoid the formation of urea byproducts.[12]
Reaction Mechanisms and Pathways
Understanding the underlying mechanisms is critical for optimizing reaction conditions and minimizing side-product formation.
2.1 Mechanism of Synthesis via Triphosgene
The reaction of decylamine with triphosgene, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine, mirrors the classical phosgenation pathway. The base is essential to neutralize the HCl generated during the reaction, which would otherwise react with the starting amine to form a non-reactive ammonium salt.
2.2 Phosgene-Free Mechanism using Di-tert-butyl Dicarbonate (Boc₂O)
The reaction of a primary amine with Boc₂O and a catalytic amount of DMAP can lead to the formation of an isocyanate. The reaction is highly temperature-dependent; at low temperatures (e.g., 0 °C), the isocyanate can be isolated as the major product.[12] At room temperature, the initially formed isocyanate can react with unreacted amine to form a symmetrical urea.[12]
Detailed Experimental Protocols
Safety Preamble: All manipulations involving triphosgene and isocyanates must be performed in a well-ventilated chemical fume hood.[14] Triphosgene is highly toxic and corrosive and decomposes into phosgene upon heating or contact with nucleophiles.[10] Isocyanates are potent sensitizers and irritants. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., double-gloving with nitrile and vinyl), is mandatory.[14]
3.1 Protocol A: Synthesis of this compound via Triphosgene
This protocol is adapted from general procedures for the conversion of primary amines to isocyanates using triphosgene.[15][16][17]
-
Materials:
-
Decylamine (1 equiv.)
-
Triphosgene (0.35-0.40 equiv.)
-
Triethylamine (Et₃N) or Pyridine (2.2 equiv.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Experimental Workflow:
General Workflow for Triphosgene-based Synthesis. -
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve triphosgene (0.35 equiv.) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: In the dropping funnel, prepare a solution of decylamine (1 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM.
-
Reaction: Add the decylamine/triethylamine solution dropwise to the stirred triphosgene solution at 0 °C over 30-60 minutes. Rationale: Slow addition is crucial to control the exotherm and prevent side reactions. The base neutralizes the HCl formed in situ.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) for the disappearance of decylamine or by Fourier-transform infrared (FTIR) spectroscopy, looking for the appearance of the strong, sharp isocyanate (-N=C=O) stretching band around 2270 cm⁻¹.[18][19]
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining phosgene and neutralize the triethylamine hydrochloride salt. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.
-
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
FTIR Spectroscopy: The most definitive evidence for the formation of this compound is the appearance of a very strong and sharp absorption peak in the region of 2250-2280 cm⁻¹ .[20][21] This peak is characteristic of the asymmetric stretching vibration of the -N=C=O group.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the decyl chain protons. The protons on the carbon alpha to the isocyanate group (–CH₂–NCO) typically appear as a triplet around 3.3-3.5 ppm.
-
¹³C NMR: The carbon of the isocyanate group (–N=C=O) will have a characteristic chemical shift in the range of 120-125 ppm .[18][19]
-
| Technique | Characteristic Signal | Expected Range / Value | Reference |
| FTIR | -N=C=O Asymmetric Stretch | 2250 - 2280 cm⁻¹ | [18][20][21] |
| ¹³C NMR | -C =O Carbon | 120 - 125 ppm | [18][19] |
| ¹H NMR | -CH₂ -NCO Protons | ~3.3 - 3.5 ppm (triplet) | [18] |
Comparison of Synthetic Routes and Safety
Choosing a synthetic route requires balancing efficiency, scalability, and safety.
| Parameter | Triphosgene Method | Phosgene-Free (Boc₂O) Method |
| Key Reagent | Triphosgene (COCl₂)₃ | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Yield | High (>90%) | Moderate to Good (Can be variable) |
| Safety Concerns | Extreme Toxicity . Generates phosgene gas in situ. Requires stringent engineering controls (fume hood, phosgene sensor).[7][10][14] | Lower toxicity reagents. Byproducts (t-butanol, CO₂) are less hazardous. |
| Scalability | Well-established for lab and industrial scale.[8] | More suited for lab-scale synthesis; can be costly for large scale. |
| Key Advantage | High reactivity and yield. Reliable and well-documented. | Significantly safer; avoids handling phosgene or its direct surrogates. |
| Key Disadvantage | Extreme hazard profile of the reagent. | Potential for side-product (urea) formation if not controlled.[12] |
References
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- IR and NMR Correlations for Alkyl Isocyanates - Optica Publishing Group. Optica Publishing Group.
- Isocyan
- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. SlideShare.
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- Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine.
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- Safe handling of diphosgene, triphosgene - ACS Publications - American Chemical Society. American Chemical Society.
- The synergistic effect of di-tert-butyl dicarbon
- Isocyanates — Part 3.
- TRIPHOSGENE - Sdfine. Sdfine.
- SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry. University of Toronto.
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- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC - NIH.
- Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Co
- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. CDC Stacks.
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Decyl isocyanate reactivity with amines
An In-depth Technical Guide to the Reactivity of Decyl Isocyanate with Amines
Abstract
This technical guide provides a comprehensive examination of the reactivity of this compound with primary and secondary amines, a cornerstone reaction for the synthesis of substituted ureas. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this transformation, including reaction mechanisms, kinetics, and the critical factors that influence reaction outcomes. We will explore the causality behind experimental choices, present validated protocols for synthesis and kinetic analysis, and discuss the relevance of this chemistry in the context of pharmaceutical research. The guide is structured to provide both a robust theoretical framework and practical, field-proven insights to empower scientists in their research and development endeavors.
Introduction: The Isocyanate Functional Group
The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it reactive toward a wide array of nucleophiles.[1] This reactivity is central to its extensive use in polymer chemistry, particularly in the production of polyurethanes, and in the synthesis of fine chemicals and pharmaceuticals.[2][3] The carbon atom of the isocyanate is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, rendering it susceptible to nucleophilic attack.
This compound, CH₃(CH₂)₉NCO, is a linear aliphatic isocyanate. Unlike aromatic isocyanates, where the NCO group's reactivity is enhanced by the electron-withdrawing nature of the aromatic ring, aliphatic isocyanates like this compound exhibit more moderate reactivity.[4] This characteristic, combined with the lipophilicity of the ten-carbon alkyl chain, makes it a valuable reagent for introducing a long, flexible, non-polar moiety into a target molecule, a common strategy in drug design to modulate properties such as membrane permeability and protein binding.[5]
The Core Reaction: Urea Formation
The reaction between an isocyanate and a primary or secondary amine yields a substituted urea.[1][6] This transformation is highly efficient and typically proceeds to completion, forming a stable and robust urea linkage.[7] The reaction is exothermic and is one of the fastest and most well-known reactions of isocyanates.[4]
Reaction Mechanism
The generally accepted mechanism involves a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group.[3]
-
Proton Transfer: A proton is transferred from the nitrogen atom of the amine to the nitrogen atom of the isocyanate, resulting in the final urea product.[3]
This process is typically rapid and does not require catalysis, especially with aliphatic amines.[4]
Caption: Mechanism of urea formation from an isocyanate and a primary amine.
Key Factors Influencing Reactivity
Controlling the reaction between this compound and amines requires a nuanced understanding of the variables at play. The choice of reactants, solvent, temperature, and catalyst can dramatically alter the reaction rate and product profile.
Amine Structure and Nucleophilicity
The structure of the amine is the most significant factor determining the reaction rate.
-
Primary vs. Secondary Amines: Primary amines generally react faster than secondary amines with isocyanates.[8] This is primarily due to reduced steric hindrance around the nitrogen atom in primary amines, allowing for easier access to the electrophilic carbon of the isocyanate.[8]
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are stronger bases and more potent nucleophiles than aromatic amines. Consequently, they react much more rapidly with isocyanates.[4] The reaction of an aliphatic amine with an isocyanate can be almost instantaneous, often requiring careful temperature control and slow addition of reagents.[9]
-
Steric Hindrance: Bulky substituents on or near the amine nitrogen can significantly decrease the reaction rate. For example, a secondary amine with two bulky isopropyl groups will react much slower than diethylamine.
-
Basicity (pKa): While not a perfect correlation, there is a general trend where more basic amines react faster. This is because higher basicity often corresponds to higher nucleophilicity.
Table 1: Relative Reactivity of Amines with Isocyanates
| Amine Type | Relative Reactivity | Causality |
| Primary Aliphatic | Very High | High basicity, low steric hindrance.[4] |
| Secondary Aliphatic | High | High basicity, moderate steric hindrance. |
| Aromatic | Low to Moderate | Lower basicity due to delocalization of the lone pair into the aromatic ring.[4] |
| Sterically Hindered | Very Low | Physical obstruction prevents the nucleophilic attack on the isocyanate carbon. |
Solvent Effects
The choice of solvent can influence the reaction rate, though its effect is generally less pronounced than that of the amine's structure.[10]
-
Aprotic Solvents: Non-polar aprotic solvents like toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used. They serve to solubilize the reactants without participating in the reaction.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by stabilizing charged intermediates, though this effect is often modest for the fast isocyanate-amine reaction.[11]
-
Protic Solvents: Protic solvents like alcohols are generally avoided as they can compete with the amine to react with the isocyanate, forming urethanes.[1]
Temperature
As with most chemical reactions, the rate of the isocyanate-amine reaction increases with temperature. However, for highly reactive combinations like this compound and a primary aliphatic amine, the reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic release of heat and prevent side reactions.[12] For less reactive amines, such as aromatic or sterically hindered ones, heating may be necessary to achieve a reasonable reaction rate.
Catalysis
While the reaction between isocyanates and amines is often fast enough to not require a catalyst, certain situations may benefit from one.[4]
-
Tertiary Amines: In polyurethane chemistry, tertiary amines are common catalysts.[13] They are thought to function by forming a reactive complex with the isocyanate, making the carbonyl carbon even more electrophilic.[14][15] However, for simple urea synthesis, their use is less frequent unless dealing with a particularly unreactive amine.
-
Organometallic Catalysts: Compounds based on tin, zinc, or bismuth are extremely effective catalysts for the isocyanate-hydroxyl reaction but are also active for the isocyanate-amine reaction.[16] They are typically used in polymerizations rather than discrete urea synthesis.
Competing Reactions and Experimental Considerations
A critical aspect of working with isocyanates is their reactivity with water. Meticulous exclusion of moisture is paramount for achieving high yields and purity.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to generate a primary amine and carbon dioxide gas.[1][17] The newly formed amine can then react with another molecule of isocyanate to form a symmetrically substituted urea. This side reaction consumes two equivalents of isocyanate for every one equivalent of water, generates a byproduct, and can cause foaming due to CO₂ evolution.[18]
-
Reaction with Urea (Biuret Formation): At elevated temperatures (typically >100-120 °C), the N-H proton of a formed urea can react with another isocyanate molecule to form a biuret linkage.[1][17] This is generally an undesirable side reaction in small molecule synthesis.
-
Isocyanate Trimerization: In the presence of certain catalysts (especially strong bases) or at high temperatures, isocyanates can self-condense to form a highly stable, six-membered isocyanurate trimer.[1]
Experimental Protocols and Analytical Methods
A self-validating protocol is one where the steps are designed to ensure success by controlling critical variables and the analytical methods confirm the desired outcome.
Protocol: Synthesis of N-Decyl-N'-(4-methoxyphenyl)urea
This protocol describes the reaction of this compound with a moderately reactive aromatic amine, p-anisidine.
Materials:
-
This compound (98%)
-
p-Anisidine (99%)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel), dried in an oven.
Methodology:
-
Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve p-anisidine (1.23 g, 10 mmol) in 30 mL of anhydrous DCM and add it to the reaction flask. Begin stirring and cool the solution to 0 °C using an ice bath.
-
Reactant Addition: Dissolve this compound (1.83 g, 10 mmol) in 10 mL of anhydrous DCM and charge it into the dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by FTIR spectroscopy, observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.[19]
-
Workup: The product often precipitates from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Sources
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An In-depth Technical Guide to Decyl Isocyanate: Safety and Handling Protocols for Laboratory Professionals
Abstract
Decyl isocyanate (CAS 1191-69-1) is a valuable linear alkyl isocyanate reagent utilized in various research and development applications, including the synthesis of novel carbamates, ureas, and other derivatives for drug development. However, its utility is matched by its significant hazardous potential. The isocyanate functional group (-NCO) is highly reactive and poses substantial health risks, including acute toxicity, respiratory and dermal sensitization, and severe irritation to the eyes, skin, and respiratory tract.[1][2] This guide provides a comprehensive overview of the safety and handling precautions necessary for the safe utilization of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into hazard identification, risk mitigation strategies, and emergency response protocols.
Understanding the Hazard: Physicochemical Properties and Reactivity
This compound is a combustible liquid characterized by the highly electrophilic carbon atom in its isocyanate group. This inherent reactivity is the foundation of both its synthetic utility and its toxicity. It will readily react with any nucleophilic compound, a category that includes water, alcohols, and the amine and thiol groups found in biological macromolecules like proteins.
Causality of Hazard: The primary danger of isocyanates stems from their indiscriminate reaction with biological molecules. Inhalation can lead to reactions within the respiratory tract, triggering inflammation, asthma-like symptoms, and potential long-term sensitization.[3] Skin contact can cause severe irritation and allergic dermatitis as the isocyanate reacts with skin proteins.
A critical and often underestimated hazard is its reaction with water. This compound reacts with water or moisture to produce an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide (CO₂) gas.[4]
Reaction: R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂↑
This reaction is exothermic and the production of CO₂ gas can lead to a dangerous pressure buildup in sealed containers, creating a risk of rupture or explosion.[5][6] Therefore, meticulous exclusion of moisture during handling and storage is not merely best practice; it is a critical safety imperative.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1191-69-1 / 4202-38-4 | |
| Molecular Formula | CH₃(CH₂)₉NCO | |
| Molecular Weight | 183.29 g/mol | |
| Appearance | Liquid | |
| Density | 0.880 g/mL at 25 °C | |
| Boiling Point | 85-89 °C | |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | |
| Reactivity | Reacts vigorously with water, alcohols, amines, strong bases.[6][7] |
Hazard Identification and Risk Assessment
This compound is classified as acutely toxic and a sensitizer. Exposure can have both immediate and delayed health consequences.[8]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[1][2] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][8] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][8] |
Mechanism of Toxicity: The isocyanate group's high reactivity with nucleophilic functional groups (-OH, -NH₂, -SH) on proteins is the primary mechanism of toxicity. This can lead to cellular damage, trigger an immune response, and result in sensitization. Once an individual is sensitized to an isocyanate, subsequent exposures, even at extremely low levels, can trigger severe asthmatic reactions.[3][6]
Caption: Reaction of isocyanate with biological nucleophiles.
The Hierarchy of Controls: A Self-Validating System for Safety
The most effective safety protocols are built on the principle of the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[9]
Caption: The Hierarchy of Controls applied to isocyanate safety.
-
Elimination/Substitution: While complete elimination is not feasible if this compound is required, always evaluate if a less hazardous reagent could achieve the same synthetic outcome.[6]
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. The use of a certified chemical fume hood with adequate face velocity is mandatory for all manipulations of this compound.[10][11] Automated or fully enclosed systems should be used for bulk transfers.[4]
-
Administrative Controls: These are the procedures and policies that dictate safe work practices. This includes comprehensive training on the specific hazards of isocyanates, the development of detailed Standard Operating Procedures (SOPs), and restricting access to areas where isocyanates are handled.[6][12]
-
Personal Protective Equipment (PPE): PPE is used in conjunction with the higher-level controls. The selection of appropriate PPE is critical, as standard laboratory equipment may be insufficient.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification and Rationale | Source(s) |
| Hand Protection | Butyl rubber or laminated PE/EVAL gloves are required. Standard nitrile or latex gloves offer insufficient protection against isocyanates and should not be used.[9] Thicker gloves generally provide greater resistance.[13] Always double-glove and change gloves immediately upon contamination. | |
| Eye Protection | Chemical splash goggles and a full-face shield. A full-face respirator provides the highest level of protection by minimizing all potential skin and eye contact.[4][14] | |
| Skin/Body Protection | Chemical-resistant apron or disposable coveralls over a lab coat. This prevents skin contact from splashes.[9][15] Contaminated clothing must be removed immediately and decontaminated before laundering or disposal.[6] | |
| Respiratory Protection | A NIOSH-approved respirator is mandatory. For weighing or small-volume transfers, a full-face respirator with an organic vapor cartridge may be sufficient.[14] For operations with a higher potential for aerosolization (e.g., spraying), a positive-pressure, supplied-air respirator is required.[9] Air-purifying respirators have limitations as isocyanates have poor warning properties, meaning one cannot detect cartridge saturation by smell before being overexposed.[9] A comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134 is necessary.[16] |
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to detailed SOPs is crucial for minimizing exposure risk.
Caption: A generalized workflow for safely handling this compound.
Protocol 1: Weighing and Dispensing this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Don all required PPE as specified in Table 3.
-
Assemble all necessary equipment (spatulas, weigh boats, reaction vessel) inside the fume hood.
-
Prepare a beaker with a decontamination solution (see Section 5).
-
-
Dispensing:
-
Perform all operations deep within the fume hood sash.
-
Carefully open the this compound container. If refrigerated, allow it to come to room temperature before opening to prevent moisture condensation.[17]
-
Quickly dispense the required amount into the reaction vessel or a tared, sealed container.
-
Immediately and securely close the main container.
-
-
Cleanup:
-
Wipe down the exterior of the container with a cloth lightly dampened with decontamination solution.
-
Decontaminate any used spatulas or weigh boats by immersing them in the decontamination solution.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable materials into a designated hazardous waste container.
-
Storage and Waste Management
Improper storage and disposal are common sources of hazardous incidents.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[6] Crucially, it must be stored separately from incompatible materials like water, alcohols, amines, and strong bases.[7] The storage container should be blanketed with an inert gas like nitrogen or argon to prevent reaction with atmospheric moisture.[18]
-
Waste Management: All waste containing this compound, including empty containers and contaminated materials, is considered hazardous waste.
-
Liquid Waste: Excess or unreacted this compound should be slowly added to a stirred decontamination solution in a fume hood.
-
Solid Waste: Contaminated items (gloves, paper towels, etc.) should be collected in a dedicated, labeled waste container.
-
Decontamination: Empty containers must be decontaminated before disposal. Fill the container with a decontamination solution and let it stand for at least 48 hours in a safe, ventilated area (e.g., the back of a fume hood).[6] Crucially, do not seal the container , as the neutralization reaction generates CO₂ gas, which can cause pressurization and rupture.[5][18]
-
Protocol 2: Decontamination of Spills and Waste
Two common decontamination solutions can be prepared. Use with caution and adequate ventilation.[5][18]
-
Formula 1 (Carbonate-based): 5-10% Sodium Carbonate, 0.2-2% liquid detergent, and 90-95% water.[18]
-
Formula 2 (Ammonia-based): 3-8% concentrated ammonia, 0.2-2% liquid detergent, and 91-97% water.[18] (Note: This formula requires excellent ventilation due to ammonia vapors).[5]
-
Prepare the chosen solution in a labeled container.
-
For liquid waste, slowly and carefully add the isocyanate waste to the stirred decontamination solution (maintain a ratio of at least 10 parts decontamination solution to 1 part isocyanate).
-
Allow the mixture to react for at least 48 hours in an open or vented container within a fume hood.
-
Dispose of the neutralized mixture and all contaminated materials through your institution's hazardous waste program.[5]
Emergency Procedures
Immediate and correct response to an emergency is critical to mitigating harm.
Caption: Decision flowchart for responding to this compound incidents.
Spill Response
-
Minor Spill (<100 mL):
-
Evacuate all non-essential personnel from the area.[6]
-
Wearing full PPE, cover the spill with a dry, inert absorbent material like sand, clay, or vermiculite. Do not use sawdust or other combustible materials. [6][18]
-
Carefully collect the absorbed material using non-sparking tools and place it into an open-top container.[5]
-
Fill the container no more than halfway to allow for expansion.[18]
-
Move the container to a fume hood and add decontamination solution. Do not seal the container.[6][18]
-
Decontaminate the spill area with the solution, allowing it to sit for at least 15 minutes before wiping clean.[18]
-
-
Major Spill (>100 mL):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if necessary.
-
Call your institution's emergency response team.[5]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][19]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
References
-
Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from Composites One.
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Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Canada.ca.
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Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI.
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Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Safe Work Australia.
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American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates. American Chemistry Council.
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Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries.
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Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Sysco Environmental.
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International Science Community Association. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. International Science Community Association.
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Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association.
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Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. OSHA.
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Occupational Safety and Health Administration. (n.d.). Isocyanates - Standards. OSHA.
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American Chemistry Council. (n.d.). Emergency Response. American Chemistry Council.
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Safe Work Australia. (2015, July 9). Guide to Handling Isocyanates. Safe Work Australia.
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Safe Work Australia. (n.d.). Guide to Handling Isocyanates (Word Document). Safe Work Australia.
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N.C. Department of Labor. (2013). A Guide to Occupational Exposure to Isocyanates. N.C. Department of Labor.
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Unnamed Source. (2025, August 14). How to Safely Handle Isocyanates?.
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TCI Chemicals. (2025, August 5). SAFETY DATA SHEET - Dothis compound. TCI Chemicals.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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Sigma-Aldrich. (n.d.). This compound 98%. Sigma-Aldrich.
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SafeWork NSW. (n.d.). Isocyanates technical fact sheet. SafeWork NSW.
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Occupational Safety and Health Administration. (n.d.). Isocyanates - Additional Resources. OSHA.
-
Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
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National Oceanic and Atmospheric Administration. (n.d.). Methyl isocyanate. CAMEO Chemicals.
-
Georganics. (2023, April 13). DOthis compound SAFETY DATA SHEET. Georganics.
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Fisher Scientific. (2024, February 1). SAFETY DATA SHEET - 1-Dothis compound. Fisher Scientific.
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Oregon Occupational Safety and Health. (n.d.). Isocyanates. OR-OSHA.
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AK Scientific, Inc. (2021, January 9). Safety Data Sheet - Octathis compound. AK Scientific, Inc.
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SKC Inc. (2024, January 10). SAFETY DATA SHEET - Isocyanate DECONtamination Solution. SKC Inc.
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Chemos GmbH & Co.KG. (2024, February 28). Safety Data Sheet: Octathis compound. Chemos.
-
Sigma-Aldrich. (n.d.). Dothis compound 99%. Sigma-Aldrich.
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California Department of Public Health. (n.d.). Isocyanates: Working Safely. CDPH.
-
Fisher Scientific. (2024, May 20). SAFETY DATA SHEET - 1-Dothis compound. Fisher Scientific.
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U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile. EPA.
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Decyl isocyanate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Decyl Isocyanate in Organic Solvents
Introduction: Understanding this compound
This compound (CH₃(CH₂)₉NCO) is a linear alkyl isocyanate that serves as a versatile chemical intermediate in a multitude of applications, from the synthesis of specialty polyurethanes and polyureas to the surface modification of materials and the development of novel pharmaceutical conjugates.[1] Its unique molecular structure, comprising a long, nonpolar ten-carbon alkyl chain and a highly electrophilic isocyanate (-NCO) functional group, endows it with distinct physical and chemical properties.[1][2]
A thorough understanding of its solubility in organic solvents is paramount for any researcher or development professional. Solvent choice dictates not only the homogeneity of a reaction mixture but also influences reaction kinetics, pathway selection, and the ultimate properties of the end product. Furthermore, given the isocyanate group's profound reactivity, a solvent cannot be viewed merely as an inert medium; its potential to react with the solute is a critical consideration. This guide provides a detailed exploration of the principles governing this compound solubility, predictive data for common solvents, and a robust experimental protocol for its quantitative determination.
Section 1: Fundamental Principles of Solubility
The solubility of this compound is a direct consequence of its amphipathic structure, balancing a dominant nonpolar tail with a compact, highly polar, and reactive head. The governing principle is "like dissolves like," which relates solubility to the similarity of intermolecular forces between the solute and the solvent.[3]
-
Nonpolar Decyl Chain: The C₁₀H₂₁ alkyl chain is the larger, more dominant portion of the molecule. This long hydrocarbon tail is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces. It is the primary driver for solubility in solvents like alkanes, aromatic hydrocarbons, and ethers.
-
Polar Isocyanate Group: The -N=C=O group is highly polar and electrophilic. This functional group is susceptible to nucleophilic attack, a characteristic that defines its utility and its challenges in handling.[4] While its polarity might suggest solubility in polar solvents, its extreme reactivity, particularly with protic solvents, is the more significant factor.[5]
Solvents are broadly classified into three categories, each exhibiting distinct interactions with this compound.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and small or zero dipole moments. They readily dissolve the nonpolar decyl chain, making them excellent choices for achieving true thermodynamic solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF)): These solvents possess large dipole moments and can dissolve polar compounds but lack O-H or N-H bonds.[6] They can solvate the this compound molecule without chemically reacting with the isocyanate group. Their polarity can significantly accelerate reaction rates between the isocyanate and other nucleophiles present in the mixture.[7]
-
Polar Protic Solvents (e.g., Water, Alcohols like Ethanol and Methanol, Primary/Secondary Amines): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[6] The hydrogen atom in these bonds is sufficiently electrophilic to be attacked by nucleophiles, and the lone pairs on the oxygen or nitrogen make them effective nucleophiles themselves. Consequently, these solvents will react irreversibly with the isocyanate group.[4][5]
Section 2: The Critical Role of Reactivity in Solubility Assessment
For isocyanates, one cannot discuss solubility without addressing reactivity. The isocyanate group is a powerful electrophile that reacts exothermically with a wide range of nucleophiles.[5] This reactivity is the cornerstone of its synthetic utility but also a critical factor in solvent selection.
-
Inert Solvents (True Solubility): In nonpolar and polar aprotic solvents, this compound dissolves to form a stable solution, assuming the absence of other nucleophilic contaminants (like water). In these cases, it is appropriate to measure and discuss true thermodynamic solubility—the maximum amount of solute that can dissolve in a solvent at equilibrium.
-
Reactive Solvents (Miscibility with Reaction): In polar protic solvents, the concept of "solubility" is misleading. While this compound may appear to dissolve, it is simultaneously undergoing a chemical transformation.
-
With Alcohols (ROH): The reaction forms a urethane linkage. This is the basis for polyurethane chemistry.[4] CH₃(CH₂)₉NCO + ROH → CH₃(CH₂)₉NHC(O)OR
-
With Water (H₂O): The initial reaction forms an unstable carbamic acid, which quickly decomposes to form a primary amine (decylamine) and carbon dioxide gas.[4] The newly formed amine can then react with another molecule of this compound to form a disubstituted urea. CH₃(CH₂)₉NCO + H₂O → [CH₃(CH₂)₉NHCOOH] → CH₃(CH₂)₉NH₂ + CO₂ CH₃(CH₂)₉NH₂ + CH₃(CH₂)₉NCO → (CH₃(CH₂)₉NH)₂CO
-
Therefore, for protic solvents, the term "miscible with reaction" is more accurate than "soluble." This distinction is vital for experimental design, as the resulting solution will contain new chemical species, not the original this compound.
The following workflow provides a logical framework for solvent selection.
Caption: Logical workflow for selecting a solvent for this compound based on chemical reactivity.
Section 3: Qualitative Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Causality & Expert Notes |
| Nonpolar Solvents | |||
| Hexane | Nonpolar | Soluble | Excellent solubility due to favorable van der Waals interactions between alkyl chains. Ideal for inert storage. |
| Toluene | Nonpolar (Aromatic) | Soluble | Aromatic ring provides sufficient nonpolar character to readily dissolve the molecule. A common solvent for reactions and analysis.[10] |
| Diethyl Ether | Nonpolar | Soluble | The nonpolar alkyl groups of the ether effectively solvate the decyl chain. |
| Dichloromethane | Nonpolar | Soluble | Although it has polar C-Cl bonds, its overall dipole is small. It is a good general-purpose solvent for isocyanates. |
| Chloroform | Nonpolar | Soluble | Similar to dichloromethane, it is an effective solvent for nonpolar to moderately polar compounds. |
| Polar Aprotic Solvents | |||
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile solvent that effectively solvates both the alkyl chain and, to some extent, the polar isocyanate group. |
| Acetone | Polar Aprotic | Soluble | Good solubility. Often used as a solvent for determining -NCO content, indicating compatibility.[8][11] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | The high polarity effectively dissolves the isocyanate, making it a suitable reaction medium. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Highly polar solvent that will readily dissolve this compound. Caution: Trace water in aged DMF can cause degradation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Very high polarity ensures solubility. As with DMF, ensure the solvent is anhydrous. |
| Polar Protic Solvents | |||
| Water | Polar Protic | Insoluble / Reactive | Highly unfavorable interaction with the long nonpolar chain. Rapidly reacts to form decylamine and CO₂, followed by urea formation.[4] |
| Methanol / Ethanol | Polar Protic | Miscible / Reactive | Appears to dissolve but reacts quickly to form the corresponding methyl or ethyl carbamate (a urethane).[4][8] |
| Isopropanol | Polar Protic | Miscible / Reactive | Reacts to form isopropyl carbamate. Used as a quenching agent in titration methods after the primary reaction is complete.[12] |
Section 4: Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a robust, self-validating experimental protocol is required. The following procedure combines an isothermal equilibrium method to create a saturated solution with a classic back-titration method to accurately quantify the dissolved isocyanate.[3][10] This protocol is only suitable for inert (aprotic) solvents.
Part A: Preparation of a Saturated Solution (Isothermal Equilibrium Method)
Causality: The objective is to ensure the solvent is fully saturated with this compound at a specific temperature, reaching thermodynamic equilibrium between the dissolved and undissolved solute. A 24-48 hour agitation period is chosen to ensure even highly crystalline or slow-to-dissolve materials reach this equilibrium.
Methodology:
-
Vial Preparation: To a series of 20 mL glass vials with PTFE-lined screw caps, add an excess amount of this compound (e.g., 1-2 grams). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the chosen anhydrous organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or orbital incubator set to the desired temperature (e.g., 25.0 °C). Agitate the vials at a moderate speed for 24-48 hours.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Aliquot Collection: Carefully withdraw a precise aliquot (e.g., 1.00 mL) from the clear supernatant using a volumetric pipette. Take care not to disturb the solid at the bottom. Immediately transfer this aliquot into a pre-weighed, dry 250 mL Erlenmeyer flask for titration.
Part B: Quantification of Dissolved Isocyanate (Di-n-butylamine Back-Titration)
Causality: This method is highly reliable for quantifying the -NCO group. An excess of a primary amine, di-n-butylamine, is added to the sample. This amine reacts quantitatively with the this compound to form a urea. The unreacted (excess) di-n-butylamine is then titrated with a standardized acid. The difference between the initial amount of amine and the excess amount allows for a precise calculation of the amount of isocyanate that was present in the aliquot.[10][12]
Methodology:
-
Sample Preparation: To the Erlenmeyer flask containing the 1.00 mL aliquot of saturated solution, add 20 mL of anhydrous toluene to ensure sufficient volume for the reaction and subsequent titration.
-
Amine Addition: Using a volumetric pipette, add exactly 20.00 mL of a standardized di-n-butylamine solution (e.g., 0.1 M in anhydrous toluene) to the flask. Stopper the flask, swirl gently, and let it stand for 15 minutes to ensure the reaction between the isocyanate and amine is complete.
-
Blank Preparation: Prepare a blank by pipetting 20.00 mL of the same di-n-butylamine solution into a separate 250 mL Erlenmeyer flask containing 21 mL of anhydrous toluene (to match the total solvent volume of the sample).
-
Titration Preparation: Add 50 mL of isopropanol and a few drops of a suitable indicator (e.g., bromophenol blue) to both the sample and blank flasks. The isopropanol increases the polarity of the solution to ensure the titration endpoint is sharp and clear.
-
Titration: Titrate both the sample and the blank with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl in isopropanol) until the endpoint is reached (e.g., color change from blue to yellow for bromophenol blue). Record the volume of titrant used for both the blank (V_blank) and the sample (V_sample).
-
Calculation:
-
Moles of NCO = (V_blank - V_sample) [mL] × Molarity of HCl [mol/L] × (1 L / 1000 mL)
-
Mass of NCO in aliquot (g) = Moles of NCO × Molar Mass of this compound (183.29 g/mol )[2]
-
Solubility (g / 100 mL) = Mass of NCO in aliquot (g) / Volume of aliquot [mL] × 100
-
Section 5: Safety and Handling Considerations
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Toxicity and Sensitization: It is harmful if swallowed, inhaled, or in contact with skin.[2] Isocyanates are potent respiratory and skin sensitizers, meaning they can cause severe allergic reactions upon repeated exposure, even at very low concentrations.[13]
-
Moisture Sensitivity: this compound reacts with atmospheric moisture.[8][9] All handling, including weighing and solvent addition, should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware to maintain the compound's integrity.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated chemical fume hood.[14][15]
Conclusion
The solubility of this compound is a complex interplay between its dominant nonpolar alkyl chain and its highly reactive polar isocyanate functional group. It is readily soluble in a wide range of common nonpolar and polar aprotic organic solvents. In contrast, it reacts with polar protic solvents like alcohols and water, a critical distinction for researchers designing synthetic procedures. For quantitative analysis, the isothermal equilibrium method coupled with di-n-butylamine back-titration provides a reliable and accurate means of determining its solubility in inert solvents. By understanding these core principles and adhering to strict safety and handling protocols, scientists and developers can effectively harness the properties of this compound for advanced material and drug development applications.
References
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Mol-Instincts. (n.d.). Dothis compound 4202-38-4 wiki. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4420451, this compound. Retrieved from [Link]
-
Georganics. (2023, April 13). SAFETY DATA SHEET: DOthis compound. Retrieved from [Link]
-
Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437. Retrieved from [Link]
-
Kuujia. (n.d.). 1191-69-1(this compound). Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]
-
ResearchGate. (2011). Improvement of Method for Determination of Isocyanate Group Content in Polyurethane Prepolymer. Retrieved from [Link]
-
Hiranuma. (2018, April 19). Determination of isocyanate (NCO) content in adhesives. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
ResearchGate. (2011). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Retrieved from [Link]
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An In-depth Technical Guide to 1-Isocyanatodecane: Properties, Reactivity, and Applications in Scientific Research
Introduction: The Versatility of a Long-Chain Isocyanate
1-Isocyanatodecane, also known as decyl isocyanate, is a linear alkyl isocyanate that serves as a valuable reagent and building block in organic synthesis and materials science. Its unique bifunctional nature, combining a highly reactive isocyanate group with a lipophilic ten-carbon alkyl chain, makes it a compound of significant interest for researchers, particularly in the fields of drug development and biomaterial surface modification. The isocyanate moiety provides a reactive handle for the formation of stable covalent bonds with a variety of nucleophiles, while the decyl chain imparts hydrophobicity, influencing properties such as solubility, membrane permeability, and self-assembly. This guide provides a comprehensive overview of the physical and chemical properties of 1-isocyanatodecane, detailed experimental protocols for its use, and insights into its applications for scientists and drug development professionals.
Physicochemical Properties of 1-Isocyanatodecane
A thorough understanding of the physical and chemical properties of 1-isocyanatodecane is essential for its effective use in research and development. These properties dictate its handling, storage, and application in various synthetic and analytical procedures.
Physical Properties
1-Isocyanatodecane is a combustible liquid under standard conditions.[1] The long alkyl chain results in a relatively low vapor pressure.[2] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO | [1] |
| Molecular Weight | 183.29 g/mol | [1][3] |
| CAS Number | 1191-69-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 85-89 °C | [1] |
| Density | 0.880 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4360 | [1] |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | [1] |
Solubility Profile:
The solubility of 1-isocyanatodecane is governed by the "like dissolves like" principle.[4][5] The dominant feature of the molecule is its long, nonpolar decyl chain, which renders it highly soluble in nonpolar organic solvents and immiscible with water.[2][4]
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Soluble | Similar nonpolar characteristics. |
| Toluene | Nonpolar | Soluble | Similar nonpolar characteristics. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good general solvent for organic compounds. |
| Chloroform | Polar Aprotic | Soluble | Good general solvent for organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good general solvent for organic compounds. |
| Ethyl Acetate | Polar Aprotic | Soluble | Good general solvent for organic compounds. |
| Acetone | Polar Aprotic | Soluble | Good general solvent for organic compounds.[2] |
| Ethanol | Polar Protic | Soluble (with reaction) | The isocyanate group will react with the hydroxyl group of the alcohol.[2] |
| Water | Polar Protic | Insoluble | The long hydrophobic chain prevents dissolution in water.[2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 1-isocyanatodecane. The key spectral features are detailed below.
Infrared (IR) Spectroscopy: The most prominent and characteristic feature in the IR spectrum of 1-isocyanatodecane is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group, which typically appears around 2270 cm⁻¹.[6][7] Other expected peaks include C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the protons of the decyl chain. The terminal methyl group (CH₃) would appear as a triplet at approximately 0.88 ppm. The methylene groups (CH₂) adjacent to the methyl group and along the chain would appear as a complex multiplet between 1.2 and 1.6 ppm. The methylene group attached to the nitrogen of the isocyanate group (α-CH₂) would be deshielded and appear as a triplet at a higher chemical shift, typically around 3.2-3.4 ppm.[10][11][12]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon in the decyl chain. The isocyanate carbon (-N=C=O) is highly deshielded and would appear downfield, typically in the range of 120-125 ppm. The carbon of the methylene group attached to the nitrogen (α-CH₂) would be in the range of 40-45 ppm. The other methylene carbons of the decyl chain would appear in the range of 20-35 ppm, with the terminal methyl carbon appearing at the most upfield position, around 14 ppm.[13][14]
Chemical Properties and Reactivity
The chemical reactivity of 1-isocyanatodecane is dominated by the electrophilic nature of the carbon atom in the isocyanate group. This carbon is susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms, such as amines, alcohols, and water.[15][16]
Reaction with Amines to Form Ureas
1-Isocyanatodecane reacts readily with primary and secondary amines to form substituted ureas. This reaction is typically fast and exothermic, and it is a cornerstone of polyurethane and polyurea chemistry. The resulting urea linkage is very stable, making this reaction highly valuable in the synthesis of bioactive molecules and polymers.[17][18]
Reaction Scheme: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R' (where R is the decyl group and R' is the substituent on the amine)
Reaction with Alcohols to Form Carbamates (Urethanes)
The reaction of 1-isocyanatodecane with alcohols yields carbamates, also known as urethanes. This reaction is fundamental to the production of polyurethanes. The reaction rate is generally slower than the reaction with amines and is often catalyzed by tertiary amines or organometallic compounds.[18][19]
Reaction Scheme: R-N=C=O + R'-OH → R-NH-C(=O)-O-R' (where R is the decyl group and R' is the substituent on the alcohol)
The following diagram illustrates the fundamental reactivity of 1-isocyanatodecane with primary amines and alcohols.
Caption: Reaction pathways of 1-isocyanatodecane.
Applications in Research and Drug Development
The unique combination of a reactive isocyanate group and a long lipophilic chain makes 1-isocyanatodecane a valuable tool in several areas of research and development.
Synthesis of Bioactive Molecules and Drug Discovery
The isocyanate group is a key functional group in modern medicinal chemistry.[16][17] 1-Isocyanatodecane can be used to introduce a long alkyl chain into a molecule, which can significantly increase its lipophilicity.[20] This is a critical parameter in drug design, as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[20]
For instance, this compound has been used to synthesize potential proteasome inhibitors.[1] The proteasome is a key target in cancer therapy, and its inhibition can lead to apoptosis in cancer cells.[8][21][22][23] The decyl chain in these inhibitors can enhance their ability to cross cell membranes and interact with the hydrophobic pockets of the proteasome.
Surface Modification of Biomaterials
The surface properties of biomaterials are critical for their biocompatibility and performance. 1-Isocyanatodecane can be used to modify the surface of biomaterials that have nucleophilic groups (e.g., hydroxyl or amine groups) on their surface. This modification can render the surface more hydrophobic, which can be useful for controlling protein adsorption and cell adhesion.
Experimental Protocols
The following protocols are provided as examples of typical reactions involving 1-isocyanatodecane. These should be adapted based on the specific substrate and desired scale.
Protocol 1: Synthesis of N-Decyl-N'-phenylurea
This protocol describes the synthesis of a substituted urea from 1-isocyanatodecane and aniline.
Materials:
-
1-Isocyanatodecane (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1-isocyanatodecane to the cooled aniline solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, remove the THF under reduced pressure.
-
The resulting solid residue is the crude N-decyl-N'-phenylurea.
-
Purify the product by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield the pure product.
Self-Validation:
-
The purity of the product can be assessed by its melting point; a sharp melting point range is indicative of high purity.[24]
-
The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and IR). The IR spectrum should show the disappearance of the isocyanate peak around 2270 cm⁻¹ and the appearance of a urea carbonyl peak around 1630-1660 cm⁻¹.
Protocol 2: Synthesis of Benzyl N-decylcarbamate
This protocol describes the synthesis of a carbamate from 1-isocyanatodecane and benzyl alcohol, a reaction that typically requires a catalyst.
Materials:
-
1-Isocyanatodecane (1.0 eq)
-
Benzyl alcohol (1.0 eq)
-
Dibutyltin dilaurate (DBTDL) (catalytic amount, e.g., 0.1 mol%)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-isocyanatodecane and benzyl alcohol in anhydrous toluene.
-
Add a catalytic amount of DBTDL to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the resulting crude carbamate by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation:
-
The successful formation of the carbamate can be confirmed by NMR and IR spectroscopy. The IR spectrum will show a characteristic carbamate carbonyl stretch around 1700-1730 cm⁻¹.
-
TLC analysis will show the consumption of the starting materials and the formation of a new, less polar product.
The following diagram outlines a logical workflow for the synthesis and characterization of a decyl urea derivative.
Caption: Workflow for decyl urea synthesis.
Safety and Handling
1-Isocyanatodecane is a hazardous chemical and must be handled with appropriate safety precautions.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It causes skin and serious eye irritation and may cause an allergic skin reaction.[1][3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry place away from moisture.[2] Isocyanates are moisture-sensitive and will react with water to form an insoluble urea and release carbon dioxide, which can cause pressure buildup in a sealed container. Store in a tightly sealed container under an inert atmosphere.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Isocyanatodecane is a versatile chemical intermediate with significant potential in organic synthesis, materials science, and drug discovery. Its dual functionality, combining a reactive isocyanate group with a lipophilic decyl chain, allows for the tailored synthesis of a wide range of molecules with specific properties. A thorough understanding of its physical and chemical properties, coupled with careful handling and the use of appropriate synthetic protocols, will enable researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of long-chain isocyanates like 1-isocyanatodecane is likely to lead to further innovations in the development of novel therapeutics and advanced materials.
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Decyl isocyanate structural formula and isomers
An In-depth Technical Guide to Decyl Isocyanate: Structure, Isomerism, and Applications in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in synthetic organic chemistry, materials science, and drug discovery. The document elucidates the structural formula of n-decyl isocyanate and its key isomers, detailing the impact of alkyl chain branching on its physicochemical properties. A detailed, field-proven protocol for the synthesis of n-decyl isocyanate via the Curtius rearrangement is presented, alongside a thorough analysis of its characteristic spectroscopic signatures (IR and NMR). Furthermore, this guide explores the core reactivity of the isocyanate functional group, with a particular focus on its application in forming stable urethane and urea linkages, a cornerstone of drug development and polymer chemistry. Safety protocols and handling procedures are also outlined to ensure safe and effective utilization in a research environment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction to this compound
This compound is an organic compound featuring a ten-carbon alkyl chain (decyl group) attached to a highly reactive isocyanate (–N=C=O) functional group. The linear isomer, n-decyl isocyanate, is the most common form. The isocyanate group is a potent electrophile, making the molecule highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water.[1] This reactivity is the foundation of its utility, enabling the formation of stable carbamate (urethane) and urea linkages, which are pivotal in the synthesis of polyurethanes, agrochemicals, and pharmaceuticals.[2][3]
The long, lipophilic decyl chain imparts significant nonpolar character to the molecule. This property is particularly valuable in drug design, where it can be used to modulate the solubility, membrane permeability, and pharmacokinetic profile of bioactive compounds.[4] By appending a this compound moiety, researchers can introduce a durable, lipophilic linker to a parent drug molecule, potentially enhancing its absorption and distribution.[]
Structural Formula and Isomerism
The molecular formula for this compound is C₁₁H₂₁NO. The structure consists of a decyl group as the "R" group attached to the isocyanate functional unit (R–N=C=O).
n-Decyl Isocyanate: The Linear Archetype
The most prevalent isomer is n-decyl isocyanate, where the isocyanate group is attached to the terminal carbon of a linear ten-carbon chain.
-
Systematic IUPAC Name: 1-isocyanatodecane[6]
-
CAS Number: 1191-69-1
-
Molecular Formula: CH₃(CH₂)₉NCO
-
Molecular Weight: 183.29 g/mol [6]
Structural Isomers: The Impact of Branching
Structural isomers of this compound arise from different arrangements of the carbon atoms in the decyl chain, leading to branched structures. While specific data for all this compound isomers is sparse, the principles of isomerism can be illustrated using closely related, well-characterized branched alkyl isocyanates. Branching in the alkyl chain significantly influences the molecule's physical properties, such as boiling point, density, and steric hindrance around the reactive isocyanate group.
Generally, increased branching disrupts intermolecular van der Waals forces, leading to a lower boiling point compared to the linear isomer of the same carbon count. Steric hindrance from bulky branched groups (e.g., a tertiary carbon adjacent to the isocyanate) can also modulate the reactivity of the NCO group.
Table 1: Comparative Physicochemical Properties of n-Decyl Isocyanate and Representative Branched Isomers
| Property | n-Decyl Isocyanate | 2-Ethylhexyl Isocyanate (C9 Isomer) | tert-Octyl Isocyanate (C9 Isomer) |
| Structure | CH₃(CH₂)₉NCO | C₂H₅CH[(CH₂)₃CH₃]CH₂NCO | C(CH₃)₂CH₂C(CH₃)₂NCO |
| CAS Number | 1191-69-1 | 20392-34-1 | 1611-57-0[7] |
| Molecular Weight | 183.29 g/mol | 155.24 g/mol | 155.24 g/mol [7] |
| Boiling Point | 85-89 °C @ 1 mmHg | 190 °C @ 760 mmHg | 170-172 °C @ 760 mmHg[7] |
| Density | 0.880 g/mL at 25 °C | 0.887 g/mL at 25 °C | 0.859 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.4360 | n20/D 1.4320 | n20/D 1.426[7] |
Note: 2-Ethylhexyl isocyanate and tert-octyl isocyanate are presented as illustrative examples of branched primary and tertiary isocyanates, respectively, to demonstrate the effect of chain branching.
Synthesis of n-Decyl Isocyanate: A Validated Protocol
The synthesis of isocyanates is most reliably achieved through rearrangement reactions. The Curtius rearrangement provides a robust and widely applicable method for converting carboxylic acids or their derivatives into the corresponding isocyanates with a loss of one carbon atom.[8] This method avoids the use of highly toxic phosgene and proceeds with complete retention of the alkyl group's stereochemistry.[9] The key transformation is the thermal decomposition of an acyl azide intermediate, which rearranges to the isocyanate with the expulsion of nitrogen gas.[10]
Experimental Protocol: Synthesis via Curtius Rearrangement
This two-step protocol details the synthesis of n-decyl isocyanate from the commercially available starting material, decanoic acid.
Step A: Synthesis of Decanoyl Chloride
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add decanoic acid (17.2 g, 0.1 mol).
-
Reaction: Slowly add thionyl chloride (SOCl₂) (14.3 g, 8.8 mL, 0.12 mol) to the flask at room temperature.[11]
-
Heating: Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours, or until the evolution of gas ceases.
-
Purification: Allow the mixture to cool to room temperature. Purify the resulting decanoyl chloride by fractional distillation under reduced pressure to remove excess thionyl chloride. The product, decanoyl chloride, is a colorless liquid.
Step B: Synthesis of n-Decyl Isocyanate from Decanoyl Chloride
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, prepare a solution of sodium azide (NaN₃) (7.8 g, 0.12 mol) in 50 mL of water. Cool the solution to 10-15 °C in an ice bath.
-
Acyl Azide Formation: Dissolve the decanoyl chloride (19.1 g, 0.1 mol) from Step A in 50 mL of acetone. Add this solution dropwise from the dropping funnel to the stirred sodium azide solution, ensuring the internal temperature remains below 15 °C.
-
Reaction & Extraction: After the addition is complete, continue stirring at 10-15 °C for 1 hour. Stop stirring, allow the layers to separate, and add 100 mL of toluene. Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic (toluene) layer with brine. Dry the toluene solution over anhydrous sodium sulfate.
-
Curtius Rearrangement: Transfer the dried toluene solution containing the decanoyl azide to a flask equipped for heating under reflux with a nitrogen inlet. Heat the solution gently to reflux (approx. 110 °C). Vigorous evolution of nitrogen gas will occur as the acyl azide rearranges to the isocyanate.[12] Continue heating for 1-2 hours until gas evolution ceases.
-
Isolation: Cool the reaction mixture. The toluene can be removed by rotary evaporation. The resulting crude n-decyl isocyanate is then purified by vacuum distillation to yield a colorless liquid.
Synthesis Workflow Visualization
Caption: Workflow for the two-step synthesis of n-decyl isocyanate.
Spectroscopic Characterization
Structural confirmation of this compound is typically achieved through Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the isocyanate group.
-
–N=C=O Asymmetric Stretch: A prominent, strong, and sharp peak is observed in the range of 2280-2240 cm⁻¹ . This band is often the most intense in the spectrum and is definitive for the presence of the isocyanate functionality.[13]
-
C–H Aliphatic Stretch: Strong absorptions are observed just below 3000 cm⁻¹ (typically 2925 cm⁻¹ and 2855 cm⁻¹ ), corresponding to the symmetric and asymmetric stretching vibrations of the C–H bonds in the methylene (CH₂) and methyl (CH₃) groups of the decyl chain.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹³C NMR: The carbon atom of the isocyanate group (–N=C=O ) is highly deshielded and appears as a characteristic peak in the downfield region of the spectrum, typically around 120-125 ppm . The carbons of the alkyl chain will appear in the upfield region (approx. 14-43 ppm), with the carbon attached to the nitrogen (–CH₂–NCO) appearing around 43 ppm .[15]
-
¹H NMR: The protons on the carbon alpha to the isocyanate group (–CH₂ –NCO) are deshielded and typically appear as a triplet around 3.3 ppm . The other methylene protons of the decyl chain (–(CH₂)₈–) will appear as a complex multiplet in the range of 1.2-1.6 ppm . The terminal methyl group (–CH₃) will be the most upfield signal, appearing as a triplet around 0.9 ppm .[16]
Core Reactivity and Applications in Drug Development
The synthetic utility of this compound is centered on the electrophilicity of the carbonyl carbon in the NCO group. This allows for efficient reactions with a wide array of nucleophiles to form stable adducts.
Reaction with Alcohols to Form Carbamates (Urethanes)
The reaction between an isocyanate and an alcohol is a cornerstone of polyurethane chemistry and a vital tool in medicinal chemistry for linking molecules. The alcohol's oxygen atom attacks the isocyanate carbon, followed by proton transfer to the nitrogen, yielding a stable carbamate (urethane) linkage.
R'-N=C=O + R-OH → R'-NH-C(=O)-O-R
This reaction is highly valuable in drug development for several reasons:[17]
-
Stable Linker Formation: The resulting carbamate bond is generally stable under physiological conditions, making it an excellent linker for creating prodrugs or for attaching targeting moieties.
-
Modulation of Lipophilicity: By reacting a hydrophilic drug molecule containing a hydroxyl group with this compound, a long, lipophilic decyl chain is introduced. This can significantly increase the overall lipophilicity of the drug, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[4][18]
Caption: Reaction of this compound with a hydroxyl-containing drug.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation and may cause allergic skin reactions or asthma-like symptoms if inhaled.[6]
-
Moisture Sensitivity: Isocyanates react with water, including atmospheric moisture, to produce an unstable carbamic acid which decomposes to an amine and carbon dioxide gas. This can lead to pressure buildup in sealed containers. Store under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Use a respirator with an appropriate filter if there is a risk of inhalation.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, alcohols, amines, and water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Conclusion
This compound is a valuable and reactive chemical intermediate. Its bifunctional nature—a reactive isocyanate head and a long, lipophilic alkyl tail—provides chemists and drug developers with a powerful tool for molecular construction and property modulation. A thorough understanding of its structure, the properties of its isomers, its synthesis, and its reactivity is essential for its effective and safe application in the laboratory and beyond. The protocols and data presented in this guide offer a solid foundation for researchers to harness the potential of this versatile molecule.
References
-
NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from [Link][12]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link][10]
-
Al-Zoubi, R. M., & Marion, O. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(15), 1259-1275. [Link][9]
-
Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link][8]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][15]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4420451, this compound. Retrieved from [Link][6]
-
Chemdad. (n.d.). TERT-OCTYL ISOCYANATE. Retrieved from [Link][7]
-
ResearchGate. (2025). Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Retrieved from [Link][4]
-
Zavarise, C., Cintrat, J. C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(51), 37805-37825. [Link][3]
-
National Center for Biotechnology Information. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry, 34(12), 2216-2225. [Link][17]
-
ResearchGate. (n.d.). 1H NMR spectrum of the diisocyanate component. Retrieved from [Link][16]
-
MDPI. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Polymers, 13(6), 949. [Link][18]
-
RSC Publishing. (2023). Innovations in isocyanate synthesis for a sustainable future. Retrieved from [Link][2]
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][14]
-
ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.... Retrieved from [Link][13]
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Methodological & Application
Synthesis of decyl-urea derivatives using decyl isocyanate
An Application Guide and Protocol for the Synthesis of N-Decyl Urea Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of Long-Chain Urea Derivatives
The urea functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique hydrogen bonding capabilities and structural rigidity. When incorporated into molecules with long aliphatic chains, such as the decyl group, the resulting N-decyl urea derivatives exhibit distinct physicochemical properties. These properties, driven by a combination of lipophilic and polar characteristics, make them valuable synthons and target molecules in various fields. Applications range from potent enzyme inhibitors in drug discovery to building blocks for novel supramolecular structures and functional polymers.
The synthesis of these derivatives is most commonly and efficiently achieved through the reaction of an amine with an isocyanate.[1] This method is favored for its high atom economy, generally high yields, and mild reaction conditions. This document provides a comprehensive guide to the synthesis of N-decyl urea derivatives using decyl isocyanate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. While other methods exist for urea synthesis, such as those employing phosgene, carbonyldiimidazole (CDI), or Curtius rearrangements, the isocyanate-amine pathway remains the most direct and accessible approach for generating unsymmetrical ureas.[2][3]
Part 1: The Chemistry of Urea Formation
Reaction Mechanism: Nucleophilic Addition
The formation of a urea derivative from an isocyanate and an amine is a classic example of a nucleophilic addition reaction. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The primary or secondary amine, possessing a lone pair of electrons on its nitrogen atom, acts as the nucleophile.
The reaction proceeds in a single, concerted step:
-
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate.
-
Proton Transfer: Concurrently, the electrons from the N=C bond shift to the isocyanate nitrogen, which then abstracts a proton from the attacking amine, leading directly to the stable urea linkage.
This reaction is typically irreversible and proceeds cleanly without the need for a catalyst or base, although the reaction rate can be influenced by solvent polarity.[2][4]
Caption: Mechanism of N-Decyl Urea Formation.
Critical Reagent: this compound
This compound (CH₃(CH₂)₉NCO) is a linear alkyl isocyanate that serves as the decyl group donor. It is a combustible liquid that is sensitive to moisture. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to a primary amine (decylamine) and carbon dioxide.[4] The newly formed decylamine can then react with another molecule of this compound to produce an undesired symmetrical urea byproduct (1,3-didecylurea). Therefore, all reactions must be conducted under anhydrous (moisture-free) conditions.
Part 2: Safety and Handling
WARNING: Isocyanates are toxic and potent sensitizers. All handling of this compound must be performed with extreme caution in a certified chemical fume hood.
Hazard Profile
This compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Irritation: Causes skin irritation and serious eye damage.[6][7]
-
Sensitization: May cause allergy or asthma symptoms, breathing difficulties if inhaled, and may cause an allergic skin reaction.[5][7]
-
Organ Toxicity: May cause respiratory irritation.[7]
Mandatory Safety Protocol
Adherence to a strict safety protocol is non-negotiable when working with isocyanates.
Caption: Critical Safety Workflow for Handling Isocyanates.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.
-
Ventilation: All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation.[8]
-
Emergency Preparedness: Have an isocyanate spill kit available. Ensure immediate access to a safety shower and eyewash station.
Part 3: Experimental Application Notes
Materials and Reagents
-
This compound (CAS 1191-69-1)
-
Amine of interest (e.g., aniline, benzylamine, diethylamine)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
-
Reagents for TLC (e.g., silica plates, ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
General Protocol for Synthesis of N-Decyl Ureas
This protocol provides a generalized procedure adaptable for various primary and secondary amines.
1. Preparation: a. Oven-dry all glassware (round-bottom flask, addition funnel) and allow to cool under a stream of inert gas (N₂ or Argon). b. Prepare a solution of the desired amine (1.0 eq.) in anhydrous solvent (e.g., 0.2 M concentration) in the round-bottom flask equipped with a magnetic stir bar. c. Cool the amine solution to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm of the reaction, especially for highly reactive amines.
2. Reaction: a. Prepare a solution of this compound (1.0 eq.) in a small volume of anhydrous solvent in the addition funnel. b. Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. A slow addition rate prevents localized heating and potential side reactions. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir for 2-4 hours.[9]
3. Monitoring: a. Monitor the reaction's progress using Thin Layer Chromatography (TLC). b. A typical mobile phase is 30% ethyl acetate in hexanes. c. The reaction is complete upon the disappearance of the limiting reagent (usually the amine, as the isocyanate is harder to visualize). The product urea will appear as a new, typically less polar, spot.
4. Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. b. The resulting crude product may be a solid or a viscous oil.
Purification Protocol
Recrystallization is the most effective method for purifying solid urea derivatives.[10][11]
1. Solvent Selection: a. Test solubility of the crude product in various solvents. An ideal recrystallization solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when heated. b. Common systems include ethanol/water, ethyl acetate/hexanes, or methanol.[10]
2. Procedure: a. Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture. b. Allow the solution to cool slowly to room temperature. c. Further cool the flask in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent. e. Dry the crystals under vacuum to remove residual solvent.
Characterization
The identity and purity of the synthesized decyl-urea derivative must be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Key Signatures for a Successful Reaction |
| FT-IR Spectroscopy | Functional Group Analysis | Disappearance of the strong, sharp isocyanate (-NCO) peak around 2250-2275 cm⁻¹ . Appearance of a strong urea carbonyl (C=O) stretch around 1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹ .[9] |
| ¹H NMR Spectroscopy | Structural Elucidation | Appearance of N-H protons (broad singlets, chemical shift varies). Characteristic signals for the decyl chain (triplet ~0.88 ppm for CH₃, multiplets for CH₂ groups). Signals corresponding to the amine portion will be shifted upon urea formation. |
| ¹³C NMR Spectroscopy | Carbon Skeleton Analysis | Presence of a urea carbonyl carbon signal around 155-160 ppm . |
| Mass Spectrometry | Molecular Weight Confirmation | Detection of the molecular ion peak [M]⁺ or protonated species [M+H]⁺ corresponding to the calculated mass of the product. |
| Melting Point | Purity Assessment | A sharp, defined melting point range indicates high purity. |
Example Syntheses & Data
The following table provides representative data for the synthesis of various N-decyl urea derivatives using the general protocol.
| Amine Substrate | Product Name | Expected Yield | Expected Melting Point |
| Aniline | 1-decyl-3-phenylurea | >90% | 85-88 °C |
| Benzylamine | 1-benzyl-3-decylurea | >95% | 78-81 °C |
| Diethylamine | 1-decyl-3,3-diethylurea | >95% | Liquid / Low-melting solid |
| 4-Fluoroaniline | 1-decyl-3-(4-fluorophenyl)urea | >90% | 102-105 °C |
Part 4: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. Moisture contamination leading to byproduct formation. | Extend reaction time. Ensure all glassware is thoroughly dried and use high-quality anhydrous solvents. |
| Oily Product that won't crystallize | Product may have a low melting point or be impure. | Attempt purification via column chromatography on silica gel. Try triturating the oil with a non-polar solvent like hexanes to induce solidification. |
| Presence of 1,3-didecylurea byproduct | Water contamination in the reaction. | Use fresh, anhydrous solvents. Purify the final product carefully by recrystallization or chromatography to separate the more non-polar byproduct. |
| Multiple spots on TLC after reaction | Incomplete reaction or side product formation. | Re-check stoichiometry. If side products are present, purification by column chromatography is necessary. |
References
-
Georganics. (2023). DOthis compound Safety Data Sheet. [Link]
-
Ekpenyong, M. G. (2018). Response to "How to purify the urea bought from market to pure urea?". ResearchGate. [Link]
-
Scribd. Urea Purification. [Link]
- Google Patents. (1952).
- Google Patents. (1953).
-
Meng, J. et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. [Link]
-
Organic Chemistry Portal. Urea Formation. [Link]
- Usharani, V. et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
-
Organic Chemistry Portal. Synthesis of urea derivatives. [Link]
-
Ferlin, F. et al. (2018). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 14, 2530-2536. [Link]
-
ResearchGate. (2025). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. [Link]
- Reddy, K. U. M. et al. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 27(3), 935-941.
-
Tenti, G. et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(9), 248. [Link]
- Google Patents. (1971). Method for analysis of urea.
-
ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]
-
Francis, P. et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry, 21(5), 389-400. [Link]
-
Knorst, M. T. et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32. [Link]
-
ResearchGate. (2025). Synthesis of urea derivatives based on toluyl isocyanate. [Link]
Sources
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Application Note & Protocol: Leveraging Decyl Isocyanate Chemistry for the Synthesis of Novel Lipophilic Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, and its inhibition has emerged as a powerful strategy in cancer therapy. This application note details a novel approach to synthesizing potent and cell-permeable proteasome inhibitors by incorporating a lipophilic decanoyl moiety at the N-terminus of a dipeptide aldehyde scaffold. While direct use of decyl isocyanate is not explicitly documented for this purpose in current literature, its reactivity provides a conceptual basis for the introduction of a decanoyl group. This modification is hypothesized to enhance the inhibitor's interaction with hydrophobic pockets within the proteasome's active sites and improve cell membrane permeability. This document provides a comprehensive, step-by-step protocol for the synthesis of a novel N-decanoyl-dipeptide aldehyde inhibitor, Decanoyl-Phe-Leu-al, along with the underlying scientific rationale and methodologies for its characterization.
Introduction: The Proteasome as a Therapeutic Target
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular homeostasis.[1] Its three distinct catalytic activities—chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1)—are housed within the 20S core particle.[2][3] Inhibition of the proteasome, particularly the chymotrypsin-like activity, disrupts the degradation of proteins involved in cell cycle progression and apoptosis, leading to cell death in rapidly dividing cancer cells.[1][4] This has led to the successful development of proteasome inhibitors like bortezomib, carfilzomib, and ixazomib for the treatment of multiple myeloma and other hematological malignancies.[5][6]
Peptide aldehydes are a well-established class of reversible, covalent proteasome inhibitors.[7][8] They form a hemiacetal adduct with the active site threonine residue (Thr1) of the proteasome's catalytic subunits.[7] The potency and selectivity of these inhibitors can be modulated by altering the peptide sequence and the N-terminal capping group.
This application note explores the strategic incorporation of a long-chain aliphatic group, specifically a decanoyl group, at the N-terminus of a dipeptide aldehyde. The rationale for this modification is twofold:
-
Enhanced Hydrophobic Interactions: The hydrophobic nature of the decanoyl chain can promote favorable interactions with the hydrophobic S3/S4 binding pockets of the proteasome, potentially increasing binding affinity and potency.
-
Improved Cell Permeability: Increased lipophilicity can facilitate passive diffusion across the cell membrane, leading to higher intracellular concentrations of the inhibitor.
The synthesis protocol herein describes the preparation of Decanoyl-Phe-Leu-al, a novel dipeptide aldehyde featuring a decanoyl cap, a phenylalanine residue at the P2 position, and a leucinal at the P1 position, designed to target the chymotrypsin-like activity of the proteasome.
Synthesis of N-Decanoyl-Phenylalanyl-Leucinal (Decanoyl-Phe-Leu-al)
The synthesis of Decanoyl-Phe-Leu-al is a multi-step process that begins with the synthesis of the dipeptide alcohol, followed by N-terminal acylation and subsequent oxidation to the final aldehyde.
Overall Synthetic Workflow
The synthetic strategy is outlined below. It involves standard peptide coupling techniques and a mild oxidation step to afford the target peptide aldehyde.
Caption: Synthetic workflow for Decanoyl-Phe-Leu-al.
Experimental Protocols
Materials:
-
Boc-L-Phenylalanine
-
L-Leucinol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Decanoyl chloride
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of Boc-Phe-Leu-ol
-
Reaction Setup: In a round-bottom flask, dissolve Boc-L-Phenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) to the cooled solution and stir for 30 minutes.
-
Coupling: In a separate flask, dissolve L-Leucinol (1.1 eq) in anhydrous DMF. Add this solution to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield Boc-Phe-Leu-ol as a white solid.
Protocol 2: Synthesis of H₂N-Phe-Leu-ol
-
Deprotection: Dissolve Boc-Phe-Leu-ol (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product, H₂N-Phe-Leu-ol TFA salt, is used in the next step without further purification.
Protocol 3: Synthesis of Decanoyl-Phe-Leu-ol
-
Reaction Setup: Dissolve the crude H₂N-Phe-Leu-ol TFA salt (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Base Addition: Add DIPEA (2.5 eq) to neutralize the TFA salt and create a basic environment.
-
Acylation: Slowly add decanoyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield Decanoyl-Phe-Leu-ol as a waxy solid.
Protocol 4: Synthesis of Decanoyl-Phe-Leu-al
-
Reaction Setup: Dissolve Decanoyl-Phe-Leu-ol (1.0 eq) in anhydrous DCM.
-
Oxidation: Add Dess-Martin periodinane (1.5 eq) in one portion.
-
Reaction: Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ and stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford Decanoyl-Phe-Leu-al as a colorless oil.
Characterization and Analysis
The synthesized inhibitor should be characterized to confirm its identity and purity.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Peaks corresponding to the decanoyl chain, phenylalanine and leucinal residues, and the aldehyde proton (~9.5 ppm). |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | Accurate mass measurement corresponding to the molecular formula of Decanoyl-Phe-Leu-al. |
| HPLC | Purity assessment | A single major peak indicating high purity (>95%). |
Mechanism of Action and Biological Evaluation
The aldehyde warhead of Decanoyl-Phe-Leu-al is designed to interact with the catalytic Thr1 residue of the proteasome's β5 subunit, forming a reversible covalent hemiacetal adduct. This interaction blocks the chymotrypsin-like activity of the proteasome.
Caption: Covalent inhibition of the proteasome by a peptide aldehyde.
To assess the biological activity of the synthesized inhibitor, the following assays are recommended:
-
In Vitro Proteasome Inhibition Assay: The inhibitory activity against the chymotrypsin-like activity of purified 20S proteasome can be determined using a fluorogenic substrate, such as Suc-LLVY-AMC. The IC₅₀ value can be calculated to quantify the inhibitor's potency.
-
Cell Viability Assays: The cytotoxic effect of the inhibitor on cancer cell lines (e.g., multiple myeloma cell lines like RPMI-8226 or MM.1S) can be evaluated using assays such as MTT or CellTiter-Glo.
-
Western Blot Analysis: To confirm the mechanism of action in cells, western blot analysis can be used to detect the accumulation of proteasome substrates, such as ubiquitinated proteins or specific cell cycle proteins (e.g., p27).
Conclusion and Future Directions
This application note provides a detailed protocol for the synthesis of a novel, lipophilic dipeptide aldehyde proteasome inhibitor, Decanoyl-Phe-Leu-al. The incorporation of a decanoyl group at the N-terminus represents a rational design strategy to enhance the potency and cellular activity of peptide-based proteasome inhibitors. The methodologies described herein are based on established chemical principles and can be adapted for the synthesis of a library of related inhibitors with varying peptide sequences and acyl chain lengths. Further structure-activity relationship (SAR) studies could lead to the development of next-generation proteasome inhibitors with improved therapeutic profiles.
References
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- Li, J., Geng, Y., et al. (2012). Synthesis and SAR study of novel peptide aldehydes as inhibitors of 20S proteasome. Molecules, 17(8), 9186-9202.
- Kotsovolou, S., Verger, R., & Kokotos, G. (2002). Synthesis of lipophilic aldehydes and study of their inhibition effect on human digestive lipases. PubMed.
- Hilpert, K., et al. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemBioChem, 8(9), 1048-1052.
- Santoro, A., et al. (2021). The proteasome as a druggable target with multiple therapeutic potentialities: Cutting and non-cutting edges. Pharmacological Research, 172, 105831.
- Li, J., Geng, Y., et al. (2012). Synthesis and SAR study of novel peptide aldehydes as inhibitors of 20S proteasome. PubMed.
- Harbarger, K. T., et al. (2016). Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome. ACS medicinal chemistry letters, 7(3), 263–268.
- Proteasome inhibitor. (2023). In Wikipedia.
- Oliva, J., et al. (2011). PROTEASOME INHIBITOR TREATMENT REDUCED FATTY ACID, TRIACYLGLYCEROL AND CHOLESTEROL SYNTHESIS. Adipocyte, 1(2), 114-123.
- Bachovchin, D. A., et al. (2011). A Strategy for Dual Inhibition of the Proteasome and Fatty Acid Synthase with Belactosin C-Orlistat Hybrids. Journal of the American Chemical Society, 133(49), 19795-19801.
- Harbarger, K. T., et al. (2016). Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome. figshare.
- Harbarger, K. T., et al. (2016). Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome. Request PDF.
- Ionophore. (2023). In Wikipedia.
- Tundo, F., et al. (2022). Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. International Journal of Molecular Sciences, 23(22), 14352.
- Mays, C. E., et al. (2019). Evaluation of the role of the hydrophobicity in the a-cleavage site...
- An, J. Y., et al. (2010). Mutations in the Hydrophobic Core of Ubiquitin Differentially Affect its Recognition by Receptor Proteins. Journal of molecular biology, 403(2), 234-247.
- Mitchell, E. J. (2021). Biosynthetic Investigation, Synthesis, and Bioactivity Evaluation of Putative Peptide Aldehyde Natural Products From the Human Gut Microbiota. DASH (Harvard).
- Di Martino, S., et al. (2023). Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma. International Journal of Molecular Sciences, 24(3), 2841.
- Kageyama, S., et al. (2023). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku’amide B. Journal of the American Chemical Society.
- Gurevich, A., et al. (2021). Discovery of reactive microbiota-derived metabolites that inhibit host proteases.
- Dick, L. R., & Fleming, P. E. (2010). Proteasome inhibitors: structure and function.
- Di Martino, S., et al. (2023). Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma. MDPI.
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- 8. Ionophore - Wikipedia [en.wikipedia.org]
The Versatility of Decyl Isocyanate in Advanced Materials Science: Application Notes and Protocols
Introduction: The Unique Role of Decyl Isocyanate in Material Design
This compound, a linear alkyl isocyanate with the chemical formula CH₃(CH₂)₉NCO, has emerged as a critical building block in the field of materials science. Its unique bifunctional nature, combining a highly reactive isocyanate group (-NCO) with a long, hydrophobic ten-carbon alkyl chain, allows for the precise tailoring of material properties. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. The strategic incorporation of the decyl moiety imparts desirable characteristics such as hydrophobicity, flexibility, and altered surface energies, making it an invaluable tool for the creation of functional polymers, coatings, and nanocomposites.
The reactivity of the isocyanate group is central to its utility. This electrophilic functional group readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, to form stable urethane, urea, and carbamic acid linkages, respectively.[1][2] This versatile chemistry forms the basis for the synthesis of a wide array of polymeric materials.[3] The presence of the long decyl chain, in turn, introduces a significant non-polar character, which is instrumental in applications requiring water repellency and modified surface interactions.[4]
This document will delve into three primary application areas: the synthesis of novel polyurethanes, the development of hydrophobic surfaces, and the formulation of self-healing materials. For each application, the underlying chemical principles will be discussed, followed by detailed, field-proven protocols to guide experimental design and execution.
Synthesis of Advanced Polyurethanes with this compound
Polyurethanes are a versatile class of polymers synthesized through the reaction of diisocyanates or polyisocyanates with polyols.[2] The incorporation of monofunctional this compound as a chain modifier or end-capping agent allows for the precise control of polymer architecture and properties. The long alkyl chain of this compound can disrupt the packing of polymer chains, leading to increased flexibility and a lower glass transition temperature in the resulting polyurethane.[5] Furthermore, the hydrophobic nature of the decyl group can enhance the water resistance of the final material.
Causality of Experimental Choices:
The choice of catalyst is crucial in polyurethane synthesis. Organotin catalysts, such as dibutyltin dilaurate (DBTDL), are highly effective in promoting the isocyanate-hydroxyl reaction, ensuring high conversion and reproducible polymer properties.[6] The reaction temperature is maintained at a moderate level (e.g., 70-80 °C) to ensure a controlled reaction rate and prevent side reactions, such as the trimerization of isocyanates. The stoichiometry of reactants, specifically the NCO:OH ratio, is carefully controlled to achieve the desired molecular weight and degree of crosslinking. An excess of isocyanate can lead to the formation of allophanate and biuret linkages, which can increase the rigidity of the polymer.
Experimental Workflow: Polyurethane Synthesis
Sources
Decyl Isocyanate: A Versatile Reagent for the Synthesis of Bioactive Molecules
Application Note & Protocols
Introduction: The Strategic Role of Decyl Isocyanate in Medicinal Chemistry
This compound, a linear alkyl isocyanate with the chemical formula C₁₁H₂₁NO, has emerged as a significant building block in the synthesis of diverse bioactive molecules.[1][2] Its utility stems from the highly electrophilic nature of the isocyanate group (-N=C=O), which readily reacts with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of a ten-carbon alkyl chain into a molecular scaffold, a structural motif often associated with enhanced lipophilicity and improved membrane permeability of drug candidates. The decyl chain can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of bioactive ureas and carbamates. We will delve into the fundamental reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the significance of the resulting compounds in medicinal chemistry.
Core Chemistry: The Nucleophilic Addition to this compound
The primary mode of reaction for this compound is the nucleophilic addition to the electrophilic carbon atom of the isocyanate group. This reaction is versatile and forms the basis for the synthesis of a wide array of functional groups, most notably ureas and carbamates.
Synthesis of N,N'-Disubstituted Ureas
The reaction of this compound with primary or secondary amines yields N,N'-disubstituted ureas. This reaction is typically rapid and proceeds with high yield under mild conditions. The resulting urea moiety is a key pharmacophore in numerous approved drugs, known for its ability to form strong hydrogen bonds with biological targets such as enzymes and receptors.
Reaction Mechanism: Urea Formation
Caption: Nucleophilic attack of an amine on this compound to form a urea linkage.
Synthesis of Carbamates
Similarly, the reaction of this compound with alcohols or phenols results in the formation of carbamates (also known as urethanes). The carbamate group serves as a bioisostere for the amide bond in many pharmaceutical compounds, offering improved stability against enzymatic degradation.[3]
Reaction Mechanism: Carbamate Formation
Caption: Nucleophilic attack of an alcohol on this compound to form a carbamate linkage.
Application Spotlight: Synthesis of Bioactive N-Aryl-N'-decylureas
To illustrate the practical application of this compound, we will focus on the synthesis of a series of N-aryl-N'-decylureas. This class of compounds has been investigated for various biological activities, including their potential as enzyme inhibitors and antimicrobial agents.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-decylurea
This protocol details the synthesis of a representative N-aryl-N'-decylurea, a class of compounds with potential biological activity.
Materials:
-
This compound (98% purity)
-
4-chloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (optional, as a catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Addition of this compound: Slowly add this compound (1.05 eq.) to the stirred solution of 4-chloroaniline at room temperature. The addition can be done using a dropping funnel over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-chlorophenyl)-N'-decylurea.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow: Synthesis and Purification
Caption: Step-by-step workflow for the synthesis of N-(4-chlorophenyl)-N'-decylurea.
Data Presentation: Physicochemical Properties of this compound and a Representative Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₁H₂₁NO | 183.29[1] | 85-89 | 0.880 |
| N-(4-chlorophenyl)-N'-decylurea | C₁₇H₂₇ClN₂O | 310.86 | - | - |
Biological Significance and Applications
The incorporation of a decyl chain via this compound can significantly impact the biological activity of a molecule. The long alkyl chain can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Enzyme Inhibition: Urea and carbamate derivatives are known to act as inhibitors for a variety of enzymes, including kinases, proteases, and hydrolases. The decyl group can provide additional hydrophobic interactions within the enzyme's active site, potentially increasing the potency and selectivity of the inhibitor.
-
Antimicrobial Activity: The lipophilic nature of the decyl chain can contribute to the antimicrobial activity of the synthesized compounds by facilitating their interaction with and disruption of microbial cell membranes.
-
Agrochemicals: Long-chain alkyl ureas and carbamates have been investigated for their potential as herbicides and fungicides.[4] The decyl moiety can enhance the uptake and translocation of the active compound within the plant or fungus.
Safety and Handling of this compound
This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of bioactive molecules, particularly N,N'-disubstituted ureas and carbamates. Its ability to introduce a lipophilic decyl chain provides a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of drug candidates. The straightforward and high-yielding nature of its reactions makes it an attractive building block in drug discovery and development programs. By following the protocols and safety guidelines outlined in this application note, researchers can effectively utilize this compound to synthesize novel compounds with the potential for significant biological activity.
References
- Gladkikh, B. P., et al. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. XX. N-[(3,5-Difluoroadamantan-1-yl)]-N′-R-ureas and Symmetrical Bis-ureas.
- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
- Semantic Scholar. (n.d.). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VI. N-[Fluoro(chloro)phenyl]-N′-(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptan-1-yl)ureas.
- Helda - University of Helsinki. (2025).
- PubMed. (2024).
- Organic Chemistry Portal. (2016).
- ResearchGate. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. XX. N-[(3,5-Difluoroadamantan-1-yl)]-N′-R-ureas and Symmetrical Bis-ureas.
- PubMed. (n.d.).
- ResearchGate. (2025).
- PubMed. (n.d.). Latent alkyl isocyanates as inhibitors of aldehyde dehydrogenase in vivo.
- Oriental Journal of Chemistry. (n.d.).
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- PubChem. (n.d.).
- ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.
- PubMed Central. (n.d.). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions.
- PubMed Central. (2023).
- Santa Cruz Biotechnology. (n.d.).
- PubMed Central. (n.d.). Recent Trends in Studies on Botanical Fungicides in Agriculture.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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Application Notes and Protocols for Reactions Involving Decyl Isocyanate
Introduction: The Versatility of Decyl Isocyanate in Modern Synthesis
This compound (C₁₁H₂₁NO) is a linear aliphatic isocyanate that serves as a highly valuable and reactive intermediate in organic synthesis.[1] Its unique chemical structure, featuring a reactive isocyanate group (-N=C=O) at the terminus of a ten-carbon alkyl chain, imparts a dual character: the high reactivity of the isocyanate function and the lipophilicity of the decyl group. This combination makes it a critical building block in diverse fields, from materials science to drug development. In the pharmaceutical and life sciences sectors, this compound and similar long-chain isocyanates are utilized in the synthesis of complex molecules, including enzyme inhibitors, peptide modifications, and analogues of therapeutic agents like AZT.[2][3][4]
The isocyanate group is an electrophilic powerhouse, readily reacting with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and even water.[5] These reactions, forming stable urethane and urea linkages respectively, are fundamental to the construction of a vast array of functional molecules.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound. It details field-proven protocols, the rationale behind experimental choices, and critical safety considerations grounded in authoritative sources.
PART 1: CRITICAL SAFETY PROTOCOLS & HANDLING
Isocyanates are potent chemical agents that demand rigorous safety protocols. Their primary hazards include high acute toxicity if inhaled or ingested, severe irritation to the skin, eyes, and respiratory tract, and the potential for sensitization.[8][9][10]
1.1 Hazard Identification and Risk Mitigation
-
Respiratory and Skin Sensitization: A primary concern with all isocyanates is their ability to act as sensitizers.[10][11] Initial exposure may cause irritation, but repeated exposure, even at concentrations below occupational exposure limits, can lead to sensitization.[12][13] Once an individual is sensitized, any subsequent exposure, no matter how small, can trigger a severe, asthma-like allergic reaction which can be immediate or delayed.[13][14] Skin contact can also contribute to the development of respiratory sensitization.[13]
-
Acute Toxicity: this compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[8][15] Vapors or mists can irritate the mucous membranes of the respiratory tract, causing symptoms like a sore throat, coughing, and shortness of breath.[14]
-
Ocular and Dermal Irritation: Direct contact with liquid this compound or its vapors can cause serious eye irritation and skin irritation, including redness, swelling, and blistering.[9][10][14]
-
Reactivity with Water: Isocyanates react with water to produce an unstable carbamic acid which then decomposes to form an amine and carbon dioxide gas. The newly formed amine can then react with remaining isocyanate to form a solid polyurea byproduct.[13][16] In a sealed container, the CO₂ evolution can lead to a dangerous pressure buildup.[17]
1.2 Engineering and Personal Protective Controls
Given the significant hazards, a multi-layered approach to safety is mandatory.
| Control Measure | Specification & Rationale |
| Ventilation | All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.[8][18] |
| Eye Protection | Chemical safety goggles and a face shield are required to protect against splashes.[9][17] |
| Hand Protection | Use chemically resistant gloves (e.g., butyl rubber, nitrile gloves inspected prior to use). Dispose of contaminated gloves properly.[17] |
| Body Protection | A lab coat and appropriate protective clothing are necessary to prevent skin exposure.[13] For large-scale work, disposable coveralls may be warranted. |
| Respiratory Protection | In situations where fume hood use is not feasible or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is essential.[9][12] |
| Inert Atmosphere | Due to its moisture sensitivity, reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[8] |
PART 2: GENERAL EXPERIMENTAL SETUP
A robust and properly configured experimental setup is crucial for the success and safety of reactions involving this compound. The primary objective is to maintain an anhydrous and inert environment to prevent unwanted side reactions with atmospheric moisture.
2.1 Essential Glassware and Equipment
-
Reaction Vessel: A three-necked, round-bottom flask is ideal. This allows for simultaneous insertion of a condenser, an inert gas inlet, and a dropping funnel for reagent addition. All glassware must be oven- or flame-dried immediately before use to remove adsorbed water.
-
Inert Gas System: A nitrogen or argon line connected via a bubbler to maintain a slight positive pressure of inert gas within the reaction vessel.
-
Reagent Addition: A pressure-equalizing dropping funnel for the controlled, dropwise addition of this compound or the nucleophile. For small-scale reactions, a gas-tight syringe can be used.
-
Stirring: A magnetic stirrer and a Teflon-coated stir bar.
-
Temperature Control: A heating mantle with a temperature controller or an ice/water bath for reactions requiring specific temperature management.
-
Condenser: A reflux condenser to prevent loss of solvent, especially for reactions conducted at elevated temperatures.
2.2 Workflow Diagram: Standard Inert Atmosphere Reaction
The following diagram illustrates a standard workflow for setting up a reaction with this compound under inert conditions.
Caption: General workflow for this compound reactions.
PART 3: PROTOCOLS FOR KEY TRANSFORMATIONS
The following protocols provide detailed, step-by-step methodologies for the two most common reactions of this compound: urethane and urea formation.
3.1 Protocol 1: Synthesis of an Alkyl N-decylcarbamate (Urethane)
This protocol describes the reaction of this compound with a primary alcohol to form a urethane linkage. The reaction is typically clean and proceeds readily.[19]
Step-by-Step Methodology:
-
Preparation: Assemble an oven-dried, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Purge the system with dry nitrogen for 10-15 minutes.
-
Reagent Loading: In the flask, dissolve the primary alcohol (e.g., benzyl alcohol, 1.0 equivalent) in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).
-
Isocyanate Addition: Using a gas-tight syringe, slowly add this compound (1.0 equivalent) to the stirred alcohol solution at room temperature. An exotherm may be observed. For more reactive systems, cool the flask to 0°C in an ice bath before and during the addition.
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by the disappearance of the starting materials via Thin Layer Chromatography (TLC) or by observing the disappearance of the strong isocyanate peak in the IR spectrum.
-
Monitoring (FT-IR): The reaction is complete when the characteristic sharp absorbance of the isocyanate N=C=O stretch (2250–2285 cm⁻¹) is no longer observed in an aliquot of the reaction mixture.[20]
-
Quenching: Once the reaction is complete (typically 2-4 hours), add a small amount of methanol (~5 equivalents relative to any potential excess isocyanate) to the mixture and stir for 30 minutes to quench any unreacted this compound.[21] This converts it to the more easily separable methyl N-decylcarbamate.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Stoichiometry Example:
| Reagent | MW ( g/mol ) | Equiv. | Moles (mmol) | Mass/Volume |
| Benzyl Alcohol | 108.14 | 1.0 | 10.0 | 1.08 g (1.04 mL) |
| This compound | 183.29 | 1.0 | 10.0 | 1.83 g (2.09 mL) |
| Anhydrous THF | - | - | - | 50 mL |
3.2 Protocol 2: Synthesis of a 1-Decyl-3-alkylurea (Urea)
The reaction between an isocyanate and a primary or secondary amine is typically very fast and exothermic, leading to the formation of a substituted urea.[6][22]
Step-by-Step Methodology:
-
Preparation: Set up the reaction glassware under a nitrogen atmosphere as described in Protocol 1.
-
Reagent Loading: In the flask, dissolve the primary or secondary amine (e.g., aniline, 1.0 equivalent) in anhydrous Dichloromethane (DCM, ~0.2 M concentration).
-
Isocyanate Addition: Dissolve this compound (1.0 equivalent) in a small volume of anhydrous DCM and add it to a pressure-equalizing dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution at 0°C (ice bath). The reaction is often instantaneous.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Monitoring: Monitor the reaction by TLC. The formation of ureas often results in a white precipitate due to their lower solubility.[21]
-
Work-up: If a precipitate has formed, it can often be isolated by simple filtration. Wash the solid with cold DCM or diethyl ether to remove any soluble impurities. If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.
PART 4: IN-SITU REACTION MONITORING VIA FT-IR
Fourier-transform infrared (FT-IR) spectroscopy is an exceptionally powerful tool for monitoring isocyanate reactions in real-time.[23][24] The isocyanate functional group has a strong, sharp, and highly characteristic asymmetrical stretching vibration that appears in a region of the IR spectrum that is typically free from other common functional group absorbances.
-
Spectroscopic Marker: The N=C=O stretch appears between 2250 and 2285 cm⁻¹ .
-
Methodology: By using an in-situ attenuated total reflectance (ATR) FT-IR probe inserted directly into the reaction vessel, spectra can be collected every few minutes.[23]
-
Data Analysis: The disappearance of the peak area at ~2270 cm⁻¹ over time provides a direct measure of isocyanate consumption, allowing for precise determination of reaction kinetics and endpoints without the need for offline sampling.[20] This prevents potential exposure to toxic reagents and provides a much more accurate reaction profile.
Sources
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Application Note: Analytical Techniques for Monitoring Decyl Isocyanate Reactions
Abstract
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in monitoring the reactions of decyl isocyanate. This compound is a key reagent in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and polymers, due to the highly reactive nature of the isocyanate group. Accurate monitoring of its reactions is critical for process optimization, kinetic studies, and ensuring product quality. This document outlines the principles and step-by-step methodologies for employing various analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Titration methods. Each section explains the causality behind experimental choices, ensuring a deep, practical understanding for the user.
Introduction: The Chemistry and Importance of this compound Reactions
This compound (C₁₀H₂₁NCO) is an aliphatic isocyanate that readily reacts with nucleophiles such as alcohols, amines, and water.[1] These reactions lead to the formation of stable urethane, urea, and carbamic acid linkages, respectively. The kinetics and outcomes of these reactions are pivotal in various industrial and research applications. For instance, in drug development, the conjugation of this compound to active pharmaceutical ingredients (APIs) can modify their solubility, stability, and bioavailability. In polymer science, it is a building block for creating polyurethanes with specific material properties.[2]
Given the high reactivity of the isocyanate moiety, precise and real-time monitoring of these reactions is essential. Inadequate control can lead to side reactions, impure products, and inconsistent batch quality. This guide provides the technical details to implement robust analytical monitoring strategies.
Safety First: Handling this compound
This compound is a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation, as well as allergic skin reactions and respiratory irritation.[3][4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[4][5]
Core Analytical Strategies: A Comparative Overview
The choice of analytical technique depends on the specific requirements of the reaction being monitored, such as the need for real-time data, the concentration of reactants, and the presence of interfering species. Below is a comparative summary of the most effective methods.
| Technique | Principle | Advantages | Limitations | Typical Application |
| FTIR Spectroscopy | Monitors the disappearance of the strong N=C=O stretching vibration (~2270 cm⁻¹) and the appearance of product peaks (e.g., urethane C=O).[7][8] | Real-time, in-situ monitoring; non-destructive; provides kinetic data.[2] | Can be less sensitive at very low concentrations; spectral overlap can be an issue. | Kinetic studies, reaction endpoint determination. |
| NMR Spectroscopy | Tracks changes in the chemical environment of protons and carbons near the reaction center, allowing for quantification of reactants and products. | Provides detailed structural information; highly quantitative. | Not typically suited for real-time in-situ monitoring; requires deuterated solvents for high resolution. | Structural confirmation of products, purity analysis. |
| HPLC | Separates reaction components, allowing for quantification of this compound (often after derivatization) and reaction products.[9] | High sensitivity and selectivity; suitable for complex mixtures.[10] | Requires derivatization for isocyanate analysis; not an in-situ technique.[11] | Purity analysis, quantification of residual isocyanate. |
| Titration | Chemical determination of the isocyanate concentration by reaction with a standard solution of a secondary amine and back-titration of the excess amine.[12][13] | Simple, cost-effective, and accurate for determining total isocyanate content. | Not suitable for real-time monitoring; can be influenced by other acidic or basic compounds.[14] | Quality control of starting materials, final product NCO content. |
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key analytical techniques.
In-Situ FTIR Spectroscopy for Real-Time Reaction Monitoring
Principle: This technique leverages the strong and distinct infrared absorption of the isocyanate group (N=C=O) at approximately 2270 cm⁻¹.[7] The decrease in the intensity of this band is directly proportional to the consumption of this compound, enabling real-time kinetic analysis.[8]
Experimental Workflow Diagram
Caption: Workflow for real-time reaction monitoring using in-situ FTIR.
Protocol: Monitoring the Reaction of this compound with an Alcohol
-
Instrumentation Setup:
-
Equip an FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
-
Set up a temperature-controlled reaction vessel with magnetic stirring.
-
Insert the ATR probe directly into the reaction vessel.
-
-
Reagent Preparation:
-
Prepare a solution of the alcohol (e.g., 1-dodecanol) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Prepare a separate solution of this compound in the same solvent.
-
-
Data Acquisition:
-
Data Analysis:
-
Process the collected spectra to correct for baseline variations.
-
Measure the area of the isocyanate peak at ~2270 cm⁻¹ for each time point.
-
Plot the peak area against time to generate a kinetic profile of the reaction. The reaction is complete when this peak disappears.
-
Simultaneously, the formation of the urethane can be monitored by the appearance of the C=O stretch around 1715 cm⁻¹ and the N-H bend at 1518 cm⁻¹.[7]
-
¹H NMR Spectroscopy for Product Characterization and Quantification
Principle: ¹H NMR spectroscopy provides detailed structural information by probing the chemical environment of hydrogen atoms. In the reaction of this compound with an alcohol, the formation of the urethane linkage results in characteristic shifts of protons adjacent to the newly formed bond.
Reaction Scheme: this compound + Alcohol → Urethane
Caption: General reaction scheme for urethane formation.
Protocol: Post-Reaction Analysis
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction immediately by adding a suitable reagent if necessary (e.g., a primary amine to consume any remaining isocyanate).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Key signals to monitor include:
-
The disappearance of the alcohol's hydroxyl proton signal.
-
The appearance of the urethane N-H proton signal (typically a broad singlet).
-
Shifts in the signals of the protons on the carbons adjacent to the oxygen of the alcohol and the nitrogen of the isocyanate.
-
-
-
Data Analysis:
-
Integrate the characteristic peaks of the starting materials and the product.
-
The ratio of the integrals can be used to determine the relative concentrations of each species and thus the reaction conversion. For example, comparing the integration of the terminal methyl group of the decyl chain in the product versus the reactant.
-
HPLC Analysis of Derivatized this compound
Principle: Direct analysis of highly reactive isocyanates by HPLC is challenging. A common and robust approach is to derivatize the isocyanate with an agent that forms a stable, UV-active, or fluorescent product.[11] Di-n-butylamine (DBA) is frequently used, reacting with the isocyanate to form a stable urea derivative.[15]
Derivatization and Analysis Workflow
Caption: Workflow for HPLC analysis of this compound via derivatization.
Protocol: Quantification of Residual this compound
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., toluene).
-
Derivatize each standard by adding an excess of a di-n-butylamine (DBA) solution. Allow the reaction to proceed to completion.
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at a specific time point.
-
Immediately add the aliquot to a known excess of the DBA derivatizing solution to quench the reaction and derivatize the remaining this compound.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detector: UV detector set to an appropriate wavelength for the urea derivative (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the derivatized standards to create a calibration curve of peak area versus concentration.
-
Inject the derivatized reaction sample.
-
Quantify the amount of the decyl-DBA urea derivative in the sample using the calibration curve.
-
Calculate the concentration of unreacted this compound in the original reaction aliquot.
-
Titrimetric Determination of Isocyanate Content
Principle: This classic method determines the total isocyanate content (%NCO) in a sample.[12] The sample is reacted with an excess of a standard solution of a secondary amine, typically di-n-butylamine (DBA). The unreacted DBA is then back-titrated with a standardized acid, such as hydrochloric acid.[13]
Protocol: %NCO Determination
-
Reagent Preparation:
-
Standardized 1 M Hydrochloric acid (HCl) in isopropanol.
-
0.9 M Di-n-butylamine (DBA) in anhydrous toluene.
-
-
Blank Titration:
-
Pipette exactly 20.0 mL of the DBA solution into a flask.
-
Add 30 mL of methanol.
-
Titrate with the standardized HCl solution to the equivalence point, which can be determined potentiometrically. Record this volume as V_blank.[12]
-
-
Sample Titration:
-
Accurately weigh a known amount of the isocyanate-containing sample (W_man) into a flask.
-
Add 30 mL of anhydrous toluene and dissolve the sample.
-
Pipette exactly 20.0 mL of the DBA solution into the flask, seal it, and stir for 10-15 minutes to allow for the reaction to complete.[13]
-
Add 30 mL of methanol.
-
Titrate with the standardized HCl solution to the equivalence point. Record this volume as V_sample.
-
-
Calculation: The %NCO is calculated using the following formula:
%NCO = [(V_blank - V_sample) * M_HCl * 42.02] / (W_man * 10)
Where:
-
V_blank = volume of HCl for the blank titration (mL)
-
V_sample = volume of HCl for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
42.02 = Molecular weight of the NCO group ( g/mol )
-
W_man = Weight of the sample (g)
-
Conclusion and Best Practices
The successful monitoring of this compound reactions hinges on the selection of the appropriate analytical technique tailored to the specific experimental goals. For real-time kinetic data and process control, in-situ FTIR is the method of choice. For detailed structural elucidation and final product confirmation, NMR spectroscopy is unparalleled. When high sensitivity for trace residual isocyanate is required, HPLC with derivatization is the most suitable method. Finally, for routine quality control and determination of total isocyanate content, titration offers a reliable and cost-effective solution.
By understanding the principles and applying the detailed protocols outlined in this guide, researchers and professionals can achieve robust and reproducible results, leading to optimized reaction conditions, higher product purity, and a deeper understanding of this compound chemistry.
References
- Ludwig, B. W., & Urban, M. W. (n.d.). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. North Dakota State University.
- Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896.
- Georganics. (n.d.). DOthis compound Safety Data Sheet.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- Scribd. (n.d.). Isocyanate Content Measurement Method.
- Sapieja, E., Radomski, A., Archanowicz, E., & Szadkowska, D. (2012). Verification of titration methods of isocyanate number determination in wood adhesives. Annals of Warsaw University of Life Sciences - SGGW. Forestry and Wood Technology.
- CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Dothis compound.
- Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572.
- ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites.
- Shin, H. S., et al. (2017). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Clinical and Experimental Vaccine Research, 6(1), 57-64.
- International Organization for Standardization. (n.d.). Workplace atmospheres—determination of total isocyanate groups in air using 1-(9-anthracenylmethyl)piperazine (MAP)
- Chemos GmbH&Co.KG. (2024). Safety Data Sheet: Octathis compound.
- Xylem. (2013). Determination of isocyanate (NCO-) content.
- NIOSH. (2003).
- Karlsson, D., et al. (n.d.). Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library.
- Fent, K. W., et al. (2023). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Annals of Work Exposures and Health, 67(2), 135-143.
- Tinnerberg, H., et al. (1998). Determination of complex mixtures of airborne isocyanates and amines Part 5.
- IOM World. (n.d.). Isocyanate Sampling and Analysis.
- Tinnerberg, H., et al. (1998). Determination of complex mixtures of airborne isocyanates and amines. Part 5.
- Fent, K. W., et al. (2012). A laboratory comparison of analytical methods used for isocyanates. Journal of Environmental Monitoring, 14(3), 945-955.
- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Dothis compound.
- BenchChem. (2025).
- Singh, R., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28255-28267.
- Google Patents. (n.d.). Method of detecting isocyanates.
- ResearchGate. (n.d.). Determination of Isocyanates in Workplace Atmosphere by HPLC.
- Wang, Y., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Molecules, 27(19), 6701.
- Cova, F., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- Occupational Safety and Health Administration. (n.d.). Isocyanates - Evaluating Exposure.
- U.S. Environmental Protection Agency. (n.d.).
- Cerdà-Bautista, E., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 65(21), 7040-7047.
- ResearchGate. (n.d.). Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Kothandaraman, H., & Nasar, A. S. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (4), 737-742.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Park, S. W., et al. (2003). 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions.
- B. Ammendola, P., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(40), 15696-15705.
- Semantic Scholar. (n.d.). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture.
- Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines.
- CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates.
- Zhang, Y., et al. (2018). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 20(15), 4572-4575.
- ResearchGate. (n.d.). Reaction of Isocyanates with amines.
- ACS Publications - American Chemical Society. (n.d.).
Sources
- 1. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. mt.com [mt.com]
- 3. georganics.sk [georganics.sk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.es [fishersci.es]
- 6. lakeland.com [lakeland.com]
- 7. paint.org [paint.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iom-world.org [iom-world.org]
- 10. dl.astm.org [dl.astm.org]
- 11. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 12. xylemanalytics.com [xylemanalytics.com]
- 13. scribd.com [scribd.com]
- 14. Publishers Panel [wulsannals.com]
- 15. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of Decyl Isocyanate Polymerization
Welcome to the Technical Support Center for handling isocyanates. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth understanding of the causes of decyl isocyanate polymerization and the preventative measures required to ensure experimental success. By explaining the underlying chemical principles, we aim to empower you to troubleshoot issues and maintain the integrity of your reagents.
Understanding the Problem: Why Does this compound Polymerize?
This compound, an aliphatic isocyanate, is a highly reactive molecule due to the electrophilic carbon atom in the isocyanate group (-N=C=O).[1] While essential for its desired reactivity in forming urethanes, ureas, and other derivatives, this reactivity also makes it susceptible to unwanted self-polymerization. Uncontrolled polymerization renders the reagent viscous, cloudy, or even solid, making it unusable and compromising experimental outcomes.[2][3]
The primary pathways for unwanted polymerization include:
-
Moisture-Induced Polymerization: This is the most common cause of degradation. The isocyanate group reacts with water (even atmospheric moisture) to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[2][4][5][6] This newly formed amine is highly nucleophilic and rapidly attacks another isocyanate molecule, initiating a chain reaction that forms insoluble polyurea precipitates.[2]
-
Trimerization: In the presence of certain catalysts, three isocyanate molecules can react to form a highly stable, six-membered ring structure called an isocyanurate (or trimer).[7][8][9] This process is often deliberately catalyzed in industrial applications but is a detrimental side reaction in many research contexts.
-
Contamination: Various substances can catalyze or initiate polymerization. These include strong bases, certain metal salts, alcohols, and primary/secondary amines.[10]
Visualization of Polymerization Pathways
Below are diagrams illustrating the key polymerization mechanisms.
Caption: Moisture-induced polymerization of this compound.
Caption: Catalytic trimerization of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during your experiments.
Q1: I just opened a brand-new bottle of this compound, and it's already cloudy and viscous. What happened?
A1: This is a classic sign of moisture contamination that likely occurred during manufacturing, packaging, or previous storage.[2][3] Even minuscule amounts of water can initiate the polymerization process, leading to the formation of insoluble polyurea particles that cause cloudiness.[2] The increased viscosity is due to the formation of longer polymer chains.
-
Causality: The bottle's headspace may have contained humid air, or the container itself may not have been perfectly dry before filling. Over time, this moisture reacts with the isocyanate.
-
Recommended Action: Do not use the reagent. The presence of polymer and amine byproducts will interfere with stoichiometry and introduce impurities. Contact your supplier for a replacement and inquire about their packaging procedures (e.g., packaging under an inert atmosphere like nitrogen or argon).
Q2: My reaction is producing an unexpected white precipitate, and the yield of my desired product is low. How can I determine if this is a polymer?
A2: It is highly likely that the precipitate is polyurea, formed from a reaction with contaminating water in your solvent or on your glassware. The low yield is a direct consequence of the this compound being consumed by this side reaction.
-
Causality: Solvents, starting materials, or even dirty glassware can introduce sufficient moisture to trigger polymerization.
-
Verification Protocol:
-
Isolate the Precipitate: Filter the solid from your reaction mixture and wash it with a dry, inert solvent (e.g., anhydrous hexane) to remove any unreacted starting materials.
-
FTIR Analysis: Obtain an infrared spectrum of the dried precipitate. Look for the characteristic peaks of a urea linkage: a strong C=O (carbonyl) stretch around 1630-1680 cm⁻¹ and N-H stretches around 3300-3500 cm⁻¹. This will be distinct from the sharp, strong -N=C=O peak of the isocyanate monomer, which appears around 2250-2280 cm⁻¹.
-
Solubility Test: Polyurea is typically insoluble in common organic solvents like toluene, THF, and dichloromethane. If your precipitate does not dissolve, it further supports its polymeric nature.
-
Q3: My this compound appears clear, but my experiments are inconsistent. Could partial polymerization be the cause?
A3: Yes. It's possible for soluble oligomers (short-chain polymers) or trimers to form without causing visible cloudiness or precipitation, especially at low levels. These species still consume the active isocyanate, altering its effective concentration and leading to inconsistent results.
-
Causality: Slow, low-level moisture ingress during storage or repeated opening of the container can lead to the formation of soluble oligomers. The presence of trace catalytic impurities can also promote trimerization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the most critical factor in preventing polymerization.
-
Atmosphere: Always store under a dry, inert atmosphere like nitrogen or argon.[11] If you use the reagent from a Sure/Seal™ bottle, ensure proper technique to maintain the seal. For screw-cap bottles, flush the headspace with inert gas before re-sealing tightly.[2]
-
Temperature: Store in a refrigerator (2-8°C) to slow down potential degradation pathways.[11] Avoid freezing, as this can cause phase separation or crystallization issues.
-
Container: Keep the isocyanate in its original container. If you need to transfer it, use a thoroughly dried glass bottle with a PTFE-lined cap.
-
Moisture Protection: Store away from areas with high humidity. Use desiccants in the secondary containment (e.g., a storage cabinet) as an extra precaution.[10][12]
Q2: Are there any chemical inhibitors I can add to prevent polymerization?
A2: While some industrial isocyanate formulations contain stabilizers, adding inhibitors in a research setting is often not recommended as it can interfere with your reaction. However, understanding them is useful.
-
Acidic Stabilizers: Small amounts of acidic compounds can inhibit base-catalyzed polymerization. Some suppliers may add a trace amount of an acid chloride for stability. A patent suggests that dissolving carbon dioxide or sulfur dioxide can improve storage stability without affecting subsequent polyurethane formation.[13]
-
Phenolic Compounds: Phenols, such as 2,6-di-tert-butyl-p-cresol (BHT) or simple phenol, have been patented as effective stabilizers against self-polymerization and color change during storage.[14][15][16]
Table 1: Common Isocyanate Stabilizers
| Stabilizer Type | Example(s) | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Acidic Oxides | Carbon Dioxide (CO₂) | 0.01 - 1.0 wt%[13] | Neutralizes basic impurities that can catalyze polymerization.[13] |
| Phenolic Compounds | Phenol, BHT | 10 - 5000 ppm[15][16] | Acts as a radical scavenger and may inhibit certain catalytic pathways. |
| Acid Chlorides | Benzoyl Chloride | Trace amounts | Reacts with water and other nucleophilic impurities. |
Q3: Which solvents are compatible with this compound?
A3: The choice of solvent is critical. It must be completely anhydrous and free of reactive groups.
-
Recommended Solvents: Apolar solvents are generally preferred. Toluene, xylenes, hexane, and chlorinated solvents (like dichloromethane and chloroform) are suitable, provided they are rigorously dried.[17]
-
Use with Caution: Ethers like THF and diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) as they can form peroxides and contain water. Ketones like acetone and MEK can slowly react with isocyanates over time, especially in the presence of catalysts.
-
Incompatible Solvents: Absolutely avoid any protic solvents such as water, alcohols, and primary or secondary amines, as they react directly with the isocyanate group.[10][18] NMP (N-Methyl-2-pyrrolidone) should only be used for cleaning cured isocyanate residues, as its trace water content can solidify liquid isocyanates.[19]
Table 2: Solvent Compatibility for this compound
| Solvent | Compatibility | Rationale / Key Precaution |
|---|---|---|
| Toluene, Xylene, Hexane | Recommended | Must be anhydrous. Use a solvent from a drying system or a freshly opened bottle of anhydrous grade solvent. |
| Dichloromethane (DCM) | Recommended | Must be anhydrous and stored over molecular sieves. |
| Tetrahydrofuran (THF) | Use with Caution | Must be freshly distilled and anhydrous. Prone to moisture absorption and peroxide formation. |
| Acetone, MEK | Use with Caution | Can undergo slow side reactions. Not suitable for long-term storage of solutions. |
| Alcohols (Methanol, Ethanol) | Incompatible | Reacts rapidly to form urethanes.[10] |
| Water | Incompatible | Reacts to form unstable carbamic acid, leading to polyurea formation.[4][6][18] |
| Primary/Secondary Amines | Incompatible | Reacts rapidly to form ureas.[10] |
Key Experimental Protocols
Protocol 1: Proper Handling and Dispensing of this compound
This protocol ensures the transfer of the reagent without introducing atmospheric moisture.
Materials:
-
Bottle of this compound
-
Dry, nitrogen-flushed reaction vessel
-
Dry, gas-tight syringe
-
Source of dry nitrogen or argon with a needle adapter
-
Septum for the reaction vessel
Methodology:
-
Preparation: Ensure all glassware is oven-dried (>120°C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Pierce the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure. Pierce with a second "exit" needle to vent.
-
Syringe Preparation: Purge a dry, gas-tight syringe with the inert gas 3-5 times.
-
Withdrawal: Insert the purged syringe through the septum into the this compound and withdraw slightly more than the required volume.
-
Remove Bubbles: Invert the syringe and expel any gas bubbles, adjusting the volume to the exact amount required.
-
Transfer: Quickly transfer the syringe to your reaction vessel, piercing the septum and dispensing the reagent.
-
Storage: Before removing the inert gas needle from the reagent bottle, ensure the cap is re-tightened securely. For screw-cap bottles, briefly remove the cap, flush the headspace with inert gas for 10-15 seconds, and immediately seal tightly.
Protocol 2: Preparation and Verification of Anhydrous Solvent
This protocol describes how to dry a common solvent like toluene.
Materials:
-
Reagent-grade toluene
-
Calcium hydride (CaH₂) or sodium metal/benzophenone
-
Distillation apparatus
-
Oven-dried receiving flask with a septum
-
Molecular sieves (3Å or 4Å), activated
Methodology:
-
Pre-Drying (Optional but Recommended): Store the solvent over activated molecular sieves for 24 hours to remove the bulk of the water.
-
Drying Agent: In a fume hood, set up the distillation apparatus. Add the solvent to the distillation flask, followed by the drying agent (e.g., calcium hydride). Caution: Handle drying agents with extreme care according to their safety data sheets.
-
Reflux: Heat the solvent to reflux under a nitrogen atmosphere for at least one hour.
-
Distillation: Distill the solvent, collecting the distillate in the oven-dried receiving flask under a positive pressure of inert gas. Discard the first 5-10% of the distillate.
-
Storage: Store the freshly distilled anhydrous solvent over activated molecular sieves in the sealed flask.
-
Verification (Optional): For critical applications, the water content can be verified using Karl Fischer titration to ensure it is below the required threshold (typically < 50 ppm).
References
-
Bahili, M. A., et al. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications, 55(53), 7582-7585. DOI:10.1039/C9CC03339D. Retrieved from [Link]
- Adams, J. T. (1966). U.S. Patent No. 3,247,236. Google Patents.
-
Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community, University of Southern Mississippi. Retrieved from [Link]
-
De, S., & Unnikrishnan, S. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Advances, 6(105), 103597-103608. Retrieved from [Link]
- Schlack, H., et al. (1983). U.S. Patent No. 4,419,293. Google Patents.
- Bleijenberg, K. C., et al. (2015). Isocyanate trimerization catalyst for making polyisocyanurate comprising foams. Google Patents.
-
NMP Solvent. (n.d.). NMP Solvent for Reacted Isocyanates in Spray Foam Applications. Retrieved from [Link]
- Henning, J., et al. (1997). U.S. Patent No. 5,691,440. Google Patents.
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
-
Georganics. (n.d.). DOthis compound Safety Data Sheet. Retrieved from [Link]
-
Van Lommel, R., et al. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry, 86(9), 6543-6552. Retrieved from [Link]
-
Willocq, B., et al. (2020). Mechanism of urethane formation with isocyanate and primary alcohol... ResearchGate. Retrieved from [Link]
- Mitsui Toatsu Chemicals. (1992). EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. Google Patents.
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
- Mitsui Toatsu Chemicals, Inc. (1994). U.S. Patent No. 5,302,749. Google Patents.
-
House, D. W., et al. (n.d.). The Use of UV Stabilizers in Aliphatic Polyurea Coatings. Retrieved from [Link]
-
European Patent Office. (1992). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Ceballos, D. M., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Retrieved from [Link]
- Gagnon, M. R., & Nevejans, S. C. (1994). U.S. Patent No. 5,354,689. Google Patents.
-
Selvakumar, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28061-28078. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Octathis compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Isocyanates Waste Compatibility. Retrieved from [Link]
-
Jehbco Silicones. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
How to Safely Handle Isocyanates? (2024). LinkedIn. Retrieved from [Link]
-
Koehler, B. (2022). How to avoid the trimerization of Isocyanate-functionalized prepolymers?. ResearchGate. Retrieved from [Link]
-
Kanjuchirayil, M., et al. (2023). Synthesis and curing studies of blocked isocyanate based prepolymer. Journal of Polymer Science and Engineering, 6(1). Retrieved from [Link]
-
Maeda, K., et al. (2022). Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules, 55(5), 1655-1672. Retrieved from [Link]
-
ResinLab. (2021). Moisture Contamination of Polyurethanes. Retrieved from [Link]
-
EXACT Dispensing Systems. (2019). Moisture Contamination with Polyurethanes. Retrieved from [Link]
-
Reddit. (2020). Does anybody know what this is and what reaction is happening?. r/chemistry. Retrieved from [Link]
-
Johnson, D. (2021). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Retrieved from [Link]
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. resinlab.com [resinlab.com]
- 3. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
- 7. Trimerization Catalysts for PIR Insulation | Umicore [csm.umicore.com]
- 8. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 9. WO2015150408A1 - Isocyanate trimerization catalyst for making polyisocyanurate comprising foams - Google Patents [patents.google.com]
- 10. Dothis compound(4202-38-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 14. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 15. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. US4419293A - Aliphatic solvent compatible isocyanates - Google Patents [patents.google.com]
- 18. calpaclab.com [calpaclab.com]
- 19. sprayfoamsys.com [sprayfoamsys.com]
Step 1: Initial Google Searches for Decyl Isocyanate
<Step>
I will perform comprehensive Google searches to gather information on the synthesis, properties, and common reactions of decyl isocyanate. My search queries will focus on:
-
Optimizing reaction conditions: This will help me understand the key parameters that influence the outcome of reactions involving this compound.
-
Common side reactions: Identifying potential side products is crucial for developing effective troubleshooting strategies.
-
Troubleshooting guides for isocyanate reactions: Existing guides can provide a framework and highlight common issues faced by researchers.
-
Reactivity with different functional groups: Understanding how this compound reacts with alcohols, amines, and other nucleophiles is fundamental to its application.
-
Purification methods: This information is essential for obtaining a high-purity product.
-
Safety precautions: Handling isocyanates requires specific safety measures that must be clearly communicated.
-
Catalysts for urethane formation: Catalysts are often used to control the reaction rate and selectivity.
-
Effects of temperature and solvent: These are critical parameters for reaction optimization.
-
Hydrolysis of this compound: Water is a common contaminant that can lead to undesirable side reactions.
By gathering this information, I will build a solid foundation for creating a comprehensive and practical technical support guide.The user wants me to create a technical support center for "Optimizing reaction conditions for this compound". This will be a "troubleshooting guide and FAQs" in a question-and-answer format for a technical audience (researchers, scientists, drug development professionals).
I need to act as a "Senior Application Scientist" and the content should reflect expertise, experience, and trustworthiness (E-E-A-T).
The core requirements are: PART 1: CORE DIRECTIVE (Autonomy): I have full editorial control to structure the guide. I should not follow a rigid template but design a structure that best suits the topic.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T):
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Expertise & Experience: Explain the "why" behind experimental choices, not just the "how".
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Trustworthiness: Protocols should be self-validating.
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Authoritative Grounding & Comprehensive References:
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In-text citations and links to authoritative sources for key claims.
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A complete "References" section at the end with title, source, and clickable URL.
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Verified URLs.
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PART 3: VISUALIZATION & FORMATTING:
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Data Presentation: Use tables for quantitative data.
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Experimental Protocols: Detailed, step-by-step methodologies.
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Mandatory Visualization:
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Create diagrams using Graphviz (DOT language).
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Provide a brief, descriptive caption below each diagram.
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Specific diagram specifications: Max Width: 760px, color contrast rules.
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Specific color palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
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Mental Sandbox Simulation:
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Structure: I will structure the guide into logical sections. A good flow would be:
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Introduction: Briefly introduce this compound and the importance of optimizing its reactions.
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Safety First: A dedicated, prominent section on handling isocyanates. This is critical for trustworthiness and E-E-A-T.
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Frequently Asked Questions (FAQs): This will cover fundamental concepts like reactivity, stability, and common reaction types (e.g., with alcohols, amines).
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Troubleshooting Guide: This will be the core of the content, formatted as "Problem -> Probable Cause(s) -> Solution(s)". I'll cover issues like low yield, side product formation (especially urea), and reaction stalling.
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Protocols & Methodologies: This section will provide detailed, step-by-step instructions for key procedures like setting up an anhydrous reaction, monitoring progress, and purification.
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Optimization Strategies: This will delve deeper into the "why," discussing the effects of catalysts, solvents, temperature, and stoichiometry. I can use tables here to present quantitative data.
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References: The final, mandatory section.
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Content Generation & E-E-A-T:
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I'll need to search for information on this compound specifically, but also on alkyl isocyanates in general, as the principles are transferable. My search queries should cover synthesis, reactivity, side reactions (especially with water), catalysis (e.g., DBTDL for urethanes), purification (distillation), and safety.
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For Expertise , when I explain a troubleshooting step, I'll explain the underlying chemistry. For example, when discussing the formation of urea as a white precipitate, I will explain the reaction pathway: isocyanate + water -> carbamic acid -> amine + CO2; then amine + isocyanate -> urea. This demonstrates a deep understanding.
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For Trustworthiness , I will emphasize preventative measures, like rigorous drying of solvents and glassware, and inert atmosphere techniques. This makes the protocols "self-validating" by preventing common failure modes.
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For Authoritative Grounding , I will perform targeted Google searches to find scientific papers, technical notes from chemical suppliers (like TCI, Fisher Scientific, Sigma-Aldrich), and safety datasheets (SDS). These will be my sources for citations. I need to be careful to extract real, verifiable information and link to the source pages.
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Visualization & Formatting:
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Tables: I can create tables for "Recommended Solvents for this compound Reactions" with properties like polarity, boiling point, and typical uses, or a table comparing common catalysts for urethane formation.
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Protocols: I'll use numbered lists for step-by-step instructions, making them easy to follow.
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Graphviz Diagrams:
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A troubleshooting flowchart would be perfect. For example: "Low Yield?" -> "Check for precipitate?" -> (Yes) -> "Likely Urea Formation. See Section X" -> (No) -> "Monitor starting material consumption by TLC/IR" -> etc.
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A reaction pathway diagram showing the desired reaction (e.g., urethane formation) versus the primary side reaction (urea formation from water contamination).
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I will need to carefully write the DOT script, paying close attention to the specified colors, fonts, and contrast rules. For example, for a node: [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]. For an arrow: [color="#4285F4"].
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Execution Plan:
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Step 1: Information Gathering. Execute the planned Google searches. I'll need to look for both general isocyanate chemistry and specifics on long-chain alkyl isocyanates like decyl or dothis compound, as they are good proxies.
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Step 2: Synthesize and Structure. Organize the gathered information into the planned structure (Safety, FAQs, Troubleshooting, etc.).
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Step 3: Draft the Content. Write the text for each section, focusing on the Q&A format and explaining the causality as required by E-E-A-T. I'll integrate in-text citations as I write.
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Step 4: Create Visuals.
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Identify data points that can be tabulated.
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Design the logic for the Graphviz diagrams (troubleshooting flow, reaction pathways).
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Write the DOT scripts for the diagrams, ensuring they meet all specifications.
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Step 5: Compile References. Create the final numbered reference list with titles, sources, and clickable URLs based on the citations used.
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Step 6: Review and Refine. Read through the entire guide to ensure accuracy, clarity, logical flow, and adherence to all formatting and content requirements. Check that all citations are correctly placed and the reference list is complete. Ensure the tone is appropriate for a Senior Application Scientist.
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This detailed plan covers all the user's requirements and sets a clear path for generating a high-quality, comprehensive technical support center document.## Technical Support Center: Optimizing Reaction Conditions for this compound
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. My approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Critical Safety Bulletin: Handling this compound
Before commencing any experiment, it is imperative to understand the hazards associated with this compound. As with all isocyanates, it is toxic and a potent sensitizer.[1][2]
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause severe eye damage and skin and respiratory irritation.[1]
-
Sensitization: Repeated exposure, even at low levels, can lead to respiratory or skin sensitization (allergy).[3] Once sensitized, any subsequent exposure can trigger a severe, potentially life-threatening asthmatic reaction.[4]
-
Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (check manufacturer compatibility data), safety goggles or a face shield, and a lab coat.[5][6][7]
-
Avoid breathing vapors or mists.[1]
-
Store containers tightly closed in a cool, dry, and well-ventilated area, protected from moisture and under an inert gas like nitrogen or argon.
-
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and reactivity of this compound.
Q1: What is the primary reactivity of this compound?
The isocyanate functional group (-N=C=O) is an electrophile, making it highly reactive toward nucleophiles.[8] The most common reactions involve compounds with active hydrogen atoms, such as alcohols, amines, and water.[9][10]
Q2: How does the reactivity of this compound with alcohols and amines compare?
Primary amines are generally more nucleophilic than primary alcohols and will react much more rapidly with this compound to form a urea linkage.[11] The reaction with an alcohol yields a urethane linkage and is typically slower, often requiring a catalyst for efficient conversion at room temperature.[8][12][13]
Q3: How stable is this compound to storage?
This compound is sensitive to moisture.[1] Over time, it can react with atmospheric water, leading to the formation of solid urea byproducts and a decrease in purity. It should be stored under an inert atmosphere and protected from light and heat. Self-polymerization or trimerization can also occur, especially at elevated temperatures or in the presence of certain catalysts.[8][9]
Q4: Can I use protic solvents like ethanol or methanol for my reaction?
No. Protic solvents contain active hydrogens (e.g., -OH groups) and will react directly with the this compound.[8] This will consume your starting material and result in the formation of unwanted urethane side products. Always use anhydrous, aprotic solvents.
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems you may encounter during your experiments.
Issue 1: A white, insoluble solid has formed in my reaction vessel.
-
Probable Cause: You are likely observing the formation of N,N'-didecylurea. This is a classic sign of water contamination in your reaction system.[14] The isocyanate first reacts with water to form an unstable carbamic acid, which decarboxylates to yield decylamine and carbon dioxide (CO2).[8] The highly reactive decylamine then rapidly reacts with another molecule of this compound to produce the insoluble urea.[15]
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Use Karl Fischer titration to confirm the water content of your solvent is minimal (<50 ppm). Ensure all other reagents, especially hygroscopic starting materials, are thoroughly dried.[14]
-
Review Glassware Preparation: All glassware must be rigorously dried, either by oven-drying overnight (>120 °C) or by flame-drying under vacuum immediately before use.[14]
-
Ensure Inert Atmosphere: Confirm that your reaction is being conducted under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[14]
-
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: This is a strong indicator of significant water contamination. The bubbling is caused by the generation of carbon dioxide (CO2) gas during the hydrolysis of the isocyanate.[8][14]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel. Ensure it is vented to a fume hood to prevent a dangerous buildup of pressure.[14]
-
Investigate Moisture Source: This indicates a severe moisture issue. Follow all the steps outlined in "Issue 1" to identify and eliminate the source of water before your next attempt.
-
Issue 3: The reaction has stalled, or the yield is very low.
-
Probable Cause 1: Catalyst Inactivity or Absence. Reactions between this compound and alcohols are often slow without a catalyst.[13]
-
Probable Cause 2: Insufficient Temperature. While high temperatures can promote side reactions, some reactions require thermal energy to proceed at a reasonable rate.
-
Probable Cause 3: Steric Hindrance. If your nucleophile (e.g., a secondary or tertiary alcohol) is sterically hindered, the reaction rate will be significantly slower.
-
Solution: Increase the reaction time, temperature, and/or catalyst loading. In some cases, a less hindered reagent may be necessary.
-
Issue 4: The purified product is discolored.
-
Probable Cause: Isocyanates can undergo side reactions or degradation, especially during purification by distillation at high temperatures, which can form colored impurities.
-
Solution: Purify via vacuum distillation to lower the boiling point and minimize thermal stress.[19][20] One patented method suggests heating the crude isocyanate with treating agents like alkyl-substituted phenols to convert color impurities to non-volatile tar before distilling.[19]
Experimental Protocols & Optimization Strategies
Protocol 1: General Procedure for Urethane Synthesis under Anhydrous Conditions
This protocol outlines the synthesis of a decyl urethane from this compound and a primary alcohol.
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at 125 °C overnight and allow to cool in a desiccator. Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Reagents: Dissolve the alcohol (1.0 eq.) in anhydrous aprotic solvent (e.g., toluene, THF, see Table 1) in the reaction flask.
-
Catalyst Addition: If using a catalyst, add it to the alcohol solution (e.g., DBTDL, 0.1-0.5 mol%).
-
Isocyanate Addition: Add this compound (1.0-1.05 eq.) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitoring: Track the disappearance of the isocyanate peak (~2275 cm⁻¹) using IR spectroscopy. Alternatively, monitor by TLC.
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the solution under reduced pressure and purify the residue by column chromatography or vacuum distillation.
Data Presentation: Solvent Selection
The choice of solvent can influence reaction rates.[21][22] Non-polar solvents may require heating, while polar aprotic solvents can accelerate the reaction.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Notes |
| Toluene | 2.4 | 111 | Good for reactions requiring heating. Relatively non-polar. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A good general-purpose polar aprotic solvent. Must be rigorously dried. |
| Dichloromethane (DCM) | 9.1 | 40 | Useful for reactions at or below room temperature. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent; can significantly accelerate the reaction. |
| Dimethylformamide (DMF) | 36.7 | 153 | Highly polar; use with caution as it can be difficult to remove. |
Visualization of Key Processes
The following diagrams illustrate critical decision-making and reaction pathways.
Caption: Troubleshooting decision tree for common issues.
Caption: Desired urethane vs. undesired urea formation.
References
- Technical Support Center: Managing Isocyanate Reactions. Benchchem.
- SAFETY DATA SHEET - Dothis compound. TCI Chemicals.
- DOthis compound Safety Data Sheet. Georganics.
- Preparation and purification method and purification device of dothis compound. Eureka.
- Safety Data Sheet: Octathis compound. Chemos GmbH & Co.KG.
- SAFETY DATA SHEET - 1-Dothis compound. Fisher Scientific.
- Organotin catalysts for use in polyurethane systems. Google Patents.
- SAFETY DATA SHEET - 1-Dothis compound. Fisher Scientific.
- 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries.
- Isocyanate. Wikipedia.
- Method for the purification of isocyanates. Google Patents.
- Purification of organic isocyanates. Google Patents.
- Direct RAFT Polymerization of an Unprotected Isocyanate-Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions - Supporting Information. The Royal Society of Chemistry.
- Catalysis of Urethane Systems. Turkchem.
- Relative reactivity's of various functional groups towards isocyanates. ResearchGate.
- Isocyanates: Working Safely. California Department of Public Health.
- GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.
- Isocyanates and Isothiocyanates. CAMEO Chemicals - NOAA.
- Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate.
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate.
- A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
- optimization of reaction conditions for the Curtius rearrangement. BenchChem.
- Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. National Institutes of Health.
- This compound. PubChem.
- Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center.
- Three Types of Polyurethane Catalyst Product Introduction. Whamine.
- guide-to-handling-isocyanates.docx. Safe Work Australia.
- METHOD FOR THE PURIFICATION OF ISOCYANATES. World Intellectual Property Organization.
- Isocyanates - Overview. Occupational Safety and Health Administration.
- ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S. CAMEO Chemicals.
- Method for the purification of isocyanates. Justia Patents.
- What conditions are required to react isocyanate with COOH or OH groups? ResearchGate.
- Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures.
- How To Get Isocyanate? PMC - PubMed Central.
- Optimization of reaction conditions. ResearchGate.
- How To Get Isocyanate? ACS Omega.
- Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate.
- Basic Hydrolysis of Isocyanates. Chemistry Stack Exchange.
- Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. PubMed.
- Influence of Isocyanate Content and Hot-Pressing Temperatures on the Physical–Mechanical Properties of Particleboard Bonded with a Hybrid Urea–Formaldehyde/Isocyanate Adhesive. MDPI.
- Method of detecting isocyanates. Google Patents.
- Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. National Institutes of Health.
- Hydrolysis of isocyanate (after curtius rearrangement): two sources show a different way how water adds the molecule and how the electrons move. Reddit.
- Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. ResearchGate.
- Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv.
- Example of a hydrolysis experiment at pH 5.4 and at 25 °C where the [HNCO] tot is measured by loop injections on the IC. ResearchGate.
Sources
- 1. georganics.sk [georganics.sk]
- 2. fishersci.com [fishersci.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.es [fishersci.es]
- 7. lakeland.com [lakeland.com]
- 8. Isocyanate - Wikipedia [en.wikipedia.org]
- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. turkchem.net [turkchem.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 20. patents.justia.com [patents.justia.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of Decyl Isocyanate Reaction Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with decyl isocyanate and its reaction products. The high reactivity of the isocyanate group (-NCO) makes it a versatile functional handle for synthesis, but it also presents unique challenges in purification. This document provides troubleshooting guidance and detailed protocols in a direct question-and-answer format to help you navigate common issues and achieve high purity for your target compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common problems encountered during the work-up and purification of reactions involving this compound.
Q1: I've run my reaction and now there's a white, insoluble solid that has crashed out. What is it and how can I prevent it?
A1: The appearance of a white, insoluble precipitate is a classic sign of moisture contamination in your reaction.[1] The solid is almost certainly a disubstituted urea, in this case, 1,3-didecylurea .
Causality: Isocyanates are highly electrophilic and react vigorously with nucleophiles, including water.[2][3] The reaction proceeds through a two-step mechanism that consumes two equivalents of your valuable isocyanate for every one equivalent of water:
-
Carbamic Acid Formation: this compound reacts with water to form an unstable decylcarbamic acid intermediate.
-
Decarboxylation & Amine Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide (which may be observed as bubbling or foaming) and forming decylamine.[1][4]
-
Urea Formation: The newly formed decylamine is a potent nucleophile and immediately reacts with a second molecule of this compound to form the highly stable and often insoluble 1,3-didecylurea.[3][4]
This side reaction is detrimental as it consumes your starting material, reduces yield, and introduces a difficult-to-remove impurity.[1]
Caption: Urea side-reaction pathway from water contamination.
Prevention is Critical:
-
Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone until the characteristic blue/purple color persists.[1]
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as Argon or Nitrogen.
-
Dry Reagents: Dry any reagents that may be hygroscopic. For example, polyols can be dried by azeotropic distillation with toluene or by storing over molecular sieves.
Q2: My reaction is complete, but how do I safely neutralize the excess, unreacted this compound before work-up?
A2: It is crucial to "quench" any unreacted isocyanate before performing an aqueous work-up or concentrating the reaction mixture. Failure to do so can lead to the formation of the problematic 1,3-didecylurea upon contact with water. Quenching involves adding a scavenger molecule that reacts quickly and irreversibly with the -NCO group.
The Principle of Quenching: You are converting the highly reactive isocyanate into a stable, less reactive derivative (a urea or urethane) that can be easily separated during purification. The choice of quenching agent depends on the nature of your desired product and the subsequent purification method.
Recommended Quenching Agents:
-
Dibutylamine: A highly effective choice. It is a bulky secondary amine that reacts rapidly with isocyanates to form a trisubstituted urea. This derivative is typically non-polar and easily separable from more polar products by column chromatography.
-
Methanol or Isopropanol: Simple alcohols will quench the isocyanate to form a stable carbamate (urethane). This is a good option if your desired product is significantly less polar than the resulting methyl or isopropyl decylcarbamate.
-
Benzyl Alcohol: Can be used to selectively react with more reactive isocyanate groups, especially in complex mixtures.[5]
See Protocol 2.1 for a detailed, step-by-step quenching procedure.
Q3: My crude product is a viscous, non-crystalline oil. Standard recrystallization isn't working. What purification strategy should I use?
A3: This is a common challenge, especially with aliphatic derivatives like those from this compound, which can disrupt crystal lattice formation. When recrystallization fails, flash column chromatography is the most robust and reliable purification method.
Logic for Chromatography: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). The key is to select a solvent system where your desired product and impurities have different affinities for the silica gel, allowing them to be eluted at different times.
-
Stationary Phase: Silica gel is the standard choice for most this compound derivatives (urethanes and ureas).
-
Mobile Phase (Eluent): A gradient of non-polar and polar solvents is typically used. A common starting point is a mixture of Hexanes (or Heptane) and Ethyl Acetate. You will start with a low concentration of the more polar solvent (Ethyl Acetate) and gradually increase it to elute compounds of increasing polarity.
See Protocol 2.2 for a detailed guide on performing flash column chromatography for these products.
Section 2: Detailed Purification Protocols
Protocol 2.1: Quenching and Work-up Procedure for Excess Isocyanate
This protocol describes the safe neutralization of residual this compound in a reaction mixture using dibutylamine.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Dibutylamine.
-
Anhydrous solvent (e.g., THF, DCM).
-
Rotary evaporator.
Procedure:
-
Cool the Reaction: Once your reaction has reached completion (as determined by TLC or in-situ monitoring), cool the reaction vessel to 0 °C in an ice bath. This moderates the exothermic quenching reaction.
-
Calculate Quenching Agent: Determine the initial excess of this compound used. Add 1.5 to 2.0 equivalents of dibutylamine relative to the excess isocyanate. Adding a slight excess of the amine ensures all isocyanate is consumed.
-
Slow Addition: Add the dibutylamine dropwise to the cooled, stirring reaction mixture.
-
Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 30-60 minutes to ensure the quenching reaction is complete.
-
Confirm Completion: Spot the reaction mixture on a TLC plate against a co-spot of your starting isocyanate. The isocyanate spot should be completely gone. Alternatively, an IR spectrum can be taken; the characteristic sharp -NCO peak around 2270 cm⁻¹ should be absent.[6]
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent.
-
Proceed to Purification: The resulting crude oil or solid, now free of reactive isocyanate, can be taken directly to the next purification step, such as flash chromatography (Protocol 2.2 ) or recrystallization (Protocol 2.3 ).
Protocol 2.2: Purification by Flash Column Chromatography
This protocol provides a general workflow for purifying this compound derivatives on silica gel.
Caption: Standard workflow for flash column chromatography.
Procedure:
-
Develop TLC Method:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane).
-
On a silica TLC plate, spot the crude material.
-
Develop the plate in various solvent systems (e.g., 9:1 Hexane:Ethyl Acetate, 4:1 Hexane:Ethyl Acetate, etc.) to find a system that gives good separation between your product and impurities. The ideal Rf (retention factor) for your product should be between 0.2 and 0.4.
-
-
Prepare the Column:
-
Select an appropriately sized column for the amount of crude material.
-
Wet pack the column with silica gel in the least polar solvent of your gradient (e.g., 100% Hexane).
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of Dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry, free-flowing powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elute and Collect:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the mobile phase (e.g., from 5% Ethyl Acetate in Hexane to 10%, 20%, etc.) to elute the compounds from the column.
-
-
Analyze and Combine:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.
-
| Table 1: Common Solvents for Chromatography of Isocyanate Derivatives | |
| Solvent | Relative Polarity |
| Hexane / Heptane | Very Low |
| Dichloromethane (DCM) | Medium-Low |
| Ethyl Acetate (EtOAc) | Medium |
| Methanol (MeOH) | High |
Protocol 2.3: Purification by Recrystallization
If your product is a solid but contains minor impurities, recrystallization can be an effective and scalable purification technique.[7]
Procedure:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Test small amounts of your crude solid in various solvents (e.g., isopropanol, acetonitrile, toluene, hexane/ethyl acetate mixtures).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or 1,3-didecylurea), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Section 3: Analytical Methods for Purity Assessment
Verifying the purity of your final product is a critical step. The following methods are recommended.
| Table 2: Key Analytical Techniques for this compound Products | |
| Technique | Application & Key Indicators |
| FTIR Spectroscopy | Reaction Monitoring & Qualitative Check. Look for the complete disappearance of the sharp isocyanate (-NCO) peak around 2250-2270 cm⁻¹ .[6] The appearance of a strong carbonyl (C=O) peak for the urethane (~1700 cm⁻¹) or urea (~1650 cm⁻¹) confirms product formation. |
| HPLC | Quantitative Purity Analysis. High-Performance Liquid Chromatography is the gold standard for determining the exact purity of your sample.[8][9] A reverse-phase C18 column with a water/acetonitrile gradient is a common method. Purity is determined by the area percentage of the product peak. |
| TLC | Qualitative Purity Check. Thin-Layer Chromatography is a fast and easy way to assess purity. A pure compound should ideally appear as a single spot on the TLC plate. |
| NMR Spectroscopy | Structural Confirmation. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of your final product and can help identify impurities if their signals are resolved. |
References
- US6664414B2, Process for reducing residual isocyanate, Google P
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD, EPA, [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry, NIH, [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents, Royal Society of Chemistry, [Link]
- US20220380303A1, Process for the distillation of isocyanates, Google P
-
A laboratory comparison of analytical methods used for isocyanates, ResearchGate, [Link]
-
Isocyanate - Chemicals, SMS, [Link]
-
Preparation and purification method and purification device of dothis compound, Eureka, [Link]
-
Separation of Phenyl isocyanate on Newcrom R1 HPLC column, SIELC Technologies, [Link]
-
ISOCYANATES, TOTAL (MAP) 5525, CDC, [Link]
- US5316554A, Method for processing crystalline ammonium carbamate, Google P
- WO2010003770A1, Method for removing non-reacted isocyanate from its reaction product, Google P
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation, ResearchGate, [Link]
- DE10260093A1, Process for the separation of isocyanates
-
Operational difficulties & measures of low pressure carbamate condenser due to crystallization, UreaKnowHow, [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study, NIH, [Link]
-
An approach for eliminating phenyl isocyanate from solvent used in isocyanate production, IOPscience, [Link]
- US3585237A, Crystallization of urea, Google P
-
Decoding isocyanates: A deep dive into isocyanates, Dongsen Chemicals, [Link]
-
Synthesis of carbamates by carbamoylation, Organic Chemistry Portal, [Link]
-
Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides, ACS Publications, [Link]
-
How To Get Isocyanate?, ACS Publications, [Link]
-
Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection, PubMed, [Link]
-
Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities, ResearchGate, [Link]
-
Introduction to Polyurethane Chemistry, ACS Publications, [Link]
- US2892870A, Process for purifying and crystallizing urea, Google P
-
Examples of chromatograms of positive isocyanate exposure samples from..., ResearchGate, [Link]
-
Isocyanate Reactions, Mettler Toledo, [Link]
-
Isocyanates from Oxalyl Chloride and Amines, DTIC, [Link]
-
WO/2004/056759 METHOD FOR THE PURIFICATION OF ISOCYANATES, WIPO, [Link]
-
Isocyanate, Wikipedia, [Link]
- US4065362A, Purification of organic isocyanates, Google P
-
Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates, Supporting Information, [Link]
-
Method for the purification of isocyanates, Justia Patents, [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity, PCI Magazine, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. doxuchem.com [doxuchem.com]
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- 5. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
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- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in decyl isocyanate synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for decyl isocyanate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. As Senior Application Scientists, we understand that low yields can stem from a variety of factors, from reagent quality to subtle variations in reaction conditions. This document provides a structured, in-depth troubleshooting framework in a question-and-answer format to help you diagnose and resolve common issues.
Introduction: Synthesis Routes to this compound
The synthesis of this compound, a valuable intermediate, can be approached through several pathways. The choice of method often depends on available starting materials, scale, and tolerance for hazardous reagents. The primary industrial method involves the use of phosgene or its derivatives, while laboratory-scale syntheses often employ phosgene-free rearrangement reactions.[1][2]
-
Phosgenation: The reaction of decylamine with phosgene (or a phosgene equivalent like triphosgene) is a direct and common industrial method.[2][3] It proceeds through a carbamoyl chloride intermediate.[2] While often high-yielding, it involves highly toxic reagents requiring special handling.[1]
-
Rearrangement Reactions: These methods avoid phosgene and are common in academic and pharmaceutical research. They include:
-
Curtius Rearrangement: The thermal decomposition of an acyl azide (derived from the corresponding carboxylic acid) to form the isocyanate with the loss of nitrogen gas.[4][5]
-
Hofmann Rearrangement: The reaction of a primary amide with a halogen (like bromine) in the presence of a strong base to yield an isocyanate, which is often hydrolyzed in situ to an amine with one less carbon.[6][7]
-
Lossen Rearrangement: The conversion of a hydroxamic acid (or its derivative) into an isocyanate.[8][9]
-
The troubleshooting advice below is categorized by the stage of the experimental process and is broadly applicable across these synthetic routes.
Core Troubleshooting: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that lead to diminished yields in this compound synthesis.
Category 1: Starting Materials and Reagents
Question 1: My yield is consistently low, even when I follow the literature protocol precisely. Could my starting materials be the issue?
Answer: Absolutely. The purity and integrity of your starting materials are paramount. Even seemingly minor impurities can have a significant impact on the reaction outcome.
-
Causality: The isocyanate group (-NCO) is highly electrophilic and will react readily with nucleophilic impurities, especially water and primary/secondary amines.[2] Moisture is a primary culprit, as it hydrolyzes the isocyanate product to an unstable carbamic acid, which then decomposes to decylamine and carbon dioxide.[2] This newly formed decylamine can then react with another molecule of this compound to form an insoluble and difficult-to-remove N,N'-didecylurea byproduct, consuming your product and reducing the isolated yield.
-
Troubleshooting Protocol: Reagent Purity Verification
-
Moisture Content: Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over sodium/benzophenone or passage through an activated alumina column). For the starting amine (decylamine) or acid (undecanoic acid for Curtius), ensure it is dry. If it's a liquid, consider drying over KOH pellets followed by distillation.
-
Purity of Decylamine (for Phosgenation): Verify the purity of your decylamine using Gas Chromatography (GC) or NMR spectroscopy. The presence of other amines will lead to a mixture of isocyanates and urea byproducts.
-
Purity of Acyl Azide (for Curtius Rearrangement): The acyl azide intermediate in the Curtius rearrangement should be handled with care. It is crucial to ensure the complete conversion of the acyl chloride to the acyl azide. Residual acyl chloride can lead to side reactions. Monitor this conversion by IR spectroscopy by observing the disappearance of the acyl chloride C=O stretch and the appearance of the characteristic azide stretch (~2140 cm⁻¹).[10]
-
Reagent Integrity: Ensure reagents like triphosgene or sodium azide have been stored properly under inert, dry conditions. Degradation of these reagents is a common, and often overlooked, cause of low yield.[11]
-
Category 2: Reaction Conditions and Execution
Question 2: I've confirmed my reagents are pure and dry, but my yield is still poor. What reaction parameters should I investigate?
Answer: Precise control over reaction conditions is critical. Deviations in temperature, addition rate, and atmosphere can favor side reactions over your desired product formation.
-
Causality & Key Parameters:
-
Temperature: In phosgenation, low initial temperatures (0-5 °C) are often required to form the intermediate carbamoyl chloride and prevent the formation of urea byproducts.[12][13] For rearrangement reactions, the temperature must be high enough to initiate the rearrangement (e.g., 60-100 °C for Curtius) but not so high as to cause decomposition or polymerization of the isocyanate product.[14]
-
Reagent Addition: A slow, controlled addition of reagents is often necessary. For example, adding the amine solution dropwise to the phosgene solution minimizes localized high concentrations of the amine, which can lead to urea formation.[3] Similarly, in the Hofmann rearrangement, slow addition of bromine prevents unwanted side reactions.
-
Inert Atmosphere: All isocyanate syntheses should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents the reaction of the isocyanate product with atmospheric moisture.[11]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues related to reaction conditions.
Caption: Troubleshooting workflow for low yield.
Category 3: Side Reactions and Byproduct Formation
Question 3: I observe an insoluble white precipitate forming during my reaction or work-up. What is it, and how can I prevent it?
Answer: The most common insoluble white byproduct in isocyanate synthesis is a substituted urea. In this case, it is likely N,N'-didecylurea.
-
Mechanism of Urea Formation: This occurs via a two-step process:
-
This compound reacts with trace water to form decylamine.
-
This newly generated decylamine, being a potent nucleophile, rapidly attacks another molecule of this compound to form the highly stable and insoluble N,N'-didecylurea.
-
-
Visualizing the Key Side Reaction
Caption: Primary side reaction leading to yield loss.
-
Prevention Strategies:
-
Rigorous Drying: As detailed in Category 1, the most effective prevention is the scrupulous exclusion of water from all reagents, solvents, and glassware.[11]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and work-up.
-
Reverse Addition: In some cases, adding the phosgenating agent to the amine can be beneficial, although this must be tested on a small scale.
-
Category 4: Work-up and Purification
Question 4: I believe my reaction is going to completion, but I am losing significant product during purification. How can I optimize my purification strategy?
Answer: this compound is a reactive molecule, and losses during work-up and purification are common. The purification strategy must be chosen carefully to avoid product degradation.
-
Causality: Standard purification techniques like silica gel chromatography can be problematic. The silica gel surface is rich in hydroxyl groups (silanols), which can react with the isocyanate, leading to the product becoming irreversibly bound to the column. Furthermore, residual moisture in the column or solvents will degrade the product.
-
Recommended Purification Protocol: Fractional Vacuum Distillation
-
Quenching: After the reaction is complete, carefully quench any remaining reactive agents as per your specific protocol.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator. Be mindful of the product's volatility; use a moderate temperature and pressure.
-
Distillation Setup: Assemble a clean, dry fractional distillation apparatus. It is crucial that all glassware is oven- or flame-dried immediately before use.[11]
-
Vacuum: Perform the distillation under a high vacuum to lower the boiling point and prevent thermal decomposition of the isocyanate. The boiling point of this compound will be significantly lower than atmospheric pressure.
-
Collection: Collect the fractions that distill at the expected temperature and pressure. Characterize the purified product immediately by IR (strong -NCO stretch around 2270 cm⁻¹) and NMR spectroscopy.
-
Storage: Store the purified this compound in a sealed container under an inert atmosphere, preferably in a freezer, to prevent degradation and polymerization over time.[10]
-
-
Data Summary: Synthesis Method Comparison
| Synthesis Method | Primary Starting Material | Key Reagent(s) | Typical Yield Range | Pros | Cons |
| Phosgenation | Decylamine | Phosgene / Triphosgene | 85-95%[3] | High yield, direct route | Highly toxic reagents, requires specialized equipment |
| Curtius Rearrangement | Undecanoyl Chloride | Sodium Azide (NaN₃) | 70-90%[4][15] | Phosgene-free, tolerant of many functional groups | Potentially explosive azide intermediate, requires heating |
| Hofmann Rearrangement | Undecanamide | Bromine (Br₂), NaOH | 60-80%[6][16] | Phosgene-free, one-pot potential | Can be base-sensitive, product is an amine unless isocyanate is trapped |
| Lossen Rearrangement | Undecanohydroxamic acid | Activating Agent, Base | 60-85%[8][9] | Phosgene-free, mild conditions possible | Hydroxamic acid starting material may not be readily available |
Final Checklist for Maximizing Yield
-
Reagents & Solvents: Are they of the highest purity and completely anhydrous?
-
Glassware: Is all glassware thoroughly oven or flame-dried immediately prior to use?
-
Atmosphere: Is the reaction maintained under a positive pressure of dry, inert gas from start to finish?
-
Temperature: Is the temperature strictly controlled during reagent addition and reaction?
-
Addition: Are reagents added slowly and in a controlled manner to avoid localized concentration issues?
-
Work-up: Is the work-up performed promptly after the reaction is complete?
-
Purification: Are you using a non-reactive purification method like vacuum distillation instead of silica gel chromatography?
-
Storage: Is the final product stored under an inert, dry atmosphere at a low temperature?
By systematically addressing these questions and implementing the suggested protocols, you can effectively troubleshoot and significantly improve the yield of your this compound synthesis.
References
- Eureka. (n.d.). Preparation and purification method and purification device of dothis compound.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis.
- Alfa Chemistry. (n.d.). Curtius Rearrangement.
- Grokipedia. (n.d.). Lossen rearrangement.
- Wikipedia. (n.d.). Lossen rearrangement.
- Alfa Chemistry. (n.d.). Lossen Rearrangement.
- Wikipedia. (n.d.). Curtius rearrangement.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Chemistry Steps. (n.d.). Curtius Rearrangement.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- Google Patents. (n.d.). US2875226A - Process for the preparation of isocyanates.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- Google Patents. (n.d.). US2847440A - Process for the preparation of isocyanates.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- ACS Publications. (n.d.). How To Get Isocyanate?.
- Wikipedia. (n.d.). Isocyanate.
- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.
Sources
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Preparation and purification method and purification device of dothis compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 13. US2847440A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Managing Exothermic Reactions of Decyl Isocyanate
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and best practices for safely managing the highly exothermic reactions of decyl isocyanate. As a reactive chemical, understanding and controlling its energy release is paramount for experimental success and laboratory safety.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry
This section addresses fundamental questions about the reactivity of this compound. A clear understanding of its chemical nature is the first step in preventing and managing hazardous exothermic events.
Q1: Why is this compound so reactive and prone to strong exothermic reactions?
A1: The reactivity of this compound is rooted in the electronic structure of the isocyanate functional group (-N=C=O). The central carbon atom is highly electrophilic due to its bonds with two electronegative atoms (nitrogen and oxygen). This makes it a prime target for nucleophiles—compounds with available electrons, such as those containing -OH (alcohols, water) or -NH (amines) groups.[1][2] The subsequent reactions are often thermodynamically very favorable, leading to a significant release of heat (exotherm). If this heat is generated faster than it can be dissipated by the reaction apparatus, it can lead to a rapid, uncontrolled increase in temperature and pressure, known as a thermal runaway.[3][4]
Q2: What are the primary reactants that cause dangerous exotherms with this compound, and what are the products?
A2: The most common reactants that lead to significant and often hazardous exotherms are those with active hydrogen atoms. The reactions are vigorous and can be difficult to control if not properly managed.[5][6]
-
Water: This is often an unintended contaminant. The reaction proceeds in two steps: first, forming an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide gas. The newly formed amine is highly reactive and immediately consumes a second molecule of isocyanate to form a stable, often insoluble, di-substituted urea.[1][7] The generation of CO2 gas is a primary cause of dangerous pressure buildup in closed systems.[2][8]
-
Alcohols: This is a common intended reaction to form urethane linkages.[1][2] While this reaction is the basis for many syntheses, it is still highly exothermic and requires careful control of reagent addition and temperature.
-
Amines: The reaction with amines is typically the fastest and most exothermic, producing a urea derivative.[1][9] Even trace amounts of amine impurities can initiate a rapid reaction.
Below is a diagram illustrating these key reaction pathways.
Caption: Key exothermic reaction pathways of this compound.
Q3: What are the immediate warning signs of a potential runaway reaction?
A3: Vigilance and monitoring are critical. Key warning signs include:
-
Unexpected Temperature Spike: A rapid increase in temperature that outpaces the cooling system's capacity.[4]
-
Pressure Increase: A sudden rise in pressure within a closed or partially closed vessel, often due to gas evolution (e.g., CO2 from water contamination).[8]
-
Foaming or Vigorous Bubbling: Indicates rapid gas formation.[7]
-
Change in Viscosity or Color: The reaction mixture may suddenly thicken, solidify, or change color.
-
Vapor or Fume Release: Visible emission of vapors from reactor seals or vents.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during reactions with this compound.
| Issue | Immediate Actions | Potential Root Causes | Preventative Measures & Solutions |
| 1. Rapid, Uncontrolled Temperature Increase (Runaway) | 1. Immediately stop the addition of all reagents.2. Apply maximum cooling (e.g., emergency ice bath).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mass.4. Alert personnel and prepare for emergency shutdown. | - Reagent addition rate is too fast.[4]- Inadequate cooling capacity or cooling failure.- Incorrect reagent concentration (too high).- Significant, undetected water or amine contamination.[5] | - Perform a Risk Assessment: Before scaling up, calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to understand the worst-case scenario of a cooling failure.[4]- Controlled Dosing: Use a syringe pump for slow, controlled addition of the limiting reagent. Monitor the temperature closely during addition.- Adequate Cooling: Ensure the cooling bath/system can handle the total expected heat load. Have a secondary cooling bath (e.g., ice water) on standby.- Dilution: Run the reaction at a lower concentration to provide a larger thermal mass to absorb the heat of reaction. |
| 2. Foaming, Bubbling, or Pressure Buildup | 1. Ensure the reaction vessel is safely vented to a fume hood or scrubbed exhaust. NEVER run in a sealed system. 2. Stop reagent addition.3. Reduce agitation to minimize foam formation. | - Primary Cause: Water contamination reacting with isocyanate to produce CO2 gas.[7][8]- Reaction temperature is too high, causing solvent to boil. | - Rigorous Drying of Materials: - Glassware: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere (Nitrogen or Argon). - Solvents: Use anhydrous solvents. If necessary, distill from an appropriate drying agent. - Reagents: Check the water content of all reagents, especially polyols, which can be hygroscopic.- Inert Atmosphere: Maintain a positive pressure of a dry inert gas throughout the entire experiment.[7] |
| 3. Formation of White Precipitate | 1. Continue agitation to prevent the precipitate from settling and causing localized heating.2. If the precipitate is causing mixing issues, consider diluting with more anhydrous solvent. | - Primary Cause: Water contamination leading to the formation of insoluble disubstituted ureas.[7]- The desired urethane or urea product has low solubility in the chosen solvent. | - Moisture Control: Implement the same rigorous drying procedures as described for Issue 2.- Solvent Selection: Conduct small-scale solubility tests to ensure the product will remain in solution under the reaction conditions. |
| 4. Reaction Fails to Initiate or is Sluggish | 1. Check the temperature of the reaction. Is it at the specified level?2. Confirm that the catalyst (if any) has been added.3. Take a small, carefully quenched aliquot for analysis (e.g., IR spectroscopy to check for the -NCO peak at ~2270 cm⁻¹). | - Reaction temperature is too low.- Catalyst is inactive, impure, or was not added.- Reagents are impure or degraded.- The nucleophile is too sterically hindered or not nucleophilic enough. | - Verify Temperature: Ensure the thermometer is correctly placed and calibrated.- Catalyst Integrity: Use a fresh, properly stored catalyst. Some catalysts are sensitive to air or moisture.- Reagent Purity: Verify the purity of starting materials. This compound can degrade over time; use a fresh bottle or re-distill if necessary.- Gentle Heating: If the reaction is known to have an activation barrier, gently warm the mixture to the recommended temperature. |
Section 3: Essential Safety & Handling Protocols
Adherence to strict protocols is non-negotiable when working with isocyanates.
Protocol 3.1: Step-by-Step Guide for a Controlled Reaction (e.g., with an Alcohol)
This protocol outlines a workflow designed to mitigate exothermic hazards.
-
Preparation (The Day Before):
-
Place all necessary glassware in a drying oven overnight at >120°C.
-
Ensure your primary nucleophile (e.g., alcohol) is anhydrous. If necessary, dry it over molecular sieves.
-
Ensure you have a sufficient quantity of anhydrous solvent.
-
-
Apparatus Setup:
-
Assemble the glassware (e.g., three-neck flask with mechanical stirrer, thermometer, and reflux condenser) while still hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Equip the condenser with a gas bubbler to monitor inert gas flow.
-
Place the flask in a cooling bath (e.g., water/ice or a cryo-cooler) set to the desired initial temperature (e.g., 0-5°C).
-
-
Reagent Charging:
-
Charge the reaction flask with the anhydrous solvent and the alcohol nucleophile via syringe or cannula.
-
Allow the solution to equilibrate to the bath temperature.
-
Prepare the this compound in a gas-tight syringe for addition via a syringe pump.
-
-
Controlled Addition:
-
Begin slow, dropwise addition of the this compound. A typical starting rate might be 1 equivalent over 1-2 hours.
-
CRITICAL: Monitor the internal reaction temperature constantly. The internal temperature should not rise more than a few degrees above the bath temperature. If it does, immediately stop the addition and wait for it to cool.
-
Adjust the addition rate to maintain this stable temperature differential.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for the prescribed time.
-
Monitor the reaction's completion by a suitable analytical method (e.g., TLC, LC-MS, or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Protocol 3.2: Safe Quenching and Waste Neutralization
Never dispose of unreacted isocyanate directly. It must be neutralized first.
-
Prepare a Quenching Solution: Prepare a container with a decontaminating solution, such as a mixture of 10% isopropyl alcohol and 1% ammonia in water, or a 5-10% aqueous sodium carbonate solution.[10] This solution should be placed in a fume hood.
-
Quench the Reaction: Once the reaction is complete, slowly and carefully add a quenching agent like methanol or isopropanol to the reaction vessel to consume any trace amounts of unreacted isocyanate.
-
Neutralize Equipment: Rinse all glassware, syringes, and cannulas that contacted this compound with the prepared decontamination solution. Allow them to soak for several hours before standard washing.
-
Waste Disposal: Pour the reaction mixture and all rinsates into a designated hazardous waste container that contains a decontaminating solution. Do not seal the waste container tightly immediately, as CO2 evolution may still occur.[8]
Section 4: Visual Troubleshooting and Data Reference
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for responding to an unexpected exotherm.
Caption: Troubleshooting logic for an unexpected exothermic event.
Table 1: this compound - Key Properties and Hazards
| Property | Value | Source |
| CAS Number | 1191-69-1 | [11] |
| Molecular Formula | CH₃(CH₂)₉NCO | [11] |
| Molecular Weight | 183.29 g/mol | [12] |
| Boiling Point | 85-89 °C (lit.) | [11] |
| Density | 0.880 g/mL at 25 °C | [11] |
| Flash Point | 90.6 °C (195.1 °F) | [11] |
| GHS Hazard Codes | H302, H312, H332 (Harmful); H315 (Skin Irrit.); H317 (Skin Sens.); H319 (Eye Irrit.); H334 (Resp. Sens.); H335 (Resp. Irrit.) | [11] |
| Incompatible Materials | Water, alcohols, amines, acids, bases, strong oxidizing agents, peroxides. Reactions are highly exothermic. | [5][6] |
References
-
Reddit. (2021). Safety measures for working with isocyanate. Available at: [Link]
-
Health and Safety Authority. Safe Use of Di-Isocyanates. Available at: [Link]
- Google Patents. US6664414B2 - Process for reducing residual isocyanate.
-
Connecticut Department of Labor. A Guide to Occupational Exposure to Isocyanates. Available at: [Link]
-
Royal Society of Chemistry. (2025). Lab safety alert: a real case of isocyanate exposure. Polymer Chemistry. Available at: [Link]
-
Wikipedia. Isocyanate. Available at: [Link]
- Google Patents. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
-
Patsnap. (2025). Advancements in Isocyanate Reaction Control Techniques. Patsnap Eureka. Available at: [Link]
-
PubMed Central. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Available at: [Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Available at: [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]
-
ResearchGate. (2025). Diphenylmethane diisocyanate self-polymerization: Thermal hazard evaluation and proof of runaway reaction in gram scale. Available at: [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available at: [Link]
-
National Institutes of Health. This compound | C11H21NO | CID 4420451 - PubChem. Available at: [Link]
-
ResearchGate. Reaction of isocyanates with alcohols. Available at: [Link]
-
The Royal Society of Chemistry. (2010). Direct RAFT Polymerization of an Unprotected Isocyanate- Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions - Supporting Information. Available at: [Link]
-
Mettler Toledo. Prevent Runaway Chemical Reactions. Available at: [Link]
-
Safe Work Australia. (2015). guide-to-handling-isocyanates.pdf. Available at: [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. doxuchem.com [doxuchem.com]
- 3. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 4. mt.com [mt.com]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
- 11. 癸基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | C11H21NO | CID 4420451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of Decyl Isocyanate
Welcome to the technical support center for decyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and troubleshooting of this versatile aliphatic isocyanate. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to ensure the integrity of your experiments and achieve reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound.
Q1: I've just received my this compound and it appears cloudy, or there's a white solid at the bottom. Is it still usable?
A1: Cloudiness or the presence of a white, insoluble precipitate are hallmark signs of degradation due to moisture contamination.[1][2] The isocyanate group (-NCO) is highly reactive towards water. This reaction ultimately forms a symmetric di-decyl urea, which is a solid and insoluble in the this compound monomer.[3][4] While the remaining liquid portion may still contain some viable isocyanate, its concentration is no longer what is stated on the label, and using it will lead to significant stoichiometric errors in your reaction. For high-precision applications, we do not recommend using the material and advise contacting your supplier.
Q2: I opened a bottle of this compound and upon re-opening, I heard a slight hiss, as if it were pressurized. What causes this?
A2: This is a critical safety observation and another direct consequence of moisture contamination. The reaction between an isocyanate and water produces an unstable carbamic acid, which rapidly decomposes into an amine and carbon dioxide (CO₂) gas.[1][5][6][7] In a tightly sealed container, this CO₂ generation can lead to a dangerous pressure buildup.[6][7] Never reseal a container if significant moisture contamination is suspected.[7][8]
Q3: What are the definitive storage conditions to maximize the shelf-life of this compound?
A3: Proper storage is the single most important factor in maintaining the quality of this compound. The core principles are to protect it from moisture and heat. See the summary table below.
Q4: My reaction yield is unexpectedly low, and I suspect the this compound. How can I verify its quality before use?
A4: This is a common issue when a previously opened container is used. The most direct cause is a reduction in the concentration of reactive isocyanate groups due to degradation. Before committing to a large-scale or critical reaction, you can perform a quick quality assessment. A simple method is using Fourier-Transform Infrared (FTIR) spectroscopy to check for the characteristic sharp NCO peak around 2270 cm⁻¹. A diminished peak or the appearance of urea-related peaks (around 1640 cm⁻¹ and 3300 cm⁻¹) indicates degradation. For a quantitative assessment, a %NCO titration is the industry-standard method.[9]
Section 2: In-Depth Troubleshooting Guide
This guide provides a deeper dive into specific problems, their root causes, and corrective actions.
Issue 1: Visible Degradation (Cloudiness, Solids, Increased Viscosity)
-
Probable Cause: The primary and most frequent cause is exposure to atmospheric or dissolved moisture. For every one mole of water that enters the container, two moles of this compound are consumed in the formation of the insoluble urea byproduct.[3] This process can be accelerated by heat.
-
Underlying Mechanism:
-
Initial Reaction: this compound reacts with water to form an unstable decyl carbamic acid.
-
Decomposition: The carbamic acid decomposes into decylamine and carbon dioxide.
-
Urea Formation: The newly formed, highly nucleophilic decylamine rapidly attacks another molecule of this compound to form the insoluble 1,3-didecylurea.
-
-
Visualizing the Degradation Pathway:
Caption: Moisture-induced degradation of this compound.
-
Troubleshooting & Prevention:
-
Source Identification: Review your handling procedures. Was the bottle left open? Was a non-dry syringe or needle used for transfer? Was it transferred in a high-humidity environment?
-
Inert Gas Blanket: Always blanket the headspace of the container with a dry, inert gas like nitrogen or argon after each use.[1][8] This displaces moist air.
-
Use of Septa: For frequent small-scale sampling, use a bottle with a septum cap and transfer liquid using a dry syringe under a positive pressure of inert gas.
-
Issue 2: Uncontrolled Exothermic Reaction or Foaming
-
Probable Cause: This indicates a significant and rapid reaction with a contaminant. While severe water contamination can cause this due to CO₂ evolution, the presence of an unintended catalyst is also a strong possibility.[3]
-
Underlying Mechanism: Isocyanate reactions are accelerated by catalysts. Common laboratory reagents, including residual acids, bases, or certain metal salts (especially tin compounds), can act as potent catalysts.[10][11] Tertiary amines and organotin compounds like Dibutyltin Dilaurate (DBTDL) are particularly effective at catalyzing both the desired urethane reaction and the undesired water reaction.[11][12][13]
-
Troubleshooting & Prevention:
-
Glassware Integrity: Ensure all glassware is scrupulously clean and dry. Avoid using glassware that was previously used for amine or organometallic reactions without rigorous cleaning.
-
Reagent Purity: Verify the purity of all other reactants and solvents. Ensure they are free from catalytic impurities.
-
Cross-Contamination: Be mindful of cross-contamination from shared laboratory equipment, such as spatulas or syringes.
-
Section 3: Protocols & Best Practices
Adherence to validated protocols is essential for experimental success and safety.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the bottle.
-
Storage Location: Store the container in a cool, dry, and dark location, away from direct sunlight and heat sources.[6] The storage area should be well-ventilated.
-
Temperature: Maintain storage temperature as recommended by the manufacturer, typically between 16°C and 38°C.[8] Avoid freezing.
-
Opening for First Use: Allow the container to come to ambient temperature before opening to prevent condensation of moist air on the cold liquid. Perform this in a fume hood.
-
Dispensing:
-
Quickly dispense the required amount.
-
Immediately blanket the headspace of the container with dry nitrogen or argon for at least 30-60 seconds.
-
Tightly reseal the container. For high-frequency use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.
-
-
Disposal: Neutralize any residual material or spills with a decontamination solution (e.g., 5-10% sodium carbonate solution) before disposal according to local regulations.[14]
Protocol 2: Rapid Quality Assessment via FTIR
-
Background Scan: Obtain a background spectrum of the empty, clean ATR crystal.
-
Sample Application: In a fume hood, place a single drop of this compound onto the ATR crystal using a clean, dry pipette.
-
Acquire Spectrum: Immediately acquire the infrared spectrum.
-
Analysis:
-
Confirm Identity: Look for the strong, sharp, and characteristic isocyanate (-N=C=O) stretching peak at approximately 2270 cm⁻¹.
-
Check for Degradation: Look for the absence of a broad -OH peak (from water, ~3400 cm⁻¹) and the absence of significant carbonyl (~1640 cm⁻¹) or N-H peaks (~3300 cm⁻¹) that would indicate urea formation.
-
-
Cleaning: Clean the ATR crystal immediately with a dry, compatible solvent (e.g., anhydrous toluene or acetone), followed by isopropanol.
-
Workflow for Ensuring Isocyanate Quality:
Caption: Quality control workflow for this compound.
Section 4: Data & Reference Tables
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient (e.g., 16-38°C)[8] | Prevents heat-induced polymerization and slows degradation reactions. |
| Atmosphere | Dry, Inert (Nitrogen or Argon)[7][8] | Excludes atmospheric moisture, the primary cause of degradation.[5] |
| Container | Tightly sealed, opaque[6][8] | Prevents moisture ingress and potential light-induced reactions. |
| Location | Well-ventilated, away from heat/ignition sources[6] | Safety precaution due to combustibility and potential for pressure buildup. |
| Compatibility | Store away from acids, bases, alcohols, amines, water[6][15] | These materials can react vigorously or catalytically with isocyanates.[16] |
Table 2: Troubleshooting Matrix
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Cloudy appearance / White precipitate | Moisture contamination leading to urea formation.[1][2] | Do not use for critical applications. Review handling and storage procedures. Implement inert gas blanketing. |
| Pressure buildup in container | CO₂ gas evolution from reaction with water.[6][7] | CAUTION: Do not seal tightly. Vent safely in a fume hood. Review for significant moisture contamination. |
| Low reaction yield / Incomplete reaction | Reduced %NCO content due to degradation. | Perform a quality check (FTIR, %NCO titration). Use a fresh, unopened bottle if possible. |
| Foaming or bubbling during reaction | Significant water contamination or presence of a catalyst.[3] | Immediately ensure the vessel is vented. Re-evaluate dryness of all reagents, solvents, and glassware. |
| Liquid has yellowed | Potential side reactions or stabilizer degradation over time. | While potentially usable, yellowing indicates a change in chemical composition. Perform a quality check. |
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: Dothis compound.
- Georganics. (2023). DOthis compound SAFETY DATA SHEET.
- Sigma-Aldrich. This compound 98%.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Dothis compound.
- Covestro. Aliphatic Isocyanate Monomers - Health and Safety Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4420451, this compound.
- Life Specialty Coatings. BDC 9510P - Isocyanate - SDS.
- Cargo Handbook. (n.d.). Isocyanate.
- CN114230489A. (2022). Preparation and purification method and purification device of dothis compound.
- Huntsman Building Solutions. (2021). Isocyanate Component A Safety Data Sheet. Retrieved from Huntsman Building Solutions website.
- Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022).
- Fent, K. W., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. Journal of Environmental Monitoring.
- The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler.
- U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- IRSST. (2019). Analytical Method Determination of isocyanates in workplace air MA-376.
- Unknown. MATERIAL SAFETY DATA SHEET.
- EP1575907B1. (2009). Method for the purification of isocyanates.
- Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution.
- Wicks, D. A., & Wicks, Z. W. (2000).
- He, Z. A., Blank, W. J., & Picci, M. E. (2000). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
- Lee, Y. M., & Hsu, K. C. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry.
- BenchChem. (2025). Technical Support Center: Managing Isocyanate Reactions.
- Blank, W. J. (2002).
- Zhang, Y., et al. (2024).
- Wikipedia. (n.d.). Isocyanate.
- Febrianto, F., et al. (2017). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).
- Blank, W. J., He, Z. A., & Picci, M. E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.
- Geigel, M. A., & Marynowski, C. W. (1986). Isocyanates from Oxalyl Chloride and Amines.
- Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.
- Stec, A. A., & Hull, T. R. (2011). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint.
- US5302749A. (1994). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
- Szycher, M. (1999).
- ResinLab. (2021). Moisture Contamination of Polyurethanes.
- National Oceanic and Atmospheric Administration. (n.d.).
- Santa Cruz Biotechnology. This compound.
- Vračević, M., et al. (2022). Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity. Industrial & Engineering Chemistry Research.
- Hegarty, A. F., & Hegarty, C. N. (1999). Kinetics and catalysis of consecutive isocyanate reactions. Journal of the Chemical Society, Perkin Transactions 2.
- EXACT Dispensing Systems. (2019). Moisture Contamination with Polyurethanes.
- WO2001077216A1. (2001). Method for scavenging moisture in polyisocyanates and formulations thereof.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- George, G., et al. (2015). Effect of relative humidity on the curing and dielectric properties of polyurethane-based composites. Journal of Applied Polymer Science.
- US5109034A. (1992). Storage stable solid isocyanate compositions, preparation, and method of use thereof.
- US4093572A. (1978). Method of making a storage stable isocyanate and its use.
- SKC Inc. (2024). Isocyanate DECONtamination Solution Safety Data Sheet.
Sources
- 1. resinlab.com [resinlab.com]
- 2. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 7. nebula.wsimg.com [nebula.wsimg.com]
- 8. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pcimag.com [pcimag.com]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. wernerblank.com [wernerblank.com]
- 14. actsafe.ca [actsafe.ca]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Troubleshooting Impurities in Decyl Isocyanate Reactions
Welcome to the technical support center for decyl isocyanate chemistry. This guide is designed for researchers, scientists, and professionals in drug development and material science who utilize this compound in their synthetic workflows. As your dedicated application scientist, I've structured this resource to provide not just answers, but a deeper understanding of the "why" behind the experimental observations and troubleshooting steps. Our goal is to empower you with the expertise to anticipate, identify, and mitigate common impurities, ensuring the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: I've observed a white, insoluble precipitate in my reaction mixture when using this compound. What is it likely to be?
A1: The most probable identity of a white, insoluble precipitate is a polyurea , specifically N,N'-didecylurea. This impurity is almost always the result of contamination with water. Isocyanates are highly reactive towards nucleophiles, and water is a common, often overlooked, reactant present in solvents, reagents, or adsorbed on glassware surfaces.
Mechanism of Formation:
-
Carbamic Acid Formation: this compound (R-NCO) reacts rapidly with water (H₂O) to form an unstable decylcarbamic acid.
-
Decarboxylation: This carbamic acid readily decomposes, losing carbon dioxide (CO₂) to form decylamine (R-NH₂).
-
Urea Formation: The newly formed, highly reactive decylamine then attacks another molecule of this compound, leading to the formation of the insoluble N,N'-didecylurea.
This entire cascade is often autocatalytic, as the amine generated is more nucleophilic than water.
Workflow for Diagnosing Urea Formation
Caption: Diagnostic workflow for identifying urea impurities.
Q2: My reaction was performed under strictly anhydrous conditions, yet I see byproducts. My target is a urethane from an alcohol. What other impurities can form?
A2: Even under anhydrous conditions, side reactions can occur, especially if the reaction is heated, catalyzed, or run for an extended period. When synthesizing urethanes, two common impurities to look for are allophanate and isocyanurate .
-
Allophanate Formation: This occurs when a this compound molecule reacts with the N-H bond of the initially formed urethane product. This is essentially an insertion reaction that creates a branched structure. This side reaction is often promoted by excess isocyanate and basic catalysts.
-
Isocyanurate Formation (Trimerization): Isocyanates can trimerize (react with two other isocyanate molecules) to form a highly stable, six-membered ring structure known as an isocyanurate. This process is typically catalyzed by specific catalysts (like sodium methoxide, tertiary amines) and elevated temperatures. The resulting trimer is very stable and can be difficult to remove.
Logical Relationship of Side Products
Caption: Formation pathways for urethane and key side products.
Troubleshooting Guide: Analytical Identification of Impurities
This section provides actionable protocols for identifying the specific impurities discussed above.
Problem: Unknown peaks in my NMR spectrum and unexpected spots on TLC.
Solution: A multi-technique analytical approach is required.
| Analytical Technique | N,N'-Didecylurea | Allophanate | Isocyanurate Trimer |
| FTIR (cm⁻¹) | ~1630-1650 (Amide I, C=O), ~3300 (N-H Stretch) | ~1700-1720 (Ester C=O), ~1680 (Amide C=O) | ~1700 (Strong, C=O in ring), No N-H stretch |
| ¹H NMR | Broad N-H signal, α-CH₂ signals next to nitrogen. | Additional, distinct N-H signal compared to urethane. | Highly symmetric structure, often one major α-CH₂ signal. |
| GC-MS | May not be volatile enough. Derivatization might be needed. | May decompose in injector. | Thermally stable, often observable. |
| HPLC (Reverse Phase) | Typically elutes as a sharp, well-defined peak. | Elutes later than the corresponding urethane. | Elutes as a distinct, often broad peak. |
Step-by-Step Protocol: FTIR Analysis for Impurity Screening
-
Sample Preparation:
-
For Liquid Samples: Cast a thin film of the crude reaction mixture onto a salt plate (NaCl or KBr). Allow the solvent to evaporate completely.
-
For Solid Precipitates: Isolate the solid by filtration. Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk.
-
-
Background Collection: Run a background spectrum on the clean salt plate or with an empty pellet press to subtract atmospheric CO₂ and H₂O signals.
-
Sample Analysis: Acquire the spectrum of your sample. A typical scan range is 4000-600 cm⁻¹.
-
Data Interpretation:
-
Look for the strong, sharp peak of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ . The disappearance or significant reduction of this peak indicates consumption of the starting material.
-
Check for the presence of a broad absorption around 3300-3500 cm⁻¹ , which indicates O-H (from unreacted alcohol) or N-H bonds.
-
Analyze the carbonyl (C=O) region (1600-1800 cm⁻¹ ) carefully. The precise location of the C=O stretch is highly diagnostic for distinguishing between urea, urethane, allophanate, and isocyanurate structures as detailed in the table above.
-
Preventative Measures & Best Practices
Q3: How can I rigorously prevent the formation of urea impurities?
A3: The key is meticulous control of water. Assume everything is a potential source of moisture until proven otherwise.
Protocol for Anhydrous Reaction Setup
-
Glassware Preparation:
-
Oven-dry all glassware (reaction flask, dropping funnel, condenser) at 120°C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).
-
-
Solvent Purification:
-
Use anhydrous grade solvents packaged under an inert atmosphere.
-
If you must dry your own solvents, use appropriate drying agents (e.g., molecular sieves for aprotic solvents like THF, Toluene; sodium/benzophenone for ethers) followed by distillation under inert gas.
-
-
Reagent Handling:
-
Use fresh, high-purity this compound. Old bottles may contain hydrolyzed products.
-
Handle all liquid reagents using dry syringes or cannulas under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Maintain a slight positive pressure of inert gas throughout the entire reaction, including workup. A simple bubbler system is effective.
-
Add the isocyanate slowly (dropwise) to the nucleophile solution, rather than the other way around. This maintains a low instantaneous concentration of the isocyanate, minimizing side reactions.
-
Experimental Setup Diagram
Caption: Standard setup for maintaining an anhydrous reaction environment.
References
-
Title: The Chemistry of Isocyanates Source: Covestro AG URL: [Link]
-
Title: Allophanate Formation and Reversion during Polyurethane Synthesis Source: Journal of Applied Polymer Science URL: [Link]
-
Title: Kinetics and Mechanism of Allophanate Formation Source: ACS Publications URL: [Link]
-
Title: A Review on the Synthesis and Applications of Isocyanurate-Based Polymers Source: Polymers (Journal) URL: [Link]
-
Title: Purification of Laboratory Chemicals Source: Book by W.L.F. Armarego and C.L.L. Chai (Link is to a general resource on the topic) URL: [Link]
Technical Support Center: Navigating Reactions with Decyl Isocyanate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for overcoming common challenges encountered when working with decyl isocyanate, with a particular focus on its solubility characteristics. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your experimental outcomes.
Introduction: Understanding this compound
This compound (CH₃(CH₂)₉NCO) is a valuable monofunctional isocyanate used in a variety of synthetic applications, including the development of novel polymers, coatings, and biocompatible materials.[1] Its long, hydrophobic decyl chain imparts unique properties such as flexibility and water resistance to the final products. However, this long alkyl chain is also the primary contributor to its challenging solubility profile in many common laboratory solvents. This guide will directly address these solubility issues and other related experimental hurdles in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
The solubility of this compound is governed by the "like dissolves like" principle. Due to its long, nonpolar alkyl chain, it is most soluble in nonpolar and polar aprotic organic solvents.[2]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Specific Solvents | Expected Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Soluble |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Likely Soluble (potential for slow reaction) |
| Esters | Ethyl acetate | Likely Soluble |
| Amides | N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble at Room Temperature |
| Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive (Decomposes) - DO NOT USE AS SOLVENTS |
Note: While ketones and esters can be effective solvents, be aware of the potential for slow side reactions with the isocyanate group, especially at elevated temperatures or in the presence of catalysts.
Q2: I'm observing a white precipitate in my reaction. What is it and how can I prevent it?
A white precipitate in an isocyanate reaction is almost always an insoluble urea byproduct. This forms when the isocyanate reacts with water.[3] For every one mole of water, two moles of isocyanate are consumed, leading to a significant reduction in your desired product yield.[3]
Prevention is key:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere such as nitrogen or argon.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Moisture Scavengers: For highly sensitive reactions, consider the use of molecular sieves or other moisture scavengers.[3]
Q3: My reaction is very slow or appears to have stalled. What can I do?
Slow reaction rates are often a consequence of poor solubility, leading to a low effective concentration of the reactants.
-
Increase Temperature: Gently heating the reaction mixture can significantly improve the solubility of this compound and increase the reaction rate. Monitor for potential side reactions at higher temperatures.
-
Use a Catalyst: For urethane synthesis (reaction with an alcohol), organotin compounds like dibutyltin dilaurate (DBTDL) or bismuth and zinc catalysts are highly effective.[4][5] For urea synthesis (reaction with an amine), the reaction is typically fast and may not require a catalyst.[6]
-
Increase Reactant Concentration: If possible, increasing the concentration of the more soluble reactant can help drive the reaction forward.
Troubleshooting Guide: Specific Scenarios
Scenario 1: this compound is not fully dissolving in my chosen solvent.
Root Cause: The polarity of your solvent may not be optimal for the long alkyl chain of this compound.
Troubleshooting Workflow:
Detailed Steps:
-
Gentle Heating: Start by warming the reaction mixture. Often, a moderate increase in temperature is sufficient to achieve complete dissolution.
-
Co-Solvent Addition: If heating alone is insufficient, introduce a co-solvent. A good strategy is to add a more polar aprotic solvent like DMF or a less polar solvent like toluene, depending on your primary solvent, to create a mixture with an intermediate polarity.
-
Sonication: The use of an ultrasonic bath can aid in breaking up solid aggregates and enhance dissolution.
-
Solvent Re-evaluation: If the above steps fail, it may be necessary to switch to a more suitable solvent system as indicated in Table 1.
Scenario 2: The reaction is heterogeneous, with two immiscible liquid phases.
Root Cause: The polarity difference between your reactants is too large, preventing them from mixing.
Solution: Phase Transfer Catalysis (PTC)
A phase-transfer catalyst can be employed to transport one reactant across the phase boundary to react with the other.[7] Quaternary ammonium salts, such as tetrabutylammonium bromide, are commonly used for this purpose.[8]
Experimental Protocol: Urethane Synthesis using Phase Transfer Catalysis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve your alcohol reactant in an appropriate solvent (e.g., water or a polar organic solvent).
-
Addition of PTC: Add a catalytic amount (typically 1-5 mol%) of the phase-transfer catalyst to the alcohol solution.
-
Addition of this compound: In a separate flask, dissolve the this compound in a water-immiscible organic solvent (e.g., toluene or dichloromethane).
-
Reaction: Vigorously stir the two-phase mixture. The PTC will facilitate the transfer of the alcohol or its corresponding alkoxide to the organic phase where it can react with the this compound.
-
Monitoring: Monitor the reaction progress by periodically analyzing the organic phase using techniques like FT-IR (disappearance of the -NCO peak around 2270 cm⁻¹) or HPLC.[9][10]
Advanced Protocols
Protocol 1: Quantitative Determination of this compound Solubility
This protocol adapts a standard method for determining the solubility of long-chain isocyanates.[2]
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Di-n-butylamine solution (standardized)
-
Hydrochloric acid solution (standardized)
-
Bromophenol blue indicator
-
Temperature-controlled shaker
-
Centrifuge
-
Glass vials with screw caps
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several glass vials.
-
Pipette a known volume of the chosen solvent into each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker at the desired temperature (e.g., 25 °C).
-
Agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand for a short period for the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid.
-
-
Quantification by Titration:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Transfer the aliquot to an Erlenmeyer flask.
-
Add a known excess of the standardized di-n-butylamine solution.
-
Allow the reaction to proceed for 15-30 minutes.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the excess di-n-butylamine with the standardized hydrochloric acid until the endpoint (color change from blue to yellow) is reached.
-
Perform a blank titration with the same volume of di-n-butylamine solution.
-
-
Calculation: The solubility can be calculated based on the amount of di-n-butylamine consumed by the this compound in the saturated solution.
Protocol 2: Optimized Urethane Synthesis in a Co-Solvent System
This protocol is designed for reactions where this compound has limited solubility in the primary reaction solvent.
Materials:
-
This compound
-
Alcohol reactant
-
Primary anhydrous solvent (e.g., THF)
-
Co-solvent (e.g., anhydrous DMF)
-
Catalyst (e.g., DBTDL)
-
Reaction vessel with inert gas inlet, condenser, and magnetic stirrer
Procedure:
-
Reactant Preparation: In the reaction vessel under an inert atmosphere, dissolve the alcohol reactant in the primary solvent.
-
Catalyst Addition: Add the catalyst to the alcohol solution.
-
This compound Solution: In a separate, dry flask, dissolve the this compound in a minimal amount of the co-solvent (DMF). Gentle warming may be applied if necessary.
-
Reaction Initiation: Slowly add the this compound solution to the stirred alcohol solution at the desired reaction temperature.
-
Monitoring and Work-up: Monitor the reaction progress by FT-IR or TLC. Once the reaction is complete (disappearance of the isocyanate), proceed with the appropriate work-up and purification steps.
Final Recommendations
Successfully working with this compound hinges on careful solvent selection and rigorous exclusion of moisture. When faced with solubility challenges, a systematic approach involving temperature adjustment, the use of co-solvents, or phase-transfer catalysis can lead to successful outcomes. Always prioritize safety by handling isocyanates in a well-ventilated fume hood and wearing appropriate personal protective equipment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. [Link]
-
IOM World. Isocyanate Sampling and Analysis. [Link]
-
Turkchem. Catalysis of Urethane Systems. [Link]
-
ResearchGate. A laboratory comparison of analytical methods used for isocyanates. [Link]
-
PMC. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. [Link]
-
PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]
-
Royal Society of Chemistry. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
ResearchGate. Homogeneous isocyanate- and catalyst-free synthesis of polyurethanes in aqueous media. [Link]
-
PCI Magazine. Troubleshooting Metal Catalyzed Urethane Systems. [Link]
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-
Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Occupational Safety and Health Administration. Isocyanates - Evaluating Exposure. [Link]
-
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Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]
-
Kuujia. 1191-69-1(this compound). [Link]
-
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-
PubMed Central. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
ResearchGate. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
Royal Society of Chemistry. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. [Link]
-
Semantic Scholar. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
PubMed. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
ResearchGate. Selected physicochemical properties of commercially important isocyanates. [Link]
-
ResearchGate. Isocyanate reactions in and with N,N-dimethylformamide. [Link]
-
Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. [Link]
-
Atmospheric Chemistry and Physics. Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. [Link]
-
ACS Publications. Notes:Reaction of Phenyl Isocyanate with N,N-Dimethylformamide. [Link]
-
NCBI. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
PubChem. Tetrahydrofuran. [Link]
-
NCBI. Table 4-2, Physical and Chemical Properties of Toluene Diisocyanate and Methylenediphenyl Diisocyanatea. [Link]
-
ResearchGate. Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. [Link]
-
ResearchGate. Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. [Link]
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Validation & Comparative
A-Comparative-Guide-to-the-Titrimetric-Validation-of-Decyl-Isocyanate-Purity
Abstract
For researchers, scientists, and professionals in drug development, the precise determination of isocyanate content is paramount for ensuring stoichiometric control in polyurethane synthesis and other critical applications. This guide provides an in-depth comparison of titrimetric methods for validating the purity of decyl isocyanate, with a primary focus on the widely adopted di-n-butylamine (DBA) back-titration method. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of alternative techniques. This document is designed to serve as a practical resource, enabling practitioners to select and implement the most suitable analytical method for their specific needs, thereby ensuring the integrity and reproducibility of their experimental outcomes.
Introduction: The Criticality of Isocyanate Purity
Isocyanates are a class of highly reactive organic compounds characterized by the presence of the isocyanate functional group (-N=C=O). Their reactivity makes them indispensable in the synthesis of a wide array of polymers, most notably polyurethanes. The stoichiometry of the reaction between the isocyanate and a polyol is a critical determinant of the final properties of the polymer. Consequently, an accurate assessment of the isocyanate content, expressed as %NCO, is essential for controlling the polymerization process and achieving the desired material characteristics.[1] Impurities or variations in the %NCO value can lead to inconsistent product performance, affecting everything from mechanical strength to thermal stability.
This compound, a monofunctional isocyanate, finds application in various specialty syntheses where precise control over reactivity and functionalization is required. Validating its purity is a crucial first step in any experimental workflow. While several analytical techniques exist for isocyanate determination, titration remains a robust, reliable, and cost-effective method.
Comparative Analysis of Titration Methods for Isocyanate Purity
The fundamental principle behind the titrimetric determination of isocyanate content involves the reaction of the isocyanate group with a known excess of a primary or secondary amine. The unreacted amine is then back-titrated with a standardized acid. This indirect, or back-titration, approach is favored due to the often-slow reaction kinetics between the isocyanate and the amine at room temperature.
The Gold Standard: Di-n-butylamine (DBA) Back-Titration
The di-n-butylamine (DBA) back-titration method is the most widely accepted and utilized technique for determining the %NCO content of isocyanates.[2][3][4] Its popularity stems from its high accuracy, reliability, and the well-established protocols outlined in standards such as ASTM D2572.[1][5][6][7][8]
Chemical Principle:
The method is based on a two-step reaction:
-
Reaction of Isocyanate with Excess DBA: this compound is reacted with a known excess of di-n-butylamine. The nucleophilic secondary amine attacks the electrophilic carbon of the isocyanate group, forming a stable urea derivative.
R-N=C=O + (C₄H₉)₂NH → R-NH-CO-N(C₄H₉)₂
-
Back-Titration of Unreacted DBA: The unreacted di-n-butylamine is then titrated with a standardized solution of hydrochloric acid (HCl).
(C₄H₉)₂NH + HCl → (C₄H₉)₂NH₂⁺Cl⁻
By determining the amount of unreacted DBA, the amount that reacted with the this compound can be calculated, and subsequently, the %NCO content of the sample can be determined.
Advantages:
-
High Accuracy and Precision: When performed correctly, the DBA method yields highly reproducible results.
-
Robustness: The method is applicable to a wide range of isocyanate-containing materials.[9]
-
Standardization: The existence of standardized procedures (e.g., ASTM D2572) facilitates inter-laboratory consistency.[1][5][6][7][8]
Limitations:
-
Interferences: The presence of other acidic or basic compounds in the sample can interfere with the titration, leading to inaccurate results.[10]
-
Moisture Sensitivity: Isocyanates readily react with water. Therefore, all reagents and glassware must be anhydrous to prevent side reactions that would consume the isocyanate and lead to an underestimation of the %NCO content.[3]
Alternative Titration Methods
While the DBA method is predominant, other amines can be employed for the back-titration of isocyanates.
| Method | Amine Reagent | Key Characteristics & Considerations |
| Diethylamine Method | Diethylamine | Diethylamine has been used as an alternative to DBA.[11] The reaction principle is identical. However, the lower boiling point of diethylamine may require more stringent control of reaction temperature to prevent volatilization. |
| Piperidine Method | Piperidine | Piperidine is a more reactive secondary amine and can sometimes offer faster reaction times with isocyanates. However, its higher basicity may make the endpoint detection more critical. |
The choice between these amines often depends on laboratory availability, specific sample characteristics, and historical data within an organization. However, for the purpose of this guide, we will focus on the validated and standardized DBA method.
Experimental Protocol: DBA Back-Titration for this compound Purity
This section provides a detailed, step-by-step protocol for the determination of %NCO in a this compound sample using the di-n-butylamine back-titration method.
Reagents and Materials
-
This compound Sample
-
Di-n-butylamine (DBA) solution (e.g., 0.9 M in anhydrous toluene)[2]
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 1 M in isopropanol or aqueous)[2]
-
Anhydrous Toluene[2]
-
Methanol[2]
-
Titrator (manual or automatic)
-
Potentiometric electrode (e.g., pH electrode) or colorimetric indicator (e.g., bromophenol blue)[9]
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks, pipettes, and burettes
-
Conical flasks with stoppers
-
Molecular sieves for drying solvents[2]
Experimental Workflow Diagram
Caption: Workflow for %NCO determination by DBA back-titration.
Step-by-Step Procedure
A. Blank Determination:
-
To a 250 mL conical flask, add 30 mL of anhydrous toluene.[2]
-
Accurately pipette 20.0 mL of the di-n-butylamine solution into the flask.[2]
-
Stopper the flask and stir the mixture for 10 minutes.[2]
-
Add 30 mL of methanol.[2]
-
Titrate the solution with the standardized 1 M hydrochloric acid to the equivalence point. Record the volume of HCl consumed (V_blank).
B. Sample Titration:
-
Accurately weigh an appropriate amount of the this compound sample into a 250 mL conical flask.
-
Add 30 mL of anhydrous toluene and stir until the sample is completely dissolved.[2]
-
Accurately pipette 20.0 mL of the di-n-butylamine solution into the flask.[2]
-
Stopper the flask and stir the mixture for 10 minutes to ensure complete reaction.[2]
-
Add 30 mL of methanol.[2]
-
Titrate the solution with the standardized 1 M hydrochloric acid to the equivalence point. Record the volume of HCl consumed (V_sample).
Calculation of %NCO
The percentage of isocyanate groups (%NCO) is calculated using the following formula:
%NCO = [(V_blank - V_sample) × M_HCl × 42.02] / (W_sample × 10)
Where:
-
V_blank = Volume of HCl solution used for the blank titration (mL)
-
V_sample = Volume of HCl solution used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
42.02 = Molecular weight of the NCO group ( g/mol )
-
W_sample = Weight of the this compound sample (g)
-
10 = Conversion factor
Data Presentation and Interpretation
To ensure the validity of the results, it is recommended to perform the titration in triplicate for both the blank and the sample.
| Titration | V_blank (mL) | V_sample (mL) | Calculated %NCO |
| 1 | 18.52 | 9.28 | |
| 2 | 18.55 | 9.31 | |
| 3 | 18.50 | 9.25 | |
| Average | 18.52 | 9.28 | |
| Std. Dev. | 0.025 | 0.030 |
Interpretation:
A low standard deviation in the triplicate measurements indicates good precision and reproducibility of the titration. The calculated %NCO value should be compared against the theoretical %NCO for pure this compound and the manufacturer's specifications.
Alternative Analytical Techniques
While titration is a robust method, other analytical techniques can also be employed for the analysis of isocyanates, particularly in more complex matrices or for lower concentration levels.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of isocyanate derivatives followed by detection (e.g., UV, MS).[12][13] | High sensitivity and specificity, suitable for complex mixtures.[14] | Requires derivatization, more expensive instrumentation, and skilled operators. |
| Gas Chromatography (GC) | Separation of volatile isocyanates or their derivatives. | Good for volatile isocyanates. | Limited applicability to non-volatile or thermally labile isocyanates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detection of the characteristic NCO stretching vibration. | Rapid and non-destructive. | Generally less accurate for quantification compared to titration. |
It is important to note that many of these alternative methods are more commonly applied to the analysis of isocyanates in air samples or for biological monitoring, where concentrations are significantly lower.[15][16][17][18] For the purity assessment of a neat chemical like this compound, titration remains the most practical and widely accepted method.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of downstream applications. The di-n-butylamine back-titration method stands out as a reliable, accurate, and cost-effective technique for this purpose. By following a well-defined and standardized protocol, researchers can confidently determine the %NCO content of their isocyanate samples, thereby ensuring stoichiometric control and the successful outcome of their synthetic endeavors. While alternative methods like HPLC offer higher sensitivity for trace analysis, titration remains the gold standard for the purity assessment of bulk isocyanates.
References
-
ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers, ASTM International, West Conshohocken, PA, 2019. [Link]
-
ANSI Webstore. ASTM D2572-19: Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. [Link]
-
ASTM International. D2572 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. [Link]
-
ASTM International. D2572-97(2010) Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (Withdrawn 2019). [Link]
-
ASTM International. D2572-19 - Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. [Link]
-
Xylem Analytics. Titration of NCO value in resins according to DIN EN ISO 14896. [Link]
-
ResearchGate. How to do back-titration of NCO prepolymer using di-n-butylamine?. [Link]
-
United States Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
ResearchGate. A laboratory comparison of analytical methods used for isocyanates. [Link]
-
Xylem. Determination of isocyanate (NCO-) content. [Link]
-
Taylor & Francis Online. A Comparison of Methods for the Determination of Isocyanates in Air. [Link]
-
iTeh Standards. ISO 14896:2000 Plastics — Polyurethane raw materials — Determination of isocyanate content. [Link]
-
Scribd. Isocyanate Content Measurement Method. [Link]
-
ResearchGate. NCO Content Determination. [Link]
-
Analytice. Laboratory Analysis of Octathis compound (112-96-9); Hexathis compound (1943-84-6). [Link]
-
Annals of Warsaw University of Life Sciences - SGGW. Verification of titration methods of isocyanate number determination in wood adhesives. [Link]
-
Royal Society of Chemistry. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
-
CDC Stacks. Selecting Isocyanate Sampling and Analytical Methods. [Link]
-
The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. [Link]
-
PubMed. Determination of technical grade isocyanates used in the production of polyurethane plastics. [Link]
-
PubMed. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Decyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and material science, the purity and structural integrity of reagents are paramount. Decyl isocyanate (CH₃(CH₂)₉NCO), a key intermediate in the synthesis of a variety of compounds including pharmaceuticals, coatings, and polymers, is no exception.[1] Its reactive isocyanate group makes it a versatile building block, but also susceptible to degradation and side reactions.[2] Therefore, rigorous quality control is essential. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the comprehensive characterization of this compound.
The Imperative of Spectroscopic Verification
The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles such as water, alcohols, and amines. Contamination with the corresponding urea (from reaction with water) or urethane (from reaction with residual alcohol from synthesis) can significantly impact reaction yields, polymer properties, and the safety profile of resulting products. Spectroscopic methods provide a rapid, non-destructive means to confirm the identity and purity of this compound, ensuring the reliability of downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Structure
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation and purity assessment.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of a pure sample of this compound is characterized by distinct signals corresponding to the different protons in its long alkyl chain.
Expected ¹H NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.30 | t | 2H | -CH₂-NCO |
| ~1.60 | p | 2H | -CH₂-CH₂-NCO |
| ~1.27 | m | 14H | -(CH₂)₇- |
| ~0.88 | t | 3H | -CH₃ |
Data is compiled from typical values for long-chain alkyl compounds and isocyanate derivatives.
Interpreting the ¹H NMR Spectrum:
The downfield triplet at approximately 3.30 ppm is the most characteristic signal, corresponding to the two protons on the carbon directly attached to the electron-withdrawing isocyanate group. The integration of this signal should be 2H. The terminal methyl group protons appear as a triplet around 0.88 ppm, integrating to 3H. The large multiplet centered around 1.27 ppm represents the bulk of the methylene groups in the decyl chain.
Comparison with Potential Impurities:
-
Decyl Amine (starting material): The -CH₂-NH₂ protons would appear at a different chemical shift, typically more upfield (around 2.7 ppm), and may show broader signals due to proton exchange.
-
Symmetrical Di-decyl Urea (from reaction with water): The presence of an N-H proton signal (typically a broad singlet) and a shift in the signal for the -CH₂-NH- protons would indicate this impurity.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~128.5 | -N=C=O |
| ~43.5 | -CH₂-NCO |
| ~31.9 | -CH₂- |
| ~30.5 | -CH₂- |
| ~29.6 | -CH₂- |
| ~29.3 | -CH₂- |
| ~26.8 | -CH₂- |
| ~22.7 | -CH₂- |
| ~14.1 | -CH₃ |
Data is based on publicly available spectra and known chemical shifts for similar compounds.[3][4]
Interpreting the ¹³C NMR Spectrum:
The most diagnostic signal in the ¹³C NMR spectrum is the isocyanate carbon at approximately 128.5 ppm.[5] The carbon alpha to the isocyanate group appears around 43.5 ppm. The remaining signals correspond to the carbons of the alkyl chain. The presence of any unexpected signals could indicate impurities. For instance, the carbonyl carbon of a symmetrical urea impurity would appear in a different region of the spectrum (typically 155-165 ppm).
Infrared (IR) Spectroscopy: The Definitive Test for the Isocyanate Group
Infrared (IR) spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it an indispensable tool for identifying the isocyanate moiety.
The most prominent and unambiguous feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[6] This peak is typically observed in the range of 2240-2280 cm⁻¹ .[7] The absence or significant reduction in the intensity of this peak is a clear indication of sample degradation or impurity.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H asymmetric stretch (alkyl) |
| ~2855 | Strong | C-H symmetric stretch (alkyl) |
| ~2270 | Very Strong, Sharp | -N=C=O asymmetric stretch |
| ~1465 | Medium | C-H bend (alkyl) |
Data is based on typical values from spectral databases.[3]
Comparative Analysis:
-
Purity Confirmation: A clean, intense peak around 2270 cm⁻¹ is the hallmark of a high-purity this compound sample.[7]
-
Detection of Water Contamination: If the sample has been exposed to moisture, the formation of a symmetrical di-decyl urea will be evident. This will result in the appearance of N-H stretching bands (around 3300 cm⁻¹) and a strong C=O (amide I) stretching band (around 1640 cm⁻¹), accompanied by a decrease in the intensity of the isocyanate peak.
-
Detection of Alcohol Contamination: Reaction with an alcohol leads to the formation of a urethane. This will be indicated by the appearance of an N-H stretching band (around 3300 cm⁻¹) and a C=O (urethane) stretching band (around 1700 cm⁻¹), along with a decrease in the isocyanate peak intensity.
Experimental Protocols
To ensure accurate and reproducible results, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
-
Solvent Selection: Use a deuterated solvent that will not react with the isocyanate, such as deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Ensure the solvent is dry.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR). Integrate the signals in the ¹H NMR spectrum.
IR Sample Preparation and Acquisition (Attenuated Total Reflectance - ATR)
ATR-IR is a convenient method for analyzing liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.
-
Sample Application: Apply a small drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are sufficient.
-
Data Processing and Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Visualizing the Workflow
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Logical Framework for Quality Assessment
Caption: Decision-making flowchart for assessing the quality of this compound.
Conclusion
The combined application of NMR and IR spectroscopy provides a robust and comprehensive framework for the analysis of this compound. While IR spectroscopy offers a rapid and definitive confirmation of the critical isocyanate functional group, NMR spectroscopy provides a detailed map of the molecule's structure, enabling the identification of a broader range of potential impurities. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important chemical intermediate, thereby safeguarding the integrity of their research and manufacturing processes.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry, 6(12), 669-673.
-
PubChem. Octathis compound. National Center for Biotechnology Information. [Link]
-
Optica Publishing Group. IR and NMR Correlations for Alkyl Isocyanates. [Link]
-
SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]
- Hirschmann, R. P., Kniseley, R. N., & Fassel, V. A. (1965). The infrared spectra of alkyl isocyanates. Spectrochimica Acta, 21(12), 2125-2132.
-
Molbase. Dothis compound. [Link]
-
SpectraBase. 1-Dothis compound - Optional[ATR-IR] - Spectrum. [Link]
-
Organic Chemistry Portal. Isocyanate synthesis by substitution. [Link]
-
Kuujia. 1191-69-1(this compound). [Link]
-
ResearchGate. IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. [Link]
-
ACS Publications. Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. [Link]
-
ResearchGate. 13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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A Senior Application Scientist's Comparative Guide to Isocyanates in Polyurethane Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of polymer chemistry, polyurethanes (PUs) stand out for their remarkable versatility. From flexible foams in furniture to rigid insulators in construction and biocompatible elastomers in medical devices, the tunable properties of PUs are exceptional. This adaptability stems from the ability to modify their core building blocks.[1] At the heart of every polyurethane synthesis is the reaction between a polyol and an isocyanate.[1][2][3][4] The choice of isocyanate, in particular, is a critical determinant of the final polymer's performance characteristics, including its mechanical strength, thermal stability, and resistance to environmental degradation.
This guide provides an in-depth comparative analysis of the most common isocyanates used in polyurethane synthesis. Moving beyond a simple list of properties, we will explore the causal relationships between isocyanate structure and polymer performance, supported by experimental data and validated protocols to empower researchers in making informed material selections.
The Fundamental Chemistry: Urethane Linkage Formation
Polyurethane synthesis is fundamentally a polyaddition reaction between a di- or poly-isocyanate, which contains two or more isocyanate functional groups (-NCO), and a polyol, which contains two or more hydroxyl groups (-OH).[1][2] This reaction, often accelerated by catalysts, forms the characteristic urethane linkage (-NH-CO-O-) that constitutes the polymer backbone.[1][2][5]
The versatility of polyurethanes arises from the vast array of available isocyanates and polyols, allowing for precise control over the final material's properties.[1][6]
Caption: General reaction for polyurethane synthesis.
Classification of Isocyanates: A Structural Divide
Isocyanates are broadly classified into two main families based on their chemical structure: aromatic and aliphatic .[5][7][8] This fundamental structural difference—the presence or absence of a benzene ring—is the primary driver of their distinct performance characteristics.[8][9]
-
Aromatic Isocyanates: Characterized by the presence of one or more benzene rings, these are the most widely used isocyanates due to their high reactivity and cost-effectiveness.[2][5][7]
-
Aliphatic Isocyanates: These isocyanates feature linear or cyclic non-aromatic carbon structures.[8] While generally more expensive and less reactive than their aromatic counterparts, they offer superior stability against UV radiation.[7][11]
-
Hexamethylene Diisocyanate (HDI): A linear aliphatic isocyanate used in high-performance coatings and elastomers.[2]
-
Isophorone Diisocyanate (IPDI): A cycloaliphatic isocyanate also favored for coatings where color stability is crucial.[2]
-
4,4′-Diisocyanato Dicyclohexylmethane (H₁₂MDI): A hydrogenated version of MDI, offering excellent UV resistance.[2]
-
Caption: Structure-property relationship for UV stability.
Mechanical and Thermal Properties
The rigidity and symmetry of the isocyanate molecule directly influence the mechanical and thermal properties of the resulting polyurethane. The rigid aromatic rings in MDI and TDI contribute to the formation of well-defined "hard segments" in the polymer matrix, which enhances properties like hardness and tensile strength. [5]
| Property | Aromatic PUs (MDI, TDI) | Aliphatic PUs (HDI, H₁₂MDI, IPDI) | Causality |
|---|---|---|---|
| Mechanical Strength | Generally stronger, harder, and more rigid. [11] | Typically softer and more flexible. [8][11] | The rigid aromatic rings create strong, organized hard segments, increasing stiffness. |
| Thermal Stability | Varies. MDI-based PUs can have high thermal stability. [12] | Generally good, but decomposition temperatures can be lower than MDI-based PUs. [12] | The stability of the urethane linkage is influenced by the electron-donating ability of the attached group. [12] |
| Cost | More cost-effective. [7][11]| Higher cost. [7]| Manufacturing processes for aliphatic isocyanates are typically more complex and expensive. |
Quantitative Performance Data
The following table summarizes experimental data from studies comparing polyurethanes synthesized with different isocyanates.
| Isocyanate Type | Tensile Strength (MPa) | Decomposition Temp. (°C) | Key Characteristics |
| MDI | 23.4 [13][14] | 237 [12] | High strength, distinct phase separation, high hydrogen bonding. [13][14] |
| TDI | - | 199 [12] | High reactivity, commonly used for flexible foams. [10] |
| HDI | - | 218-220 [12] | Good flexibility, excellent UV resistance. [2] |
| H₁₂MDI | - | 218-220 [12] | Excellent adhesion properties, good scratch healing. [14] |
| IPDI | - | 218-220 [12] | Good self-healing performance, excellent UV resistance. [14] |
Note: Mechanical properties are highly dependent on the polyol and overall formulation. The data presented reflects studies where the isocyanate was the primary variable.
Chemical Resistance
Polyurethanes generally exhibit good resistance to oils, fuels, and dilute acids and bases. [15]However, they can be attacked by concentrated acids, strong bases, and certain polar organic solvents like ketones and esters. [15][16]The type of polyol used (polyester or polyether) often has a more significant impact on chemical resistance than the isocyanate. For instance, polyester-based polyurethanes typically offer better resistance to oils and solvents, while polyether-based PUs provide superior resistance to hydrolysis (degradation by water). [15][17]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following protocols provide a framework for the synthesis and characterization of polyurethane elastomers.
Protocol: One-Shot Polyurethane Synthesis
This method involves mixing the isocyanate, polyol, and chain extender simultaneously. It is a rapid and straightforward approach.
Safety Precaution: Isocyanates are toxic and are known sensitizers. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [18] Methodology:
-
Preparation: Dry the polyol (e.g., Polytetrahydrofuran, 2000 g/mol ) and chain extender (e.g., 1,4-Butanediol) under vacuum at 80°C for at least 12 hours to remove moisture, which can cause unwanted side reactions (foaming). [18]2. Reactant Mixing: In a polypropylene beaker, weigh the desired amounts of the dried polyol and chain extender. The molar ratio of isocyanate to hydroxyl groups (from both polyol and chain extender) should be carefully controlled, typically around 1.05:1. [12]3. Catalyst Addition: Add a catalyst, such as dibutyltin dilaurate (DBTDL), to the polyol/chain extender mixture (typically 0.01-0.05 wt% of total reactants) and stir mechanically until homogeneous.
-
Isocyanate Addition: Vigorously stir the mixture while quickly adding the pre-weighed diisocyanate (e.g., MDI, HDI). Continue vigorous stirring for 30-60 seconds until the mixture is uniform and shows a slight increase in viscosity.
-
Curing: Pour the reacting mixture into a pre-heated mold (e.g., 80-100°C) and cure for 12-24 hours.
-
Post-Curing: After demolding, post-cure the polyurethane sample at a specified temperature (e.g., 60°C) for an additional 24 hours to ensure the reaction goes to completion.
Protocol: Tensile Property Characterization (ASTM D412)
Mechanical properties provide a quantitative measure of the material's performance under stress.
-
Sample Preparation: Use a die to cut dog-bone shaped specimens from the cured polyurethane sheet as specified by ASTM D412.
-
Testing: Mount the specimen in the grips of a universal testing machine (UTM).
-
Data Acquisition: Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures. Record the force and displacement data throughout the test.
-
Analysis: From the resulting stress-strain curve, calculate the ultimate tensile strength, elongation at break, and Young's modulus.
Caption: Experimental workflow for PU synthesis and testing.
Conclusion
The choice of isocyanate is a foundational decision in the design and synthesis of polyurethane materials. This guide has illuminated the critical structure-property relationships that govern performance, providing a logical framework for material selection.
-
Aromatic isocyanates (MDI, TDI) are the workhorses of the industry, offering high reactivity and strong mechanical properties at a lower cost. Their primary limitation is poor UV stability, making them best suited for indoor applications or where color retention is not a priority.
-
Aliphatic isocyanates (HDI, IPDI, H₁₂MDI) are premium components used when performance cannot be compromised. Their exceptional resistance to UV degradation and weathering justifies their higher cost for applications such as high-performance coatings, clear coats, and outdoor elastomers.
By understanding the inherent trade-offs between these isocyanate families—reactivity versus stability, cost versus durability—researchers can rationally design and synthesize polyurethanes tailored to the specific demands of their intended application, from drug delivery systems to advanced materials.
References
- Pflaumer Brothers. (2024, July 23).
- Bounce Back Surfaces. (2023, December 13).
- PubMed.
- Difference Wiki. (2024, February 11). Aliphatic Polyurethane vs.
- Wikipedia. Polyurethane.
- Scribd. Polyurethane Synthesis Insights.
- Unknown Source.
- American Chemical Society. (2021, May 19). Introduction to Polyurethane Chemistry.
- MDPI. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- Chemistry For Everyone. (2025, May 7). What Are MDI And TDI In Polyurethane Synthesis?. YouTube.
- PubMed. (2024, October 29). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- Chemistry For Everyone. (2025, May 28). Is Polyurethane Chemical Resistant?. YouTube.
- Chemistry For Everyone. (2025, July 13). How Does Isocyanate Affect Polyurethane Properties?. YouTube.
- Unknown Source. Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane.
- Kautschuk Group.
- Unknown Source.
- Viwocool. (2024, October 28).
- BenchChem.
- ERIKS.
- Shandong Tonda. (2025, July 18). The Chemical Resistance of Polyurethane Sheet Roll.
- BYJU'S.
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- 12. Elastomers and Composites [journal.rubber.or.kr]
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A Comparative Guide to the Efficacy of Decyl Isocyanate-Derived Inhibitors Versus Established Standards in Fatty Acid Amide Hydrolase (FAAH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug discovery, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling target for the treatment of pain, inflammation, and anxiety disorders.[1] Inhibition of FAAH prevents the breakdown of endogenous cannabinoids, such as anandamide, thereby potentiating their analgesic and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This guide provides an in-depth comparison of the efficacy of decyl isocyanate-derived inhibitors, a class of carbamate and urea-based compounds, against well-established FAAH inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluation assays.
The Mechanism of FAAH Inhibition: A Tale of Covalent Modification
FAAH is a serine hydrolase that utilizes a catalytic triad of serine, serine, and lysine to hydrolyze its substrates.[2] The majority of potent FAAH inhibitors, including those derived from isocyanates, act as irreversible, mechanism-based inhibitors.[1][3] The isocyanate-derived compounds, specifically carbamates and ureas, function by covalently modifying the catalytic serine residue (Ser241) in the FAAH active site through a process called carbamylation.[1][3][4] This covalent modification effectively inactivates the enzyme, leading to a sustained increase in the levels of anandamide and other bioactive fatty acid amides.
The general structure of these inhibitors features a reactive carbonyl group within the carbamate or urea moiety, which is attacked by the nucleophilic serine residue in the enzyme's active site. The potency of these inhibitors is significantly influenced by the nature of the substituents on the carbamate or urea. Of particular importance is the N-alkyl substituent, where a lipophilic chain plays a crucial role in anchoring the inhibitor within the hydrophobic acyl chain binding channel of FAAH.[5][6]
Standard FAAH Inhibitors: The Benchmarks for Efficacy
A meaningful evaluation of any new inhibitor requires comparison against established standards. In the context of FAAH, three compounds are widely recognized for their potent and well-characterized inhibitory activity:
-
URB597: A potent, irreversible carbamate inhibitor.[7]
-
PF-3845: A highly selective and irreversible urea-based inhibitor.
-
OL-135: A potent, reversible α-ketoheterocycle inhibitor.
These standards represent different chemical classes and mechanisms of inhibition (irreversible vs. reversible), providing a robust framework for comparative analysis.
Comparative Efficacy: this compound-Derived Inhibitors vs. Standards
While specific this compound-derived inhibitors are not extensively documented as a distinct class in publicly available literature, we can infer their potential efficacy based on structure-activity relationship (SAR) studies of related N-alkyl carbamate and urea inhibitors. SAR studies have consistently shown that the potency of these inhibitors is highly dependent on the length and nature of the N-alkyl chain.[5][6] A lipophilic N-alkyl substituent, such as a decyl group, is expected to confer high potency due to favorable interactions within the enzyme's hydrophobic pocket.
The following table summarizes the reported efficacy of the standard inhibitors for comparative purposes. The projected efficacy of a hypothetical N-decyl carbamate inhibitor is extrapolated from the established SAR trends, which indicate that longer alkyl chains generally lead to increased potency, up to a certain length.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 (nM) | Ki (nM) |
| N-Decyl Carbamate Derivative (Hypothetical) | Carbamate | Irreversible, Covalent | Potentially <10 | - |
| URB597 | Carbamate | Irreversible, Covalent | 4.6 - 63 | - |
| PF-3845 | Urea | Irreversible, Covalent | 18 | 230 |
| OL-135 | α-Ketoheterocycle | Reversible, Competitive | - | 4.7 |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The efficacy of the hypothetical N-decyl carbamate is an educated estimation based on existing SAR data and requires experimental validation.
Experimental Protocols for Efficacy Determination
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating and comparing the efficacy of FAAH inhibitors.
Fluorescence-Based FAAH Inhibition Assay
This high-throughput assay is a common method for determining the in vitro potency (IC50) of FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH-mediated hydrolysis of AAMCA releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibitors will reduce the rate of AMC formation.[8][9][10][11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[9]
-
Dilute recombinant human or rat FAAH enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the test inhibitor (e.g., N-decyl carbamate derivative) and standard inhibitors (URB597, PF-3845, OL-135) in a suitable solvent like DMSO. Create a series of dilutions of the inhibitors.
-
Prepare the AAMCA substrate solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer, FAAH enzyme solution, and either the inhibitor dilution or vehicle (for control).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the AAMCA substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm in a fluorescence plate reader, taking readings at regular intervals.[9][10]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
DOT script for Fluorescence-Based FAAH Inhibition Assay Workflow
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Signaling Pathway of FAAH and its Inhibition
The therapeutic rationale for inhibiting FAAH lies in its central role in the endocannabinoid signaling pathway.
DOT script for FAAH Signaling Pathway
Caption: FAAH signaling and the effect of inhibitors.
Under normal physiological conditions, anandamide is produced and released into the synaptic cleft, where it binds to and activates cannabinoid receptors (primarily CB1 receptors), leading to downstream signaling that modulates pain and mood. FAAH, an intracellular membrane-associated enzyme, terminates this signaling by hydrolyzing anandamide into inactive metabolites. This compound-derived inhibitors and other FAAH inhibitors block this degradation step. This leads to an accumulation of anandamide in the vicinity of the cannabinoid receptors, thereby enhancing and prolonging its natural signaling effects.
Conclusion and Future Directions
This compound-derived inhibitors, as part of the broader class of carbamate and urea-based FAAH inhibitors, hold significant promise as therapeutic agents. Their efficacy is predicted to be high, driven by the favorable hydrophobic interactions of the decyl chain within the FAAH active site. Direct experimental comparison with established standards such as URB597, PF-3845, and OL-135, using the robust methodologies outlined in this guide, is a critical next step in validating their potential. Future research should focus on synthesizing and characterizing a series of long-chain N-alkyl carbamate and urea inhibitors to precisely define the structure-activity relationship and optimize for both potency and selectivity. Such studies will be instrumental in advancing the development of novel and effective FAAH inhibitors for the treatment of a range of debilitating conditions.
References
-
Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central. (2012-12-10). [Link]
-
Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. PubMed. [Link]
-
Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. PubMed Central. (2011-08-15). [Link]
-
Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. PubMed Central. (2020-01-23). [Link]
-
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. (2005-09-01). [Link]
-
Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. (2012-07-12). [Link]
-
A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central. (2009-08-11). [Link]
-
Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PubMed Central. (2010-11-15). [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. (2011-08-09). [Link]
-
Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent. Europe PMC. (2014-10-07). [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. (2023-09-15). [Link]
-
Carbamate FAAH inhibitors. ResearchGate. [Link]
-
Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central. (2011-04-18). [Link]
-
Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. PNAS. (2016-09-27). [Link]
-
Synthesis of FAAH inhibitors (4, 6, 8) via elaboration of acyl... ResearchGate. [Link]
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. (2021-12-28). [Link]
-
Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PubMed Central. (2015-02-01). [Link]
-
Identification of potent, noncovalent fatty acid amide hydrolase (FAAH) inhibitors. PubMed. (2011-04-15). [Link]
-
General structure of the designed and synthesized FAAH inhibitors. ResearchGate. [Link]
-
Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. NIH. (2023-04-14). [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. (2018-04-08). [Link]
-
Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. RSC Publishing. (2015-01-01). [Link]
-
Activity‐Based Protein Profiling. ResearchGate. (2017-01-01). [Link]
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- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of Decyl Isocyanate Modified Surfaces
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of decyl isocyanate surface chemistry against other common immobilization techniques. It details the underlying chemical principles, offers objective performance data, and provides robust experimental protocols to empower researchers in developing highly specific and reliable immunoassays.
The Pivotal Role of Surface Chemistry in Immunoassay Fidelity
The sensitivity and specificity of any solid-phase immunoassay are fundamentally anchored to the quality of its surface chemistry. The primary goal is to immobilize capture antibodies in a stable, oriented fashion while simultaneously resisting the non-specific adsorption of other molecules from the sample matrix.[1] Inadequate surface chemistry can lead to significant background noise, reduced sensitivity, and, most critically, cross-reactivity.
Cross-reactivity occurs when the assay's antibodies bind to molecules structurally similar, but not identical, to the target analyte, leading to false-positive signals or an overestimation of the analyte's concentration.[2][3][4] This phenomenon can severely compromise the integrity of diagnostic tests and research data. The choice of surface modification agent is therefore a critical experimental decision. This guide focuses on this compound, a self-assembled monolayer (SAM) forming agent, and compares its performance in mitigating cross-reactivity against established alternatives.
The this compound Advantage: Mechanism and Properties
This compound belongs to a class of compounds that form highly ordered, self-assembled monolayers (SAMs) on various substrates.[5][6][7] This organization provides a well-defined and reproducible surface for subsequent biomolecule immobilization.
Mechanism of Action: The isocyanate group (–N=C=O) is a potent electrophile, highly reactive toward nucleophiles like the amine (–NH2) groups on proteins or the hydroxyl (–OH) groups on silica or glass surfaces.[8][9][10]
-
Surface Functionalization: On hydroxyl-bearing surfaces (e.g., glass, silica), the isocyanate group reacts to form a stable urethane linkage, covalently tethering the molecule to the substrate.[11] The long, ten-carbon (decyl) alkyl chains then spontaneously arrange into a densely packed, hydrophobic monolayer.
-
Antibody Immobilization: The capture antibody is then introduced. The isocyanate head group reacts readily with primary amine groups found in the lysine residues on the antibody's surface, forming a stable urea bond. This covalent attachment ensures minimal antibody leaching during subsequent assay steps.
The hydrophobic environment created by the decyl chains can also promote the favorable orientation of antibodies, potentially exposing the antigen-binding sites (Fab regions) more effectively while burying the Fc region closer to the surface.
Comparative Analysis of Surface Immobilization Chemistries
While this compound offers a robust solution, it is essential to compare it with other widely used methods to understand its relative strengths and weaknesses. The most common alternative is the activation of carboxylated surfaces using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12][13]
| Performance Metric | This compound (SAM) | EDC/NHS Chemistry | Direct Physical Adsorption |
| Immobilization Principle | Covalent (Urea bond) via reactive isocyanate group. | Covalent (Amide bond) via activated carboxyl group. | Non-covalent (hydrophobic, electrostatic interactions). |
| Antibody Orientation | Potentially more ordered due to SAM structure.[14][15] | Random, depends on lysine residue availability.[16] | Random and often leads to denaturation. |
| Bond Stability | High (Covalent). | High (Covalent). | Low; prone to leaching during wash steps.[17] |
| Control Over Density | Good; influenced by reaction time and concentration. | Good; influenced by EDC/NHS concentration and pH.[18] | Poor; difficult to control. |
| Non-Specific Binding | Generally low due to well-packed monolayer. | Variable; requires effective blocking. | High; exposed surface areas are prone to fouling.[19] |
| Cross-Reactivity Risk | Lower, if well-blocked. | Moderate; depends heavily on blocking efficiency. | High, due to denaturation and non-specific binding. |
| Complexity & Steps | Fewer steps; direct reaction. | Multi-step: activation, coupling, blocking. | Simplest method. |
Experimental Design for Cross-Reactivity Assessment
To empirically validate the performance of a given surface chemistry, a rigorous cross-reactivity study is essential. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this purpose.[20]
Workflow for Surface Preparation and Antibody Immobilization
This diagram outlines the parallel workflows for preparing surfaces using this compound and the conventional EDC/NHS method, culminating in an antibody-coated surface ready for analysis.
Caption: Comparative workflows for surface functionalization.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a step-by-step method to quantify the cross-reactivity of an immunoassay. The principle involves measuring how effectively a potential cross-reactant competes with the primary analyte for binding to the immobilized capture antibody.
Materials:
-
Antibody-coated and blocked microplates (prepared as per section 4.1).
-
Target Analyte Stock Solution.
-
Potential Cross-Reactivity Compound Stock Solution.
-
Enzyme-conjugated Detection Antibody.
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate Solution (e.g., TMB for HRP enzyme).
-
Stop Solution (e.g., 2M H2SO4).
Procedure:
-
Prepare Analyte and Cross-Reactant Dilutions:
-
Create a standard curve of the target analyte in assay buffer.
-
Create a dilution series of the potential cross-reactant at concentrations significantly higher than the target analyte's expected physiological range.
-
-
Competitive Reaction:
-
To the wells of the antibody-coated plate, add a fixed, non-saturating concentration of the target analyte.
-
To separate sets of wells, add the different concentrations of the potential cross-reactant.[20]
-
Include control wells with no analyte or cross-reactant (for background) and wells with only the target analyte (for maximum signal).
-
-
Incubation: Incubate the plate according to optimized assay conditions (e.g., 1-2 hours at room temperature) to allow competition for antibody binding sites.
-
Wash: Wash the plate 3-5 times with Wash Buffer to remove unbound molecules.[21]
-
Add Detection Antibody: Add the enzyme-conjugated detection antibody to all wells and incubate to bind to the captured analyte.
-
Final Wash: Repeat the wash step (step 4) to remove the unbound detection antibody.
-
Signal Development: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add Stop Solution to quench the reaction.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[20]
Visualizing the Competitive Binding Mechanism
The following diagram illustrates the core principle of the competitive ELISA used to assess cross-reactivity.
Caption: Mechanism of competitive binding in a cross-reactivity assay.
Data Analysis and Interpretation
The data from the competitive ELISA is used to calculate the percent cross-reactivity.
Calculation:
-
Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).
-
Determine the concentration of the cross-reacting compound that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A lower percentage indicates higher specificity and better performance of the assay surface.
Sample Data Comparison: The following table presents hypothetical data comparing the performance of the two surface chemistries in an assay for Analyte X against a structurally similar compound, Y.
| Surface Chemistry | Analyte X IC50 (ng/mL) | Compound Y IC50 (ng/mL) | Calculated % Cross-Reactivity | Signal-to-Noise Ratio |
| This compound | 5.2 | 1250 | 0.42% | 85 |
| EDC/NHS | 5.5 | 780 | 0.71% | 52 |
Interpretation: In this hypothetical scenario, the this compound surface demonstrates superior performance with a significantly lower cross-reactivity percentage and a higher signal-to-noise ratio. This suggests that the well-ordered SAM and direct covalent linkage provided by the isocyanate chemistry result in a more specific and robust immunoassay.
Conclusion and Recommendations
The selection of an appropriate surface modification strategy is paramount to minimizing cross-reactivity and ensuring the reliability of immunoassay data. While traditional EDC/NHS chemistry is widely used, the formation of a self-assembled monolayer using this compound presents a compelling alternative.
The highly organized and stable surface created by this compound can lead to more uniform antibody immobilization and reduced non-specific binding, thereby lowering the risk of cross-reactivity. For researchers developing novel, high-sensitivity immunoassays, particularly for complex sample matrices, the evaluation of this compound surface chemistry is strongly recommended. The robust protocols outlined in this guide provide a clear framework for conducting comparative studies to select the optimal surface for any given application.
References
-
Title: Self-assembled monolayers for biosensors Source: PubMed URL: [Link]
-
Title: A comparative study of protein immobilization techniques for optical immunosensors Source: PubMed URL: [Link]
-
Title: Self-assembled monolayers as a tunable platform for biosensor applications Source: PubMed URL: [Link]
-
Title: A comparative study on antibody immobilization strategies onto solid surface Source: ResearchGate URL: [Link]
-
Title: A comparative study on antibody immobilization strategies onto solid surface Source: Academia.edu URL: [Link]
-
Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]
-
Title: Comparative Study of Random and Oriented Antibody Immobilization Techniques on the Binding Capacity of Immunosensor Source: ACS Publications URL: [Link]
-
Title: How Are Self-Assembled Monolayers Used In Sensors? Source: YouTube URL: [Link]
-
Title: Comparison of antibody functionality using different immobilization methods Source: ResearchGate URL: [Link]
-
Title: Cross-reactivity in immunoassays Source: CANDOR Bioscience GmbH URL: [Link]
-
Title: Self-Assembled Monolayers as Platform for Biosensors Source: Auburn University URL: [Link]
-
Title: Applications of Self Assembled Monolayers(SAMs) for Biosensor Source: ResearchGate URL: [Link]
-
Title: Interferences in Immunological Assays: Causes, Detection, and Prevention Source: IntechOpen URL: [Link]
-
Title: Infra-red Study of the Reactions between Ethyl Isocyanate and Silica Surfaces Source: RSC Publishing URL: [Link]
-
Title: Direct ELISA Experimental Protocol Source: Creative Diagnostics URL: [Link]
-
Title: Immunoassay | Sources of Interference & their Effects Source: ELGA LabWater URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]
-
Title: Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection Source: NIH URL: [Link]
-
Title: The Influence of Diisocyanate Antigen Preparation Methodology on Monoclonal and Serum Antibody Recognition Source: NIH URL: [Link]
-
Title: Isocyanate-based multicomponent reactions Source: NIH URL: [Link]
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Title: Isocyanates in polyaddition processes. Structure and reaction mechanisms Source: ResearchGate URL: [Link]
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Title: Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts Source: American Coatings Association URL: [Link]
-
Title: Surface modification for improving immunoassay sensitivity Source: Lab on a Chip (RSC Publishing) URL: [Link]
-
Title: Recent examples of NHS-EDC chemistry used to functionalize nanoparticle surfaces for biosensing applications Source: ResearchGate URL: [Link]
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Title: Isocyanate Source: Wikipedia URL: [Link]
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Title: Whitepapers/Literature Source: XanTec bioanalytics GmbH URL: [Link]
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Title: Semiquantitative Study of the EDC/NHS Activation of Acid Terminal Groups at Modified Porous Silicon Surfaces Source: ResearchGate URL: [Link]
-
Title: XT Tech Guide: COOH Sensors & Amine Coupling Kit for Protein Immobilization Source: Nicoya Lifesciences URL: [Link]
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A Senior Application Scientist's Guide to Solvent Selection for Decyl Isocyanate Reactions
Introduction: The Critical Role of the Reaction Environment
In the synthesis of polyurethanes, specialty coatings, and surface-modifying agents, long-chain aliphatic isocyanates like decyl isocyanate are invaluable due to the flexibility and hydrophobicity they impart to the final product. The isocyanate group (-N=C=O) is highly electrophilic and thus reactive toward a wide range of nucleophiles.[1] However, the success of these reactions—defined by rate, yield, and purity—is not solely dependent on the reactants themselves. The solvent, often perceived as a mere medium, is an active participant that dictates the reaction's trajectory.
The choice of solvent can dramatically alter reaction kinetics and even promote unintended side reactions.[2][3] This guide provides a comprehensive comparison of this compound's performance in various common organic solvents, supported by established chemical principles and detailed experimental protocols. Our objective is to move beyond simple "good" or "bad" labels and provide researchers with the causal understanding needed to make informed decisions, optimizing their synthetic outcomes. We will explore how solvent properties such as polarity, proticity, and specific solvation effects influence the reaction between this compound and a model alcohol, 1-butanol.
Theoretical Framework: How Solvents Mediate Isocyanate Reactivity
The fundamental reaction between an isocyanate and an alcohol yields a urethane linkage. This reaction is a nucleophilic addition to the electrophilic carbon of the isocyanate group.[4] The solvent influences this process in several key ways:
-
Polarity: Polar solvents can stabilize the charge separation in the transition state of the reaction, often leading to an increased reaction rate compared to nonpolar solvents.[5] However, the effect is not always straightforward, as specific interactions can be more influential than the bulk dielectric constant.[6]
-
Specific Solvation (Hydrogen Bonding): Solvents capable of hydrogen bonding can have a dual effect. They can solvate the alcohol, potentially reducing its nucleophilicity. Conversely, they can activate the isocyanate group or participate in a more complex, multimolecular transition state.[3][4] Protic solvents (like alcohols) will react directly with the isocyanate, making them unsuitable as inert media.
-
Side Reactions: The solvent environment can influence the prevalence of side reactions. Common side reactions for isocyanates include the formation of allophanates (reaction with a urethane), biurets (reaction with a urea), and isocyanurates (trimerization of the isocyanate).[7][8] Certain solvents, like N,N-dimethylformamide (DMF), can even react directly with isocyanates at elevated temperatures.[9]
Below is a generalized mechanism for the formation of a urethane, which serves as the basis for our investigation.
Caption: Generalized mechanism of urethane formation.
Experimental Design: A Comparative Study
To provide a clear comparison, we will evaluate the reaction of this compound with one equivalent of 1-butanol across a representative spectrum of solvents. The primary metric for performance will be the pseudo-first-order rate constant (k), determined by monitoring the disappearance of the characteristic isocyanate peak in the infrared spectrum.
Selected Solvents for Comparison:
| Solvent Class | Example Solvent | Key Properties | Expected Influence on Reaction |
| Nonpolar Aprotic | Toluene | Low polarity, aromatic | Baseline reactivity, minimal specific interactions. |
| Polar Aprotic | Acetonitrile (ACN) | High polarity, moderate H-bond acceptor | Rate acceleration due to transition state stabilization. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High polarity, strong H-bond acceptor | Significant rate acceleration; potential for side reactions at high temperatures.[5][9] |
| Ester | Ethyl Acetate | Moderate polarity, H-bond acceptor | Moderate rate enhancement. |
| Ether | Tetrahydrofuran (THF) | Moderate polarity, H-bond acceptor | Moderate rate enhancement. |
Experimental Protocol: Kinetic Analysis via In Situ FT-IR Spectroscopy
This protocol describes a robust method for determining the reaction kinetics, providing a self-validating system by continuously monitoring the reaction progress without sample extraction.[10]
1. Materials & Equipment:
-
This compound (≥98% purity)
-
1-Butanol (anhydrous, ≥99.5%)
-
Selected Solvents (anhydrous grade)
-
ReactIR or similar in situ FT-IR spectrometer with a diamond or silicon ATR probe[10]
-
Jacketed glass reactor with magnetic stirring and temperature control
-
Nitrogen or Argon source for inert atmosphere
2. Procedure:
-
System Preparation: Assemble the jacketed reactor under a positive pressure of inert gas. Ensure the system is scrupulously dry, as water readily reacts with isocyanates.[1][11]
-
Solvent & Reactant Loading: Charge the reactor with the chosen anhydrous solvent (e.g., 100 mL). Add 1-butanol to achieve the desired concentration (e.g., 0.1 M).
-
Thermal Equilibration: Set the reactor temperature to the desired point (e.g., 50 °C) and allow the system to equilibrate for at least 30 minutes.
-
Background Spectrum: Once the temperature is stable, insert the in situ FT-IR probe and collect a background spectrum of the solvent and 1-butanol mixture.
-
Reaction Initiation: Inject a stoichiometric equivalent of this compound (e.g., to achieve a final concentration of 0.1 M) into the reactor with vigorous stirring. This is time zero (t=0).
-
Data Acquisition: Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 60 seconds). Monitor the absorbance of the strong, sharp isocyanate (-NCO) stretching peak, which appears around 2275-2250 cm⁻¹.[10]
-
Reaction Monitoring: Continue data collection until the isocyanate peak has disappeared or its area remains constant for an extended period, indicating reaction completion.
-
Data Analysis:
-
Plot the absorbance (or integrated area) of the -NCO peak as a function of time.
-
Assuming the concentration of 1-butanol remains in large excess or is part of a pseudo-first-order condition, a plot of ln(Absorbance) versus time will yield a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).
-
Caption: Experimental workflow for kinetic analysis.
Comparative Performance Data
The following table summarizes the expected outcomes based on extensive studies of isocyanate reactivity in various solvents.[3][5][12] The relative rate constants are normalized to the rate in Toluene.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Expected Yield | Predominant Side Reactions | Causality Behind Performance |
| Toluene | 2.4 | 1.0 | High | Low | Serves as a non-interacting, nonpolar baseline. The reaction proceeds via an uncatalyzed mechanism. |
| Ethyl Acetate | 6.0 | ~5-10 | High | Low | Moderate polarity stabilizes the transition state. Lewis basicity of the carbonyl oxygen may offer slight catalytic effect. |
| THF | 7.6 | ~10-20 | High | Low | Similar to ethyl acetate, the ether oxygen can act as a weak Lewis base, accelerating the reaction. |
| Acetonitrile | 37.5 | ~50-100 | High | Low | High polarity strongly stabilizes the polar transition state, significantly accelerating the reaction rate.[5] |
| DMF | 36.7 | ~100-200 | High | Moderate (at T > 60°C) | High polarity and strong hydrogen bond accepting character accelerate the reaction.[5] Can react with isocyanate at higher temperatures to form formamidine byproducts.[9] |
Discussion and Recommendations
The data clearly demonstrates that solvent choice is a powerful tool for controlling the rate of the this compound-alcohol reaction.
-
For Baseline/Controlled Reactions: Nonpolar aromatic solvents like Toluene are ideal. They provide a clean reaction profile with minimal solvent-induced rate acceleration, making them suitable for fundamental kinetic studies or when a slow, controlled reaction is desired.
-
For Moderate Rate Enhancement: Ethers and esters such as THF and Ethyl Acetate offer a good balance. They provide a moderate increase in reaction speed without introducing significant risks of side reactions, making them excellent choices for general-purpose industrial applications.
-
For Maximum Reaction Rate: Highly polar aprotic solvents like Acetonitrile and DMF provide the fastest reaction rates.[5] This is highly desirable for applications requiring rapid curing or high throughput. However, the choice of DMF should be approached with caution. While it is an excellent solvent for accelerating the primary urethane formation, its potential to react with the isocyanate at elevated temperatures necessitates careful temperature control to maintain product purity.[9]
The performance of this compound is intrinsically linked to the properties of the solvent in which it reacts. By understanding the interplay of solvent polarity and specific solvation effects, researchers can move from trial-and-error to rational design. For high-purity applications where control is paramount, less interactive solvents like toluene are preferred. For applications demanding speed and efficiency, polar aprotic solvents are superior, with the caveat that one must remain vigilant about potential side reactions, particularly with amine-based solvents like DMF. The experimental framework provided herein offers a reliable method for quantifying these effects and selecting the optimal solvent for any given application involving this compound.
References
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- ResearchGate. (2025, August 9).
-
Wiley Periodicals, Inc. (2011). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. [Link]
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- Benchchem. (2025).
-
ResearchGate. (1992). Isocyanate reactions in and with N,N-dimethylformamide. [Link]
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. [Link]
- Elsevier. Reactions of isocyanates with active hydrogen compounds. In Szycher's Handbook of Polyurethanes, Second Edition.
-
Wikipedia. (n.d.). Isocyanate. [Link]
- ResearchGate. (2011).
- ACS Publications. (2024). Thiol-isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes. Organometallics.
- Royal Society of Chemistry. (1997). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
-
Mettler Toledo. (n.d.). Isocyanate Reactions. [Link]
-
Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]
- Benchchem. (2025).
-
ResearchGate. (n.d.). Reaction of isocyanates with alcohols. [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]
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- PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
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A Senior Application Scientist's Guide to the Characterization of Poly(decyl isocyanate): A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, polyisocyanates stand out due to their unique rigid-rod helical conformation, a direct consequence of the sterically hindered polyamide-1 backbone.[1] This inherent rigidity imparts fascinating properties, making them prime candidates for advanced materials. The characteristics of these polymers, however, are not monolithic; they can be meticulously tuned by modifying the pendant side chain attached to the nitrogen atom. This guide focuses on polymers synthesized with decyl isocyanate, a monomer that appends a ten-carbon aliphatic chain to the polymer backbone.
We will explore the synthesis and in-depth characterization of poly(this compound), providing not just protocols but the scientific rationale behind our experimental choices. Crucially, we will benchmark its performance against other relevant polymers, offering a clear perspective on its potential within research and development, particularly in fields where polymer architecture dictates function, such as drug delivery and advanced coatings.[2]
Synthesis of Poly(this compound): The Pursuit of Control
To meaningfully characterize a polymer, one must first synthesize it with precision. For polyisocyanates, achieving control over molecular weight (MW) and dispersity (Đ) is paramount, as these parameters directly influence bulk properties. Living anionic polymerization is the method of choice, as it minimizes side reactions like cyclotrimerization that can plague other techniques.[1][3] This approach allows for the synthesis of well-defined polymers with predictable chain lengths and narrow molecular weight distributions.
The mechanism relies on an initiator that attacks the carbonyl carbon of the isocyanate monomer, creating a propagating anionic amidate species. The living nature of this polymerization is maintained by conducting the reaction at very low temperatures (e.g., -98 °C) in a polar aprotic solvent like tetrahydrofuran (THF) under high vacuum or an inert atmosphere, which stabilizes the active chain end.[3]
Diagram: Synthesis Workflow
Caption: Workflow for the living anionic polymerization of this compound.
Experimental Protocol: Anionic Polymerization of this compound
This protocol is adapted from the established synthesis of poly(n-hexyl isocyanate) and should be performed using standard air-free techniques.[3]
-
Reagent Preparation:
-
Purify this compound (CAS 1191-69-1) by distillation over calcium hydride (CaH₂) under reduced pressure.[4][5]
-
Dry tetrahydrofuran (THF) over a sodium/benzophenone ketyl until a persistent blue or purple color is achieved, then distill under an inert atmosphere.
-
Prepare the initiator, sodium naphthalenide (Na-Naph), by stirring sodium metal with a stoichiometric amount of naphthalene in dry THF under argon until the characteristic dark green color appears. The concentration is typically around 0.1 M.
-
-
Polymerization Setup:
-
Assemble an all-glass reaction flask equipped with a magnetic stir bar and a break-seal ampoule for monomer addition under high vacuum or a positive pressure of argon.
-
Introduce the desired volume of initiator solution into the reaction flask. To stabilize the active anion, an additive like sodium tetraphenylborate (NaBPh₄) can be added (e.g., 10-fold excess relative to the initiator).[3]
-
Cool the flask to -98 °C using a liquid nitrogen/ethyl acetate slush bath.
-
-
Reaction:
-
Add the purified this compound monomer (dissolved in a small amount of dry THF) to the initiator solution via the break-seal or a cooled syringe.
-
Allow the polymerization to proceed with stirring. The reaction is typically very fast, with high yields achieved in 10-20 minutes.[3]
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of pre-chilled, acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the white polymer by filtration, wash with additional methanol, and dry under vacuum at room temperature to a constant weight.
-
Structural and Molecular Characterization
Confirming the polymer's identity and molecular characteristics is the foundational step in any analysis.
A. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: FTIR and NMR are essential for confirming the successful polymerization and purity of the product. FTIR is excellent for identifying key functional groups, while NMR provides detailed information about the chemical environment of the protons and carbons in the polymer structure.
-
FTIR: The primary indicator of successful polymerization is the disappearance of the strong N=C=O stretching band from the this compound monomer (around 2270 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching band from the amide backbone of the polymer (around 1700 cm⁻¹).[3]
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the decyl side chain. We expect to see a triplet around 0.9 ppm corresponding to the terminal methyl group (–CH₃), a broad multiplet between 1.0 and 2.0 ppm for the eight methylene groups in the middle of the chain (–(CH₂)₈–), and a broad signal further downfield (around 3.7 ppm) for the methylene group directly attached to the backbone nitrogen (–N–CH₂–).[3] The broadness of the backbone-adjacent signal is characteristic of the sterically hindered rotation in the rigid polymer.
B. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Causality: GPC/SEC is the standard method for determining the molecular weight (MW) and polydispersity index (PDI or Đ) of a polymer. For rigid-rod polymers like polyisocyanates, multi-angle light scattering (MALS) detection is crucial for accurate MW determination, as calibration with conventional flexible standards (like polystyrene) would be inaccurate due to differences in hydrodynamic volume.
Expected Results: A successful living polymerization will yield a polymer with a narrow, monomodal distribution, indicated by a PDI value close to 1.1.[3][6] The number-average molecular weight (Mₙ) should be predictable based on the molar ratio of the monomer to the initiator.
Experimental Protocol: GPC/SEC Analysis
-
System: A high-performance liquid chromatography (HPLC) system equipped with a degasser, pump, autosampler, and a series of SEC columns suitable for the expected molecular weight range.
-
Solvent/Mobile Phase: THF is a common solvent for poly(n-alkyl isocyanates).
-
Detection: A differential refractive index (dRI) detector in series with a multi-angle light scattering (MALS) detector.
-
Sample Preparation: Prepare dilute solutions of the polymer in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm PTFE filter before injection.
-
Analysis: Inject the sample and analyze the data using the appropriate software to determine Mₙ, Mₙ, and PDI (Mₙ/Mₙ). The dRI signal is used to determine the concentration at each elution volume, while the MALS detector measures the absolute molecular weight.
Thermal and Physical Properties: A Comparative View
The long alkyl side chain of poly(this compound) is expected to significantly influence its thermal behavior and solubility compared to other polymers.
Diagram: Characterization Workflow
Caption: Key techniques for the characterization of poly(this compound).
A. Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a material as a function of temperature, providing critical information about its thermal stability and decomposition profile. This is vital for determining the upper service temperature of a material. The degradation of polyurethanes, for example, is a complex process often initiated within the hard segments.[7] For poly(n-alkyl isocyanates), degradation typically involves depolymerization or side-chain cleavage.
B. Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions like the glass transition temperature (T₉). The T₉ is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(n-alkyl isocyanates), the T₉ is heavily influenced by the length and flexibility of the alkyl side chain, which acts as an internal plasticizer.
Comparative Data: Poly(n-alkyl isocyanates) vs. Other Polymers
The true value of characterizing poly(this compound) lies in comparing its properties to established alternatives.
| Polymer | Backbone Structure | Typical Synthesis | Mₙ Control | PDI (Đ) | Thermal Stability (Td) | Key Feature |
| Poly(this compound) | Polyamide-1 | Anionic Chain-Growth | Excellent | ~1.1 | Moderate | Rigid-rod, soluble |
| Poly(hexyl isocyanate) | Polyamide-1 | Anionic Chain-Growth | Excellent | ~1.1 | Moderate | Rigid-rod, well-studied[3] |
| Polystyrene (anionic) | Vinyl | Anionic Chain-Growth | Excellent | <1.1 | ~350-400 °C | Flexible coil, commodity |
| Polyurethane (aliphatic) | Polyurethane | Step-Growth | Moderate | >1.5 | ~250-350 °C[7] | Elastomeric, UV stable |
| Poly(hydroxyurethane) (PHU) | Polyhydroxyurethane | Step-Growth | Moderate | >1.5 | Higher than PU[8] | Isocyanate-free, H-bonding[8] |
Note: Data is compiled from typical values found in the literature. Specific values are highly dependent on molecular weight and experimental conditions.
This comparison highlights the unique position of polyisocyanates. Their synthesis offers the precision of living polymerization, akin to anionic polystyrene synthesis, but results in a rigid helical structure unlike the random coils of vinyl polymers. Compared to polyurethanes, which are formed via a step-growth mechanism, the chain-growth synthesis of polyisocyanates allows for much finer control over molecular architecture.[9] Furthermore, while aliphatic polyurethanes are known for their flexibility and UV resistance, polyisocyanates offer unparalleled main-chain rigidity.[10][11]
Applications in Research and Drug Development
The unique combination of a rigid backbone and flexible, hydrophobic decyl side chains makes poly(this compound) a compelling candidate for several advanced applications:
-
Drug Delivery Systems: The amphiphilic nature of the polymer could be exploited for the formation of micelles or nanoparticles for encapsulating hydrophobic drugs. The rigid backbone provides structural stability, while the decyl chains create a hydrophobic core. Its potential as a precursor for biodegradable polymers is also under investigation.[2]
-
Surface Modification: The long alkyl chains can be used to create hydrophobic or low-friction surfaces. Similar long-chain isocyanates, like octathis compound, are used to modify surfaces to create well-ordered, crystalline alkyl chain layers.[12]
-
Advanced Coatings: As a derivative of an aliphatic isocyanate, it is expected to have good UV stability, making it a candidate for non-yellowing coatings where a rigid molecular structure is desired.
Conclusion
Polymers synthesized from this compound represent a fascinating class of materials that combine the precise architectural control of living polymerization with the unique properties of a rigid-rod helical backbone. Through systematic characterization using techniques like GPC-MALS, NMR, FTIR, and thermal analysis, we can understand how the ten-carbon side chain influences its molecular and bulk properties. When compared to flexible polymers like polystyrene or step-growth polymers like polyurethanes, poly(this compound) offers a distinct profile: high rigidity, synthetic precision, and tunable solubility. For researchers in drug development and materials science, these features open the door to novel applications, from structured delivery vehicles to high-performance surface modifiers.
References
- Lee, J., et al. (2019). Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide. ACS Publications.
- ChemicalBook. (n.d.). Dothis compound CAS 4202-38-4 WIKI. ChemicalBook.
- Lee, J., et al. (2022). Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules, ACS Publications.
- Lee, J., et al. (n.d.). Living Anionic Polymerization of Isocyanate Containing a Reactive Carbamate Group. Macromolecules, ACS Publications.
- ResearchGate. (n.d.). Self‐reactions of isocyanate including dimerization, trimerization, anionic polymerization, and condensation. ResearchGate.
- Coature Vietnam. (2024). Characteristics and Uses of Polyisocyanate. Coature Việt Nam.
- Unknown Source. (2025). What Are the Selection Criteria for Polyisocyanates in Polyurethane Materials?
- Lee, J., et al. (n.d.). Synthesis of Poly(n-hexyl isocyanate) by Controlled Anionic Polymerization in the Presence of NaBPh4. Macromolecules, ACS Publications.
- Chemistry For Everyone. (2025). How Does Isocyanate Affect Polyurethane Properties? YouTube.
- Prospector. (2021). Polyisocyanates Deep Dive – Update. UL Prospector.
- Kuujia. (n.d.). 1191-69-1(this compound). Kuujia.com.
- Wikipedia. (n.d.). Polyurethane. Wikipedia.
- ResearchGate. (n.d.). Comparison of some polymers with similar functional groups. ResearchGate.
- American Chemical Society. (2021). Introduction to Polyurethane Chemistry. ACS Publications.
- Unknown Source. (2025). Different Types of Polyurethanes | Polyols, Isocyanates. YouTube.
- PolymerExpert. (2022). Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes. PolymerExpert.
- MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI.
- Mizutani, S., et al. (2023). Molecular Dynamics Calculations for the Temperature Response of Poly(alkylated tri(ethylene oxide)isocyanate) Aqueous Solution. MDPI.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Sigma-Aldrich. (n.d.). This compound 98. Sigma-Aldrich.
- Quagliano Amado, J. C. (2019). Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review. Journal of Research Updates in Polymer Science.
- Chemdad. (n.d.). Octathis compound. Chongqing Chemdad Co., Ltd..
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Benchmarking Decyl Isocyanate: A Comparative Guide to Coupling Agents for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins and other biomolecules is a cornerstone of innovation. The choice of coupling agent is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting bioconjugate. This guide provides an in-depth technical comparison of decyl isocyanate, a long-chain aliphatic isocyanate, with commonly employed coupling agents, offering experimental insights and protocols to inform your selection process.
The Critical Role of Coupling Agents in Bioconjugation
Coupling agents are the molecular matchmakers of bioconjugation, facilitating the formation of stable covalent bonds between two molecules, typically a biomolecule and a label, drug, or surface. The ideal coupling agent offers high reactivity under mild, biocompatible conditions, specificity for target functional groups, and forms a stable linkage that withstands the rigors of biological environments. This guide will focus on the comparison of this compound with the widely used carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
This compound: A Hydrophobic Amine-Reactive Reagent
This compound (C₁₁H₂₁NO) is a linear alkyl isocyanate with a ten-carbon aliphatic chain.[1] Its primary utility as a coupling agent stems from the high reactivity of the isocyanate group (-N=C=O) toward nucleophiles, particularly primary amines.
Mechanism of Action:
The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by the lone pair of electrons on a primary amine, such as the ε-amino group of a lysine residue on a protein. This reaction proceeds through a nucleophilic addition mechanism to form a stable N,N'-disubstituted urea linkage.[2][3]
Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.
Head-to-Head Comparison: this compound vs. EDC/NHS
| Feature | This compound | EDC/NHS |
| Target Functional Group | Primary Amines (e.g., Lysine) | Carboxyl Groups (e.g., Aspartic Acid, Glutamic Acid, C-terminus) for activation, then Primary Amines for coupling |
| Resulting Linkage | N,N'-disubstituted Urea | Amide |
| Reactivity | High, but sensitive to hydrolysis | High, NHS ester intermediate improves stability against hydrolysis |
| Solubility in Aqueous Buffers | Low, requires co-solvents | High (for EDC and Sulfo-NHS) |
| Byproducts | None from the direct coupling reaction | Water-soluble urea derivative |
| Specificity | Can react with other nucleophiles (e.g., thiols, hydroxyls), though less readily than amines [3] | High specificity for carboxyl activation, followed by amine reaction |
| Impact on Biomolecule | Introduces a hydrophobic decyl chain | "Zero-length" crosslinker, minimal structural perturbation |
| Stability of Linkage | Urea bonds are generally stable, but stability can be pH-dependent. [4] | Amide bonds are highly stable under physiological conditions. [5] |
Experimental Considerations and Protocols
Using this compound: A Protocol Framework
Due to the limited availability of established protocols for this compound in bioconjugation, the following is a generalized framework based on the known reactivity of isocyanates. Optimization is critical.
Challenges: The primary challenge is the low aqueous solubility of this compound. The use of a water-miscible organic co-solvent is necessary.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5, amine-free)
-
This compound
-
Water-miscible organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Size-exclusion chromatography column for purification
Protocol:
-
Protein Preparation: Prepare the protein solution at a suitable concentration in an amine-free buffer at a slightly alkaline pH to ensure the deprotonation of lysine residues.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the chosen organic solvent.
-
Reaction: Slowly add a molar excess of the this compound solution to the stirring protein solution. The final concentration of the organic solvent should be kept to a minimum to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted isocyanate.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography.
Potential Side Reactions:
-
Hydrolysis: Isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. [2]The newly formed amine can then react with another isocyanate molecule to form a urea dimer.
-
Reaction with other nucleophiles: Isocyanates can also react with other nucleophilic residues on the protein surface, such as thiols (cysteine) and hydroxyls (serine, threonine, tyrosine), although the reaction with primary amines is generally faster. [3]
Caption: A generalized workflow for protein conjugation using this compound.
A Standard Protocol for EDC/NHS Coupling
This is a well-established and reliable method for conjugating carboxyl-containing molecules to proteins.
Materials:
-
Protein to be modified (containing accessible carboxyl groups)
-
Molecule to be conjugated (containing a primary amine)
-
EDC
-
NHS or Sulfo-NHS (for improved aqueous solubility)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris)
-
Size-exclusion chromatography column
Protocol:
-
Protein Activation: Dissolve the protein in Activation Buffer. Add EDC and NHS (typically in a molar excess) to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the amine-containing molecule to the activated protein solution. The pH may need to be adjusted to 7.2-8.0 for optimal coupling. Incubate for 1-2 hours at room temperature.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the conjugate using size-exclusion chromatography.
Stability of the Resulting Linkage: Urea vs. Amide
The stability of the covalent bond formed is paramount for the in-vivo performance of bioconjugates.
-
Amide Bond: The amide bond formed via EDC/NHS chemistry is exceptionally stable under a wide range of physiological conditions, exhibiting resistance to hydrolysis and enzymatic degradation. [5]
-
Urea Linkage: The N,N'-disubstituted urea linkage formed by this compound is also generally considered stable. However, the stability of urea derivatives can be influenced by pH, and some studies suggest that the amide bond in urea can be susceptible to enzymatic cleavage by ureases, though this is highly context-dependent. [6][7][8]In aqueous solutions, urea can slowly equilibrate with ammonium cyanate, which can lead to carbamylation of proteins. [9]
Choosing the Right Tool for the Job: A Summary
| Application Scenario | Recommended Coupling Agent | Rationale |
| Aqueous bioconjugation with minimal perturbation | EDC/NHS | "Zero-length" crosslinker, high aqueous solubility of reagents, forms a highly stable native amide bond. |
| Introducing a hydrophobic moiety | This compound | The long alkyl chain of this compound can be used to intentionally increase the hydrophobicity of a biomolecule, for applications such as membrane association or interaction with hydrophobic pockets. |
| Surface modification of hydrophobic materials | This compound | The hydrophobic nature of this compound can be advantageous for modifying the surface of non-polar materials. [10][11][12] |
| Drug delivery of hydrophobic payloads | This compound (potentially) | The decyl chain could potentially aid in the solubilization and delivery of hydrophobic drug molecules, though this requires empirical validation. |
Conclusion
This compound presents a reactive tool for the modification of primary amines on biomolecules, resulting in a stable urea linkage and the introduction of a significant hydrophobic tail. This property can be strategically exploited in applications where increased hydrophobicity is desired. However, its low aqueous solubility and the potential for side reactions in aqueous media present significant challenges that must be carefully managed through the use of co-solvents and optimized reaction conditions.
For most standard aqueous bioconjugation applications where high efficiency, specificity, and the formation of a stable, native-like bond are paramount, EDC/NHS chemistry remains the superior and more versatile choice. The extensive body of literature, well-established protocols, and the commercial availability of a wide range of EDC/NHS-activated reagents solidify its position as the gold standard.
The selection of a coupling agent should always be guided by the specific goals of the experiment, the nature of the biomolecule and the ligand to be conjugated, and a thorough understanding of the underlying chemical principles.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Kalia, J., & Raines, R. T. (2011). Bioconjugation: Linkage Stability and Novel Methods. University of Wisconsin-Madison.
- Krajewska, B. (2009). Ureases I. Functional, catalytic and kinetic properties: A review.
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- Fidaleo, M., & Lavecchia, R. (2003). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly, 17(4), 311-318.
- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- BenchChem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
- Vargas-Jentzsch, P. C., & Elstner, M. (2013). Why Urea Eliminates Ammonia Rather Than Hydrolyzes in Aqueous Solution. The Journal of Physical Chemistry B, 117(30), 8964–8974.
- Wikipedia. (n.d.). Carbodiimide.
- Mazzei, L., Musiani, F., & Ciurli, S. (2020). The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. JBIC Journal of Biological Inorganic Chemistry, 25(6), 829–845.
- Golden, E., & Arnon, R. (1994). A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses. Journal of Immunological Methods, 172(2), 199-205.
- Yamanashi, Y., Xu, M., Kawashima, S. A., & Kanai, M. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society.
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- Sepulchre, C., et al. (2020). Reactions of 4 methylphenyl isocyanate with amino acids. Archives of Toxicology, 94(5), 1695-1705.
- YouTube. (2020).
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- Wang, Y., et al. (2023). Surface modifications of biomaterials in different applied fields. RSC Advances, 13(31), 21455-21471.
- Bunton, C. A., et al. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic, 442-452.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage.
- Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 59-64.
- Semantic Scholar. (n.d.). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
- ResearchGate. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Figshare. (2025).
- ACS Publications. (1956). Reactions of Carbodiimides. III. The Reactions of Carbodiimides with Peptide Acids. Journal of the American Chemical Society, 78(10), 2157-2161.
- IntechOpen. (2021).
- PubMed. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
- NIH. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study.
- CDC Stacks. (1979).
- NIH. (2019).
- NIH. (2023).
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
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- MDPI. (2019).
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- Reddit. (2025). Amide vs ester hydrolysis and resonance.
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
- The Royal Society of Chemistry. (2020).
- ACS Publications. (2007). The Hydrolysis of Urea and the Proficiency of Urease.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Decyl Isocyanate
As a Senior Application Scientist, I've observed that the safe handling and disposal of reactive chemical intermediates are paramount to laboratory safety and regulatory compliance. Decyl isocyanate, a valuable reagent in the synthesis of specialized polymers and coatings, possesses a highly reactive isocyanate group (–N=C=O) that necessitates a rigorous and well-understood disposal protocol. This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, grounded in established safety principles and chemical reactivity. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and effectively, thereby mitigating risks of exposure and ensuring environmental responsibility.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of this compound is the foundation of its safe management. The compound is classified as hazardous, and exposure can lead to significant health effects. The primary hazards include toxicity upon ingestion or inhalation, severe skin and eye irritation, and the potential for allergic sensitization of the skin and respiratory system.[1][2][3]
The high reactivity of the isocyanate group with nucleophiles—particularly water, alcohols, and amines—is the central chemical principle governing its disposal.[1][2] This reactivity, while beneficial in synthesis, presents a significant hazard if uncontrolled. Specifically, reaction with water is exothermic and produces an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂) gas.[4][5] This gas evolution can lead to a dangerous pressure buildup if it occurs within a sealed container.[4][5] Therefore, all disposal procedures are designed to control this reaction safely.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2] | Danger |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Warning |
| Serious Eye Damage | Causes serious eye damage.[1][2] | Danger |
| Sensitization | May cause an allergic skin reaction and allergy or asthma symptoms if inhaled.[1][2] | Danger |
| Target Organ Toxicity | May cause respiratory irritation.[1][2] | Warning |
Essential Safety and Personal Protective Equipment (PPE)
Before beginning any work with this compound, including disposal, it is critical to establish a safe working environment.
-
Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The ventilation system should be functioning correctly to capture any vapors at the source.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection : Chemical safety goggles and a face shield are required to protect against splashes.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Given that no glove material offers indefinite protection, it's crucial to change them frequently, especially after any suspected contact.[8]
-
Body Protection : A lab coat and, for larger quantities or spill cleanup, disposable coveralls should be worn to prevent skin contact.[5]
-
Respiratory Protection : In situations where ventilation may be inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2]
-
Step-by-Step Disposal and Decontamination Protocol
The primary strategy for disposing of this compound is through controlled neutralization, converting the reactive isocyanate into a more stable and less hazardous compound (a urea derivative or polyurea). This process must be performed with care to manage heat and gas generation.
Experimental Protocol: Neutralization of this compound Waste
This protocol is intended for small quantities of unwanted this compound or residues.
1. Prepare Decontamination Solution: Prepare one of the following decontamination solutions. The use of a detergent helps to emulsify the isocyanate, increasing the surface area for a more efficient reaction.[4][9]
| Decontamination Solution | Formulation | Notes |
| Formula 1 (Sodium Carbonate) | - 5-10% Sodium Carbonate (Na₂CO₃) - 0.2-2% Liquid Detergent - 88-95% Water | Preferred for general use. |
| Formula 2 (Ammonia) | - 3-8% Concentrated Ammonia (NH₄OH) - 0.2-2% Liquid Detergent - 90-97% Water | Highly effective, but requires excellent ventilation due to ammonia vapors.[4][9] |
2. Select an Appropriate Container: Choose a container (e.g., a polyethylene bucket or an oversized beaker) that is open-topped and at least 5-10 times larger than the volume of the isocyanate waste to be neutralized. This headspace is critical to safely accommodate any foaming or gas evolution.
3. Initial Dilution & Neutralization: a. Place the open-topped container in the chemical fume hood. b. Add a volume of the chosen decontamination solution to the container that is approximately 10 times the volume of the isocyanate waste. c. Slowly and in small increments, add the this compound waste to the decontamination solution while stirring gently with a glass or plastic rod. NEVER add the solution to the isocyanate , as this can cause an uncontrolled, violent reaction. d. Be observant of the reaction. If significant heat or gas evolution occurs, pause the addition until the reaction subsides.
4. Reaction and Off-Gassing Period: a. Once all the isocyanate has been added, continue to stir the mixture intermittently for at least one hour. b. Loosely cover the container (e.g., with a watch glass or vented cap) and let it stand in the fume hood for a minimum of 48 hours.[5] This allows the reaction to go to completion and for all the generated CO₂ to safely dissipate. DO NOT SEAL THE CONTAINER. [4][5] A sealed container may rupture due to pressure buildup.
5. Final Disposal: a. After the 48-hour period, the neutralized slurry or solution should be considered hazardous waste. b. The waste must be transferred to a properly labeled hazardous waste container. c. Dispose of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor, adhering to all federal, state, and local regulations.[2][4]
Spill Management
Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Alert personnel in the immediate area and ensure the fume hood is operational. For large spills outside of a fume hood, evacuate the lab.[4][7]
-
Contain the Spill : Dike the spill using a dry, inert absorbent material such as sand, vermiculite, or commercial sorbents.[4][5] Do not use combustible materials like sawdust.[5]
-
Absorb and Collect : Gently cover and absorb the spill with the inert material.
-
Transfer to Container : Carefully shovel the absorbed material into a designated open-top, labeled container.[4]
-
Decontaminate the Area : Once the bulk of the spill is removed, decontaminate the spill surface by applying one of the decontamination solutions from the table above. Let it sit for at least 15 minutes before wiping it up with absorbent pads.
-
Neutralize Spill Waste : Slowly add the decontamination solution to the container with the absorbed spill material. Manage this process as described in the neutralization protocol (Section 3), allowing for a 48-hour off-gassing period before final disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound, from initial handling to final waste transfer.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
